molecular formula C22H34Cl2N6 B1381285 BS-181 dihydrochloride CAS No. 1883548-83-1

BS-181 dihydrochloride

Numéro de catalogue: B1381285
Numéro CAS: 1883548-83-1
Poids moléculaire: 453.4 g/mol
Clé InChI: XYXAMTBYYTXHSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BS-181 dihydrochloride is a useful research compound. Its molecular formula is C22H34Cl2N6 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXAMTBYYTXHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This technical guide delineates the core mechanism of action of BS-181, summarizing its inhibitory profile, its effects on cellular signaling pathways, and the resultant anti-proliferative and pro-apoptotic outcomes in cancer cells. Detailed experimental protocols and quantitative data are provided to facilitate the replication and further investigation of its therapeutic potential.

Core Mechanism of Action: Selective CDK7 Inhibition

BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that functions as a selective inhibitor of CDK7.[3] CDK7 plays a crucial dual role in the cell: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1]

The primary mechanism of action of BS-181 is the direct inhibition of the kinase activity of CDK7.[3] This inhibition leads to two major downstream consequences: disruption of the cell cycle and suppression of transcription. By inhibiting CDK7, BS-181 prevents the phosphorylation of the Pol II CTD at serine 5, a key step in transcription initiation.[3][4] This leads to a global suppression of transcription, which disproportionately affects cancer cells due to their high transcriptional demand.

Furthermore, by inhibiting the CAK activity of CDK7, BS-181 indirectly reduces the activity of other CDKs that are critical for cell cycle progression, leading to cell cycle arrest, primarily at the G1 phase.[4][5] At higher concentrations, this cell cycle arrest is followed by the induction of apoptosis.[4]

Quantitative Data

Kinase Inhibition Profile

BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[5][6] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of BS-181 against a panel of kinases.

KinaseIC₅₀ (nM)Selectivity vs. CDK7
CDK7 21 -
CDK2880>40-fold
CDK53000>140-fold
CDK94200>200-fold
CDK1>1000>47-fold
CDK4>1000>47-fold
CDK6>1000>47-fold

Data sourced from multiple references.[4][5][7][8]

Anti-proliferative Activity in Cancer Cell Lines

BS-181 exhibits anti-proliferative effects across a range of cancer cell lines. The IC₅₀ values for cell growth inhibition after 72 hours of treatment are presented below.

Cancer TypeCell Line(s)IC₅₀ (µM)
Breast CancerMCF-7, etc.15.1 - 20
Colorectal CancerHCT116, etc.11.5 - 15.3
Gastric CancerBGC823Not specified, but potent inhibition observed
Lung, Osteosarcoma, Prostate, Liver CancerVarious11.5 - 37.3

Data compiled from multiple sources.[4][8]

Signaling Pathways and Cellular Effects

Signaling Pathway of BS-181 Action

The inhibitory action of BS-181 on CDK7 initiates a cascade of events that disrupt both the cell cycle and transcription, ultimately leading to apoptosis in cancer cells.

BS181_Mechanism cluster_inhibition BS-181 Action cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control cluster_outcomes Cellular Outcomes BS181 BS-181 CDK7 CDK7/Cyclin H/MAT1 (TFIIH Component) BS181->CDK7 Inhibition PolII RNA Polymerase II (CTD-Ser5) CDK7->PolII Phosphorylation Other_CDKs CDK1, CDK2, CDK4, CDK6 CDK7->Other_CDKs Activation (CAK Activity) Transcription Gene Transcription (e.g., Cyclin D1, XIAP) PolII->Transcription Initiation CellCycle Cell Cycle Progression (G1 -> S phase) Apoptosis Apoptosis (Bax↑, Bcl-2↓, Caspase-3↑) Transcription->Apoptosis Suppression of anti-apoptotic proteins Other_CDKs->CellCycle Promotion G1_Arrest G1 Cell Cycle Arrest CellCycle->G1_Arrest Blockage G1_Arrest->Apoptosis Leads to

Caption: Signaling pathway of BS-181 mediated CDK7 inhibition.

Cellular Consequences
  • Inhibition of RNA Polymerase II Phosphorylation : BS-181 treatment leads to a dose-dependent decrease in the phosphorylation of the RNA polymerase II CTD at serine 5.[3][4]

  • Cell Cycle Arrest : The compound induces a G1 phase arrest in the cell cycle, accompanied by a reduction in the number of cells in the S and G2/M phases.[4] This is associated with the downregulation of proteins like Cyclin D1.[4][9]

  • Induction of Apoptosis : At higher concentrations or prolonged exposure, BS-181 triggers apoptosis.[4][9] This is evidenced by an increase in the sub-G1 cell population and molecular changes such as increased expression of Bax and caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2.[3][9]

  • Suppression of Metastatic Phenotypes : In gastric cancer cells, BS-181 has been shown to reduce cell migration and invasion.[3][9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of BS-181 against CDK7 and other kinases.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., CDK7) - Substrate (e.g., GST-CTD) - ATP (with [γ-32P]ATP) - BS-181 dilutions start->prepare_reagents reaction_setup Set up reaction in microplate: - Add kinase, substrate, and BS-181 - Pre-incubate prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for a specified time (e.g., 30 min) initiate_reaction->incubation stop_reaction Stop reaction (e.g., add phosphoric acid) incubation->stop_reaction spot_mixture Spot reaction mixture onto phosphocellulose filter paper stop_reaction->spot_mixture wash_filters Wash filters to remove unincorporated [γ-32P]ATP spot_mixture->wash_filters scintillation_counting Measure radioactivity using a scintillation counter wash_filters->scintillation_counting data_analysis Analyze data to determine % inhibition and calculate IC₅₀ scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation : Recombinant active CDK7/Cyclin H/MAT1 complex is used as the enzyme source. A suitable substrate, such as a GST-fusion protein of the RNA Polymerase II CTD, is prepared. BS-181 is serially diluted in DMSO to achieve a range of concentrations. The reaction buffer is supplemented with ATP, including a tracer amount of [γ-³²P]ATP.

  • Reaction : The kinase, substrate, and inhibitor (BS-181) are combined in a microplate well and pre-incubated.

  • Initiation : The kinase reaction is initiated by the addition of the ATP mixture.

  • Incubation : The reaction is allowed to proceed at 30°C for a defined period, typically 20-30 minutes.

  • Termination : The reaction is stopped by adding a strong acid (e.g., phosphoric acid).

  • Quantification : An aliquot of the reaction mixture is spotted onto phosphocellulose filter paper. The filters are washed extensively to remove unincorporated radiolabeled ATP. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each BS-181 concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol describes the use of a Cell Counting Kit-8 (CCK-8) to measure the anti-proliferative effects of BS-181.[10]

Methodology:

  • Cell Seeding : Cancer cells (e.g., BGC823, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[10]

  • Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[11]

  • Incubation : The cells are incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • Assay : Following incubation, CCK-8 solution is added to each well according to the manufacturer's instructions. The plates are then incubated for 1-4 hours at 37°C.

  • Measurement : The absorbance is measured at 450 nm using a microplate reader.[10]

  • Data Analysis : The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Phospho-RNA Polymerase II

This protocol details the procedure for detecting changes in the phosphorylation of CDK7 substrates.

Methodology:

  • Cell Treatment : Cells are plated and treated with varying concentrations of BS-181 (e.g., 0-50 µM) for a short duration (e.g., 4 hours).[4]

  • Lysis : Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a standard method such as the BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the RNA Polymerase II CTD at Serine 5. A primary antibody for total RNA Polymerase II or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection : The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

In preclinical xenograft models using human cancer cells (e.g., MCF-7), intraperitoneal administration of BS-181 has been shown to significantly inhibit tumor growth in a dose-dependent manner.[1][12][13] For example, daily doses of 10 mg/kg and 20 mg/kg resulted in 25% and 50% reductions in tumor growth, respectively, over a two-week period, without apparent toxicity.[1][12]

Conclusion

This compound is a selective and potent inhibitor of CDK7. Its mechanism of action involves the dual inhibition of transcriptional and cell cycle machinery, leading to G1 arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic applications of CDK7 inhibition. The high selectivity and in vivo efficacy of BS-181 underscore its potential as a valuable tool for cancer research and drug development.

References

The Core Function of BS-181 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a pyrazolo[1,5-a]pyrimidine-derived compound, it has garnered significant interest in cancer research due to its ability to modulate key cellular processes such as cell cycle progression and transcription.[4][5] CDK7 is a critical enzyme that plays a dual role in cellular regulation, making it an attractive target for anti-cancer therapies.[4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.

Core Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

BS-181 exerts its biological effects by selectively inhibiting the kinase activity of CDK7.[1] CDK7 is a central regulator with two primary functions:

  • As a CDK-Activating Kinase (CAK): CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[4] These kinases are essential for driving the cell through the various phases of the cell cycle. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[2][3]

  • As a Component of Transcription Factor IIH (TFIIH): CDK7 is also a subunit of the general transcription factor TFIIH.[4] In this role, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[2][3] This phosphorylation is a critical step for the initiation and elongation phases of transcription. Inhibition of CDK7 by BS-181 leads to a reduction in RNAPII CTD phosphorylation, thereby globally suppressing transcription, which disproportionately affects cancer cells that are highly dependent on the continuous transcription of oncogenes.

The dual inhibition of cell cycle progression and transcription underscores the potent anti-proliferative and pro-apoptotic effects of BS-181 in various cancer models.

cluster_0 This compound cluster_1 CDK7 Dual Function cluster_2 Downstream Effects BS-181 BS-181 CDK7 CDK7 BS-181->CDK7 Inhibits CAK CDK-Activating Kinase (CAK) CDK7->CAK TFIIH Transcription Factor IIH (TFIIH) CDK7->TFIIH CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs Activates RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CellCycle Cell Cycle Progression CDKs->CellCycle Drives Arrest G1 Arrest & Apoptosis CellCycle->Arrest Blocked Transcription Transcription Initiation RNAPII->Transcription Mediates Inhibition Transcription Inhibition Transcription->Inhibition Blocked

Caption: Mechanism of action of this compound.

Quantitative Data

Kinase Inhibitory Profile

This compound exhibits high selectivity for CDK7 over other cyclin-dependent kinases.[1] This selectivity is crucial for minimizing off-target effects.

Kinase TargetIC50 (nM)Selectivity vs. CDK7
CDK7 21 1x
CDK2880>40x
CDK53000>140x
CDK94200>200x
CDK1>3000>140x
CDK4>3000>140x
CDK6>3000>140x

Data sourced from multiple references.[2][3][4][6]

Anti-proliferative Activity in Cancer Cell Lines

BS-181 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cancer TypeCell Line(s)IC50 Range (µM)
Breast CancerMCF-7, etc.15.1 - 20.0
Colorectal Cancervarious11.5 - 15.3
Lung Cancervarious11.5 - 37.3
Osteosarcomavarious11.5 - 37.3
Prostate Cancervarious11.5 - 37.3
Liver Cancervarious11.5 - 37.3
Gastric CancerBGC823Not specified
T-cell ALLJurkatNot specified

Data sourced from multiple references.[2][3][7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of BS-181 required to inhibit 50% of the activity (IC50) of a specific kinase.

  • Reagents: Recombinant active kinase (e.g., CDK7/CycH/MAT1), appropriate substrate (e.g., a peptide derived from the RNAPII CTD), ATP (with γ-³²P-ATP for radiometric assays or unlabeled for antibody-based methods), this compound at various concentrations, and kinase reaction buffer.

  • Procedure: a. The kinase reaction is initiated by combining the kinase, substrate, and varying concentrations of BS-181 in the reaction buffer. b. The reaction is started by the addition of ATP. c. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes). d. The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Detection: a. Radiometric: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter. b. Non-radiometric (e.g., ELISA/HTRF): A phosphorylation-specific antibody is used to detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the BS-181 concentration. The IC50 value is calculated using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To measure the anti-proliferative effect of BS-181 on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[5]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-40 µM).[2][3] A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified duration (e.g., 72 hours).[2][3]

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of BS-181 on cell cycle phase distribution.

  • Cell Treatment: Cells are treated with BS-181 (e.g., 0-50 µM) for a set time, such as 24 hours.[2][3]

  • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a DNA-intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M). An accumulation of cells in the G1 phase indicates a G1 arrest.[2] An increase in the sub-G1 population is indicative of apoptosis.[3]

Start Seed Cells in Plate Treatment Treat with BS-181 (e.g., 24h) Start->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest ProteinQuant Protein Quantification (e.g., BCA Assay) Harvest->ProteinQuant SDS_PAGE SDS-PAGE ProteinQuant->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chemiluminescence) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Typical workflow for Western Blot analysis.

In Vivo Efficacy

The anti-tumor activity of BS-181 has been confirmed in animal models.

  • Model: MCF-7 human breast cancer xenografts in nude mice.[4][6]

  • Administration: Intraperitoneal (i.p.) injection.[6][9]

  • Dosage: Dose-dependent inhibition of tumor growth was observed. Treatment with 10 mg/kg/day and 20 mg/kg/day resulted in 25% and 50% reductions in tumor growth, respectively, after two weeks of treatment.[4][6]

  • Toxicity: No apparent toxicity was observed at effective doses.[4][6]

  • Pharmacokinetics: BS-181 demonstrates stability in vivo, with a plasma elimination half-life of 405 minutes in mice following a 10 mg/kg i.p. dose.[4][6]

Summary of Biological Effects

  • Cell Cycle Arrest: At lower concentrations, BS-181 treatment leads to an increase in the G1 cell population, accompanied by a reduction in S and G2/M phase cells.[2][3] This is consistent with its role in blocking the activation of CDKs required for the G1/S transition.

  • Apoptosis: At higher concentrations, BS-181 induces apoptosis, as evidenced by an increase in the sub-G1 cell population.[2][3] The apoptotic mechanism involves both the intrinsic pathway (modulation of Bax and Bcl-2) and the extrinsic pathway (upregulation of TRAIL and DR5).[8][10]

  • Inhibition of Transcription: BS-181 effectively inhibits the phosphorylation of the RNA Polymerase II CTD at serine 5, a direct substrate of CDK7.[2][3] This action confirms its mechanism as a transcriptional inhibitor.

  • Downregulation of Key Proteins: Treatment with BS-181 has been shown to down-regulate the expression of Cyclin D1 and CDK4.[2][3]

Physicochemical Properties

PropertyValue
Chemical Name N⁵-(6-Aminohexyl)-3-(1-methylethyl)-N⁷-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride
Formula C₂₂H₃₂N₆·2HCl
Molecular Weight 453.45 g/mol
CAS Number 1883548-83-1
Purity ≥98%
Solubility Soluble to 100 mM in water and DMSO
Storage Store at +4°C

Data sourced from R&D Systems.[1]

Conclusion

This compound is a selective and potent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its ability to induce G1 phase arrest and apoptosis in a wide range of cancer cells, coupled with its demonstrated in vivo anti-tumor activity, establishes it as a valuable tool for cancer research.[1][8] The detailed understanding of its mechanism of action provides a strong rationale for the continued investigation of CDK7 inhibition as a therapeutic strategy in oncology. While BS-181 itself has been noted to have poor drug-like properties, it has served as a foundational compound for the development of clinical candidates with improved characteristics.[5]

References

An In-depth Technical Guide to the Discovery and Development of BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology. BS-181, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating cell cycle progression and transcription.[1] CDK7 is a unique member of this family, possessing a dual function. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step in transcription initiation and elongation.[1][2]

Given its integral roles in two fundamental cellular processes frequently dysregulated in cancer, CDK7 represents a compelling target for anti-cancer therapy. Overexpression of CDK7 has been observed in various tumor types and is often associated with a poor prognosis.[3] Inhibition of CDK7 offers the potential to simultaneously halt cell proliferation and disrupt the transcriptional program that drives tumor growth and survival.

Discovery and Medicinal Chemistry of BS-181

BS-181 emerged from efforts to develop selective CDK inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of kinases. Structure-activity relationship (SAR) studies on this scaffold have guided the optimization of potency and selectivity. While the specific synthetic route for this compound is not publicly detailed, the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multi-step reactions to construct the core and introduce various substituents. These synthetic strategies allow for the exploration of chemical space to identify compounds with desired pharmacological profiles.

BS-181 was identified as a highly selective inhibitor of CDK7. The dihydrochloride salt form is utilized to improve the compound's solubility and stability for research and potential therapeutic applications.[1]

Physicochemical Properties of this compound
PropertyValueReference
Chemical Name N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride[3]
Molecular Formula C22H32N6.2HCl[3]
Molecular Weight 453.45 g/mol [3]
CAS Number 1883548-83-1[3]
Purity ≥98% (HPLC)[3]
Solubility Water: 45.34 mg/mL (100 mM), DMSO: 45.34 mg/mL (100 mM)[3]
Storage Store at +4°C[3]

Mechanism of Action

BS-181 exerts its anti-tumor effects primarily through the potent and selective inhibition of CDK7. This inhibition disrupts both the transcriptional and cell cycle regulatory functions of CDK7.

Inhibition of Transcription

As a component of TFIIH, CDK7 phosphorylates the serine 5 (Ser5) residue within the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event is crucial for the initiation of transcription. BS-181 treatment leads to a significant reduction in Pol II CTD Ser5 phosphorylation, thereby inhibiting transcription.[4] This transcriptional inhibition disproportionately affects genes with super-enhancers, which are often oncogenes that drive cancer cell proliferation and survival.

Induction of Cell Cycle Arrest and Apoptosis

As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1 and CDK2. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[4] Prolonged cell cycle arrest ultimately triggers the apoptotic cascade. BS-181 treatment has been shown to downregulate anti-apoptotic proteins like XIAP and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and activating executioner caspases like caspase-3.[2]

Preclinical Efficacy

In Vitro Activity

BS-181 has demonstrated potent inhibitory activity against CDK7 and a favorable selectivity profile against other kinases. It effectively inhibits the proliferation of a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Activity of BS-181

KinaseIC50 (nM)
CDK721
CDK2880
CDK53000
CDK94200
CDK1>10,000
CDK4>10,000
CDK6>10,000
[Source: MedchemExpress, Selleck Chemicals][4][5]

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.1 - 20
HCT116Colorectal Cancer11.5 - 15.3
A549Lung Cancer11.5 - 37.3
U2OSOsteosarcoma11.5 - 37.3
PC3Prostate Cancer11.5 - 37.3
HepG2Liver Cancer11.5 - 37.3
[Source: MedchemExpress][4]
In Vivo Activity

In vivo studies using a mouse xenograft model with MCF-7 breast cancer cells have shown that BS-181 significantly inhibits tumor growth in a dose-dependent manner. Intraperitoneal administration of BS-181 at 10 mg/kg/day and 20 mg/kg/day resulted in 25% and 50% tumor growth reduction, respectively, without apparent toxicity.[5] BS-181 exhibits good in vivo stability with a plasma elimination half-life of 405 minutes in mice after a 10 mg/kg intraperitoneal injection.[6]

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in transcription and cell cycle control and the downstream effects of its inhibition by BS-181.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction TFIIH TFIIH Complex CDK7_CyclinH_MAT1 CDK7/Cyclin H/MAT1 PolII RNA Polymerase II CDK7_CyclinH_MAT1->PolII phosphorylates p_PolII_Ser5 p-PolII (Ser5) Transcription_Initiation Transcription Initiation p_PolII_Ser5->Transcription_Initiation Oncogenes Oncogenes (e.g., MYC) Transcription_Initiation->Oncogenes CAK_complex CAK Complex (CDK7/Cyclin H/MAT1) CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CAK_complex->CDK1_2_4_6 phosphorylates p_CDKs p-CDK1, p-CDK2, p-CDK4, p-CDK6 Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) p_CDKs->Cell_Cycle_Progression CyclinD1 Cyclin D1 p53 p53 Cell_Cycle_Progression->p53 Arrest leads to Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis XIAP XIAP BS181 BS-181 BS181->CDK7_CyclinH_MAT1 BS181->CAK_complex BS181->XIAP

Caption: CDK7 signaling pathways and the inhibitory effect of BS-181.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of BS-181.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays BS181_synthesis This compound Synthesis & Purification Kinase_Assay CDK7 Kinase Assay (e.g., ADP-Glo) BS181_synthesis->Kinase_Assay Selectivity_Panel Kinase Selectivity Profiling BS181_synthesis->Selectivity_Panel Cell_Culture Cancer Cell Line Culture BS181_synthesis->Cell_Culture IC50_determination IC50 Determination Kinase_Assay->IC50_determination Selectivity_Panel->IC50_determination MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-Pol II, Cell Cycle & Apoptosis Markers) Cell_Culture->Western_Blot Flow_Cytometry Cell Cycle & Apoptosis Analysis (FACS) Cell_Culture->Flow_Cytometry

Caption: General experimental workflow for in vitro studies of BS-181.

Detailed Experimental Protocols

CDK7 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of BS-181 against the CDK7/Cyclin H/MAT1 complex.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

  • CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS motif of the Pol II CTD)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted BS-181 or vehicle control.

  • Add the CDK7/Cyclin H/MAT1 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK7.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of BS-181 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the measurement of cell viability in response to BS-181 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound prepared in complete culture medium. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase II CTD (Ser5)

This protocol details the detection of changes in the phosphorylation of a key CDK7 substrate.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Polymerase II CTD (Ser5), anti-total RNA Polymerase II, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of BS-181 for a specified time (e.g., 4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Pol II (Ser5) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Pol II and the loading control to ensure equal protein loading.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit CDK7, leading to the dual blockade of transcription and cell cycle progression, provides a strong rationale for its continued investigation. Future studies should focus on a more detailed characterization of its in vivo efficacy and safety profile in a broader range of cancer models. Further exploration of its potential in combination therapies, particularly with agents that target parallel or downstream pathways, may reveal synergistic anti-tumor effects and strategies to overcome potential resistance mechanisms. The development of more detailed synthetic routes and a comprehensive analysis of the physicochemical properties of the dihydrochloride salt will also be crucial for its advancement as a clinical candidate.

References

BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both the cell cycle and transcription. Dysregulation of CDK7 activity is a common feature in many cancers, making it an attractive therapeutic target. BS-181 has demonstrated significant anti-tumor activity in a range of cancer models by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental data and protocols to facilitate its use in cancer research and drug development.

Introduction to this compound

BS-181 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a selective, ATP-competitive inhibitor of CDK7.[1][2] Its selectivity for CDK7 over other CDKs and kinases makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes and for exploring its therapeutic potential. By inhibiting CDK7, BS-181 disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation.[2][3] This dual mechanism of action contributes to its potent anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.[4][5]

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride[3]
Molecular Formula C₂₂H₃₂N₆·2HCl[3]
Molecular Weight 453.45 g/mol [3]
CAS Number 1883548-83-1[3]
Appearance White solid
Purity ≥98%[3]
Solubility Soluble to 100 mM in water and DMSO[3]
Storage Store at +4°C[3]

Mechanism of Action

BS-181 exerts its anti-cancer effects through the selective inhibition of CDK7, which impacts both cell cycle control and transcriptional regulation.

Inhibition of Cell Cycle Progression

CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[4] This is evidenced by a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6 and CDK2, and the down-regulation of G1 cyclins such as Cyclin D1.[4][6]

Disruption of Transcription

CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II) at serine 5 and 7 residues.[2] This phosphorylation is a critical step for transcription initiation and elongation. BS-181 inhibits this phosphorylation event, leading to a global disruption of transcription.[2][6] This transcriptional inhibition disproportionately affects genes with super-enhancers and short half-life transcripts, which often include key oncogenes and anti-apoptotic proteins like XIAP.[7]

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare kinase reaction mix: - Recombinant CDK7/CycH/MAT1 - Peptide substrate - Assay buffer B Add serial dilutions of BS-181 to microplate wells A->B C Initiate reaction by adding ATP (e.g., [γ-³³P]ATP) B->C D Incubate at 30°C for a defined period (e.g., 30 minutes) C->D E Stop the reaction D->E F Measure kinase activity: - Quantify substrate phosphorylation (e.g., scintillation counting or luminescence) E->F G Calculate % inhibition and determine IC50 F->G Western_Blot_Workflow cluster_workflow Western Blot Workflow A Treat cells with BS-181 B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block non-specific binding sites D->E F Incubate with primary antibodies (e.g., anti-p-RNA Pol II Ser5, anti-Cyclin D1, anti-XIAP) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensities H->I

References

BS-181 Dihydrochloride: A Potent and Selective CDK7 Inhibitor for Cell Cycle Regulation and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a synthetic, cell-permeable pyrazolo[1,5-a]pyrimidine-derived small molecule that acts as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a central regulator of both the cell cycle and transcription, CDK7 presents a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in cell cycle regulation, its anti-proliferative and pro-apoptotic effects in cancer cells, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs).[1][2] The aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs including CDK1, CDK2, CDK4, and CDK6.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), thereby regulating transcription.[1][3][4][5]

This compound was developed through computer-aided drug design as a selective inhibitor of CDK7.[3][5] Its ability to selectively target CDK7 over other CDKs provides a valuable tool for dissecting the specific roles of this kinase and presents a promising avenue for the development of targeted cancer therapies.

Mechanism of Action

BS-181 exerts its biological effects through the competitive inhibition of the ATP-binding site of CDK7. This inhibition prevents the phosphorylation of key CDK7 substrates, leading to a cascade of downstream events that culminate in cell cycle arrest and apoptosis.

Inhibition of CDK-Activating Kinase (CAK) Activity

As a core component of the CAK complex, CDK7 is responsible for the activating phosphorylation of downstream CDKs that drive cell cycle progression. By inhibiting CDK7, BS-181 prevents the activation of these CDKs, leading to a halt in the cell cycle.[6] Specifically, treatment with BS-181 has been shown to attenuate the phosphorylation of CDK1 and CDK2.[6]

Inhibition of Transcription

BS-181 also impacts transcription by inhibiting the CDK7-mediated phosphorylation of the serine 5 residue (Ser5) within the C-terminal domain (CTD) of RNA polymerase II.[4][5] This phosphorylation is a critical step in the initiation of transcription. Inhibition of this process can lead to the downregulation of key proteins with short half-lives, such as the anti-apoptotic protein XIAP and the cell cycle regulator Cyclin D1.[5]

The signaling pathway illustrating the mechanism of action of BS-181 is depicted below:

BS-181_Mechanism_of_Action cluster_0 This compound cluster_1 Target cluster_2 Downstream Effects BS-181 BS-181 CDK7 CDK7/ Cyclin H/ MAT1 BS-181->CDK7 Inhibits CAK CDK Activating Kinase (CAK) Activity TFIIH Transcription Factor TFIIH Activity CDKs CDK1, CDK2, CDK4, CDK6 (Inactive) CAK->CDKs Inhibition of Activation RNAPolII RNA Polymerase II CTD (Hypophosphorylated) TFIIH->RNAPolII Inhibition of Phosphorylation G1_Arrest G1 Phase Arrest CDKs->G1_Arrest Leads to CyclinD1 Cyclin D1 XIAP (Downregulation) RNAPolII->CyclinD1 Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Can lead to CyclinD1->G1_Arrest Contributes to CyclinD1->Apoptosis Contributes to

Caption: Mechanism of action of this compound.

Quantitative Data

The potency and selectivity of BS-181 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181
KinaseIC50 (nM)Selectivity vs. CDK7
CDK721[3][4]-
CDK2880[3][4][7]>40-fold[1]
CDK53000[4]>140-fold
CDK94200[4]>200-fold
CDK1>3000[7]>140-fold
CDK4>3000[7]>140-fold
CDK6>3000[7]>140-fold
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MCF-7Breast Cancer15.1 - 20[4]72
Colorectal Cancer Cell LinesColorectal Cancer11.5 - 15.3[4]72
BGC823Gastric CancerNot explicitly stated, but effective at 1, 10, 20 µM[8]24 - 72[5]
VariousLung, Osteosarcoma, Prostate, Liver11.5 - 37.3[4]72
Table 3: In Vivo Efficacy of BS-181 in a Mouse Xenograft Model
Animal ModelTumor TypeDosageTreatment DurationTumor Growth Inhibition
Nude MiceMCF-7 Xenograft10 mg/kg/day (i.p.)14 days25%[1][7]
Nude MiceMCF-7 Xenograft20 mg/kg/day (i.p.)14 days50%[1][7]

Effects on Cell Cycle Regulation

BS-181 treatment leads to a significant perturbation of the cell cycle, primarily inducing a G1 phase arrest.[4][6] This is a direct consequence of the inhibition of CDK7's CAK activity, which prevents the activation of CDKs required for the G1/S transition. Flow cytometry analysis of BS-181-treated cells reveals an accumulation of cells in the G1 phase, with a concomitant decrease in the S and G2/M phase populations.[4][5]

At higher concentrations and/or longer exposure times, a sub-G1 peak becomes apparent, which is indicative of apoptosis.[4] This suggests that prolonged cell cycle arrest induced by BS-181 ultimately triggers programmed cell death.

Induction of Apoptosis

In addition to cell cycle arrest, BS-181 is a potent inducer of apoptosis in cancer cells.[4][5] The pro-apoptotic effects of BS-181 are mediated through both intrinsic and extrinsic pathways.

  • Downregulation of Anti-apoptotic Proteins: BS-181 treatment leads to a decrease in the expression of anti-apoptotic proteins such as XIAP and Bcl-2.[5]

  • Upregulation of Pro-apoptotic Proteins: Conversely, the expression of pro-apoptotic proteins like Bax and Caspase-3 is increased.[5]

  • Extrinsic Pathway Activation: In T-cell acute lymphoblastic leukemia (T-ALL) cells, BS-181 has been shown to upregulate TRAIL, DR4, and DR5, and downregulate c-FLIP, thereby sensitizing the cells to TRAIL-induced apoptosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the IC50 of BS-181 against CDK7 and other kinases.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • Histone H1 as a substrate

  • [γ-³²P]ATP

  • This compound

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant CDK7 complex, Histone H1, and the diluted BS-181.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each BS-181 concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (CCK-8)

Objective: To determine the anti-proliferative effect of BS-181 on cancer cells.[2]

Materials:

  • Cancer cell line of interest (e.g., BGC823)[2]

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of BS-181 for 48 hours.[2]

  • Add CCK-8 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of BS-181 on cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)[8]

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with BS-181 at the desired concentration for 24 hours.[8]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.[8]

The general workflow for in vitro analysis of BS-181 is depicted below:

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Downstream Assays cluster_3 Data Analysis & Interpretation start Start: Cancer Cell Line treatment Treat with This compound (Various Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (CDK phosphorylation, Cyclin D1, etc.) treatment->western_blot analysis Determine IC50, Cell Cycle Distribution, Apoptotic Rate, Protein Expression Levels viability->analysis cell_cycle->analysis apoptosis->analysis western_blot->analysis

Caption: General experimental workflow for in vitro studies of BS-181.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for CDK7. Its dual mechanism of inhibiting both cell cycle progression and transcription provides a powerful strategy for targeting cancer cells. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the potential of BS-181 and other CDK7 inhibitors in oncology.

References

BS-181 Dihydrochloride: A Technical Guide to Its Core Apoptosis Induction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective small molecule inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription.[3] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3][4] Due to the frequent overexpression of CDK7 in various cancers, it has emerged as a promising target for anticancer drug development.[3] BS-181 demonstrates significant antitumor activity by inducing cell cycle arrest and apoptosis in a range of cancer cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways through which BS-181 induces apoptosis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Targeting CDK7 to Induce Apoptosis

BS-181 exerts its biological effects through the highly selective inhibition of CDK7. This inhibition disrupts two fundamental cellular processes: cell cycle progression and transcription, ultimately leading to programmed cell death, or apoptosis.

  • Cell Cycle Arrest: By inhibiting CDK7's function as a CAK, BS-181 prevents the activation of downstream CDKs that are necessary for the cell to progress through the G1/S and G2/M checkpoints.[5] This leads to an accumulation of cells in the G1 phase of the cell cycle.[2][6] At lower concentrations, this G1 arrest is the predominant effect, while at higher concentrations, the cells are pushed towards apoptosis, as indicated by an increase in the sub-G1 population.[2]

  • Transcriptional Inhibition: BS-181's inhibition of the TFIIH-associated CDK7 activity leads to reduced phosphorylation of the RNA polymerase II CTD at serine 5.[2][4] This suppression of transcriptional machinery disproportionately affects genes with short half-lives, including several key anti-apoptotic proteins. This transcriptional disruption contributes significantly to the pro-apoptotic environment created by the compound.

Quantitative Data: In Vitro Efficacy of BS-181

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of BS-181 from various studies.

Table 1: Inhibitory Concentration (IC50) of BS-181 Against Various Kinases

KinaseIC50 (nM)Selectivity vs. CDK7
CDK7 21 -
CDK2880>40-fold
CDK53000>140-fold
CDK94200>200-fold
CDK1/cycB8100>385-fold
CDK4/CycD133000>1500-fold
CDK6/cycD147000>2200-fold

Data compiled from multiple sources.[2][3][7]

Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-7, MDA-MB-231, etc.15.1 - 20.0
Colorectal CancerCOLO-205, HCT-11611.5 - 15.3
Lung CancerA549, NCI-46011.5 - 37.3
OsteosarcomaU2OS, SaOS211.5 - 37.3
Prostate CancerPC3, LNCaP11.5 - 37.3
T-cell ALLJurkat A314.5
T-cell ALLU93716.4
Cervical CancerHeLa17.3

Data compiled from multiple sources.[2][7][8]

Table 3: BS-181 Induced Apoptosis and Mitochondrial Membrane Potential (ΔΨm) Loss in Jurkat T-cells

Treatment Group (20h)% Apoptotic Cells (Sub-G1)% Cells with ΔΨm Loss
JT/Neo (Control)--
JT/Neo + 10 µM BS-18123.2%27.0%
JT/Neo + 15 µM BS-18154.8%66.0%
JT/BCL-2 + 15 µM BS-181No significant increaseNo significant increase

Data from a study on Jurkat T-cell leukemia clones (JT/Neo) and those overexpressing BCL-2 (JT/BCL-2).[8]

Apoptosis Induction Pathways

BS-181 induces apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[9][11] The balance between these opposing factions determines the cell's fate.[11]

BS-181 disrupts this balance in favor of apoptosis by:

  • Downregulating Anti-Apoptotic Proteins: Treatment with BS-181 has been shown to decrease the expression of Bcl-2.[4][12]

  • Upregulating Pro-Apoptotic Proteins: BS-181 treatment leads to an increase in the expression of the pro-apoptotic protein Bax.[4][12]

  • BAK Activation: In Jurkat T-cells, BS-181 induces the activation of BAK, another key pro-apoptotic effector protein.[5][8]

This shift in the Bax/Bcl-2 ratio and activation of BAK leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[8] Cytosolic cytochrome c then triggers the activation of caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates downstream executioner caspases like caspase-3.[5]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

Studies in human T-ALL Jurkat cells have revealed that BS-181 can trigger this pathway by:

  • Upregulating Death Ligands and Receptors: BS-181 treatment increases the cell surface expression of TNF-related apoptosis-inducing ligand (TRAIL) and its cognate death receptors, DR4 and particularly DR5.[5][8]

  • Downregulating c-FLIP: The compound causes the downregulation of c-FLIP, an intracellular inhibitor of caspase-8.[5]

  • Caspase-8 Activation: The upregulation of death receptors and downregulation of c-FLIP facilitates the activation of the initiator caspase-8.[5]

Crosstalk and Executioner Phase

Activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria to activate Bax and Bak, thus providing a direct link and amplification loop between the extrinsic and intrinsic pathways.[5]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 .[12][13] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][13]

Visualizations: Signaling Pathways and Workflows

BS181_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_core BS-181 Action cluster_execution Execution Pathway TRAIL TRAIL DR5 DR5 TRAIL->DR5 binds Casp8 Caspase-8 DR5->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Bid Bid Casp8->Bid cleaves to cFLIP c-FLIP cFLIP->Casp8 inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bcl2 Bcl-2 Bak Bak Bcl2->Bak inhibits Bax Bax Bax->Mito Bak->Mito Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates BS181 BS-181 CDK7 CDK7 BS181->CDK7 inhibits CDK7->TRAIL promotes transcription of CDK7->DR5 promotes transcription of CDK7->cFLIP represses transcription of CDK7->Bcl2 represses transcription of CDK7->Bax promotes transcription of PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis tBid tBid Bid->tBid tBid->Bak activates

Caption: BS-181 induced apoptosis signaling cascade.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., BGC823 cells + BS-181) lysis 2. Cell Lysis (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation by Size) quant->sds transfer 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer block 6. Blocking (5% non-fat milk or BSA) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) Overnight at 4°C block->primary wash1 8. Washing (TBST) primary->wash1 secondary 9. Secondary Antibody Incubation (HRP-conjugated) 1 hour at RT wash1->secondary wash2 10. Washing (TBST) secondary->wash2 detect 11. Detection (ECL Substrate) wash2->detect image 12. Imaging (Chemiluminescence Detector) detect->image

References

An In-Depth Technical Guide to BS-181 Dihydrochloride: Targeting, Affinity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BS-181 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the compound's target protein, binding affinities, and the experimental methodologies used for its characterization. It is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Target and Mechanism of Action

This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[2][3]

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[1][3] By inhibiting CDK7, BS-181 disrupts both of these fundamental cellular processes, leading to cell cycle arrest and the suppression of transcription, particularly of genes with super-enhancers that are crucial for cancer cell identity and survival.[3]

Binding Affinity and Selectivity

BS-181 exhibits high affinity for its primary target, CDK7, with a half-maximal inhibitory concentration (IC50) of 21 nM in cell-free assays.[2][4][5][6][7][8][9][10][11][12][13] Its selectivity has been demonstrated through profiling against a panel of other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of BS-181
Kinase TargetIC50 (nM)Selectivity vs. CDK7
CDK7 21 -
CDK2880>40-fold
CDK53000~143-fold
CDK94200~200-fold
CDK1>10,000>476-fold
CDK4>10,000>476-fold
CDK6>10,000>476-fold

Data compiled from multiple sources.[2][4][5][7][9][12]

BS-181 demonstrates over 40-fold selectivity for CDK7 compared to CDK2 and shows minimal activity against CDK1, CDK4, and CDK6 at concentrations up to 10 µM.[1][4][5]

Cellular Activity

In cellular assays, BS-181 effectively inhibits the growth of a variety of cancer cell lines.

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
Cancer TypeCell Line(s)IC50 Range (µM)
Breast CancerMCF-7, etc.15.1 - 20
Colorectal CancerHCT116, etc.11.5 - 15.3
Lung CancerA549, etc.11.5 - 37.3
OsteosarcomaU2OS, etc.11.5 - 37.3
Prostate CancerPC3, etc.11.5 - 37.3
Liver CancerHepG2, etc.11.5 - 37.3

Data compiled from multiple sources.[4][5][7][9]

The anti-proliferative effects of BS-181 are attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, and to trigger apoptosis.[4][7][9][14] A key molecular effect observed in cells treated with BS-181 is the inhibition of phosphorylation of the RNA polymerase II CTD at Serine 5.[4][7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BS-181.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of BS-181 against CDK7 and other kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the diluted BS-181, the kinase substrate, and the recombinant CDK7 enzyme.

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][12][15][16]

Western Blot Analysis of RNA Polymerase II CTD Phosphorylation

This protocol details the method to assess the effect of BS-181 on the phosphorylation of a key CDK7 substrate in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II CTD, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of BS-181 for a specified time (e.g., 4 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.[9]

  • Quantify the band intensities to determine the relative levels of phosphorylated and total RNA Polymerase II.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of BS-181 on the cell cycle distribution of a cell population.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with BS-181 for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[17][18][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by BS-181 and a typical experimental workflow.

Caption: CDK7 signaling pathways and the inhibitory action of BS-181.

IC50_Determination_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, BS-181 dilutions) start->prepare_reagents assay_setup Set up Kinase Reaction in 96-well plate prepare_reagents->assay_setup incubation Incubate at 30°C assay_setup->incubation add_detection_reagent Add Luminescence Detection Reagent incubation->add_detection_reagent read_plate Measure Luminescence add_detection_reagent->read_plate data_analysis Data Analysis: Plot % Inhibition vs. [BS-181] read_plate->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination of BS-181.

Conclusion

This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative activity in a range of cancer cell lines. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it an attractive candidate for further investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biological effects and therapeutic potential of BS-181.

References

The Structural Activity Relationship of BS-181 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective CDK7 Inhibitor

BS-181 dihydrochloride, a pyrazolo[1,5-a]pyrimidine derivative, has emerged as a significant tool compound and potential therapeutic agent due to its high selectivity as an inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of BS-181, detailing its mechanism of action, and providing experimental protocols for its study.

Core Compound Profile

PropertyValueReference
IUPAC Name N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5,7-diamine dihydrochloride[1]
Molecular Formula C₂₂H₃₄Cl₂N₆[1]
Molecular Weight 453.45 g/mol [1]
CAS Number 1397219-81-6[1]
Mechanism of Action ATP-competitive inhibitor of CDK7[1]

Structural Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-mimetic, capable of interacting with the hinge region of the ATP-binding pocket of various kinases. The potency and selectivity of BS-181 are dictated by the specific substitutions at the 3, 5, and 7-positions of this core structure.

While a detailed SAR study with a wide range of BS-181 analogs is not extensively published in a single source, analysis of related pyrazolo[1,5-a]pyrimidine CDK inhibitors allows for the deduction of key structural determinants for activity.

Key Structural Features for Activity:

  • Pyrazolo[1,5-a]pyrimidine Core: Essential for binding to the kinase hinge region.

  • Substituents at the 3-position: The isopropyl group at this position likely contributes to favorable hydrophobic interactions within the ATP-binding pocket.

  • Amino Substituents at the 5- and 7-positions: These positions are critical for establishing selectivity and potency. The nature of the amine substituents can significantly influence interactions with amino acid residues outside the hinge region, thereby fine-tuning the inhibitor's profile. For instance, the N5-(6-aminohexyl) and N7-(phenylmethyl) groups in BS-181 are crucial for its high affinity and selectivity for CDK7.

Quantitative Analysis of Inhibitory Activity

BS-181 exhibits high selectivity for CDK7 over other cyclin-dependent kinases. The following table summarizes the in vitro inhibitory activity of BS-181 against a panel of kinases.

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. CDK7Reference
CDK7 21 1 [1]
CDK288042[1]
CDK1>3,000>143[1]
CDK4>3,000>143[1]
CDK5>3,000>143[1]
CDK9>3,000>143[1]

Signaling Pathway of BS-181 Action

BS-181 exerts its anti-cancer effects by inhibiting the dual functions of CDK7 in cell cycle regulation and transcription. Inhibition of CDK7's kinase activity leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

BS-181_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation BS181 BS-181 CDK7 CDK7/ Cyclin H/ MAT1 BS181->CDK7 Inhibition CDK1 CDK1 CDK7->CDK1 Activation (Phosphorylation) CDK2 CDK2 CDK7->CDK2 Activation (Phosphorylation) CDK4 CDK4 CDK7->CDK4 Activation (Phosphorylation) CDK6 CDK6 CDK7->CDK6 Activation (Phosphorylation) RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylation (Ser5) G1_S_Arrest G1/S Phase Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis p_RNAPII Phosphorylated RNAPII (Ser5) Transcription Transcription of Oncogenes (e.g., MYC) p_RNAPII->Transcription Initiation

Caption: Signaling pathway of BS-181.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CDK7 Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of BS-181 against recombinant CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience, #79603).[2]

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP (10 mM stock solution).

  • CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence).

  • This compound (stock solution in DMSO).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well white plates.

Procedure:

  • Prepare serial dilutions of BS-181 in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted BS-181 or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the CDK7/Cyclin H/MAT1 enzyme in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (final concentration of ATP is typically at or near the Km).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each BS-181 concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure to analyze the effect of BS-181 on the cell cycle distribution of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[3]

  • Flow cytometer.

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of BS-181 or DMSO (vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).[4]

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study of BS-181 in a mouse xenograft model.

Materials:

  • Female athymic nude mice (4-6 weeks old).[5]

  • MCF-7 cells.

  • Matrigel.

  • This compound.

  • Vehicle solution (e.g., 10% DMSO, 40% PEG 300, 5% Tween 80, 45% saline).

  • Calipers.

Procedure:

  • Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer BS-181 (e.g., 10 or 20 mg/kg) or vehicle solution to the mice daily via intraperitoneal injection.[1]

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK7 inhibitor like BS-181.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Cycle->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (e.g., MCF-7 in nude mice) Apoptosis_Assay->Xenograft_Model PK_Studies Pharmacokinetic Studies Xenograft_Model->PK_Studies Toxicity_Assessment Toxicity Assessment PK_Studies->Toxicity_Assessment SAR_Analysis SAR Analysis and Lead Optimization Toxicity_Assessment->SAR_Analysis Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Kinase_Assay SAR_Analysis->Compound_Synthesis

Caption: Preclinical evaluation workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CDK7 and a promising lead compound for the development of novel anti-cancer therapeutics. A thorough understanding of its structural activity relationship is crucial for the design of next-generation CDK7 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of BS-181 and its analogs.

References

The Core Modulation of Signaling Pathways by BS-181 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant therapeutic target in oncology. This technical guide provides a comprehensive overview of the signaling pathways modulated by BS-181, detailed experimental protocols for its characterization, and quantitative data to support its preclinical evaluation.

Mechanism of Action

BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7. Its primary mechanism involves the inhibition of the kinase activity of the CDK7/Cyclin H/MAT1 complex, which plays a dual role in cellular processes:

  • Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at serine 5 (Ser5). This phosphorylation is a critical step in the initiation of transcription. BS-181 inhibits this phosphorylation, leading to a global down-regulation of transcription.

  • Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.

The combined effect of transcriptional inhibition and cell cycle arrest ultimately leads to apoptosis in cancer cells.

Data Presentation

Kinase Selectivity of BS-181

The following table summarizes the in vitro inhibitory activity of BS-181 against a panel of cyclin-dependent kinases.

KinaseIC50 (nM)Selectivity vs. CDK7
CDK7 21 1x
CDK2880>40x
CDK53000>140x
CDK94200>200x
CDK1>1000>47x
CDK4>1000>47x
CDK6>1000>47x

Data compiled from multiple sources.[2][4]

Anti-proliferative Activity of BS-181 in Cancer Cell Lines

The table below presents the half-maximal inhibitory concentration (IC50) of BS-181 in various cancer cell lines, demonstrating its broad anti-cancer potential.

Cell LineCancer TypeIC50 (µM)
BGC823Gastric Cancer17-22
MKN28Gastric Cancer17-22
SGC-7901Gastric Cancer17-22
AGSGastric Cancer17-22
MCF-7Breast Cancer15.1 - 20
HCT-116Colorectal Cancer11.5 - 15.3
HT-29Colorectal Cancer11.5 - 15.3
A549Lung Cancer11.5 - 37.3
U2OSOsteosarcoma11.5 - 37.3
PC-3Prostate Cancer11.5 - 37.3
HepG2Liver Cancer11.5 - 37.3

Data compiled from multiple sources.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathways affected by BS-181.

BS181_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction RNA_Pol_II RNA Polymerase II p_RNA_Pol_II p-Ser5 RNA Pol II (Active Transcription) RNA_Pol_II->p_RNA_Pol_II CDK7/CycH/MAT1 (TFIIH) XIAP XIAP (Inhibitor of Apoptosis) p_RNA_Pol_II->XIAP CyclinD1 Cyclin D1 p_RNA_Pol_II->CyclinD1 Transcription of anti-apoptotic and cell cycle genes CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 p_CDK1_2_4_6 Active CDKs CDK1_2_4_6->p_CDK1_2_4_6 CDK7/CycH/MAT1 (CAK) G1_S_Transition G1/S Phase Progression p_CDK1_2_4_6->G1_S_Transition Bcl2 Bcl-2 (Anti-apoptotic) p_CDK1_2_4_6->Bcl2 Phosphorylation (inactivation of pro-apoptotic) Apoptosis Apoptosis Caspase3 Caspase-3 XIAP->Caspase3 Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis Caspase3->Apoptosis BS181 BS-181 dihydrochloride CDK7_complex CDK7/CycH/MAT1 BS181->CDK7_complex Inhibition

Caption: this compound signaling pathway modulation.

Experimental Protocols

In Vitro CDK7 Kinase Assay

This protocol is designed to determine the inhibitory activity of BS-181 on CDK7 kinase.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted BS-181 or vehicle control.

  • Add 2.5 µL of a solution containing the CDK7 enzyme and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for CDK7).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of BS-181 and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare BS-181 dilutions, enzyme/substrate mix, ATP Start->Prepare_Reagents Plate_Setup Add BS-181 and enzyme/substrate to plate Prepare_Reagents->Plate_Setup Reaction Initiate reaction with ATP Incubate at 30°C Plate_Setup->Reaction Detection Stop reaction and add ADP-Glo reagents Reaction->Detection Readout Measure luminescence Detection->Readout Analysis Calculate % inhibition and IC50 Readout->Analysis End End Analysis->End

Caption: Workflow for an in vitro kinase assay.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of BS-181 on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., BGC823)

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear-bottom black plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of BS-181 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the BS-181 dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with BS-181 serial dilutions Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_CCK8 Add CCK-8 reagent Incubate->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Read_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Read_Absorbance Analyze_Data Calculate viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis for Phospho-RNA Polymerase II

This protocol is used to detect the inhibition of CDK7-mediated phosphorylation of RNA Polymerase II.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of BS-181 for a specified time (e.g., 4 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Ser5 RNA Pol II overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total RNA Pol II as a loading control.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with BS-181 Start->Cell_Treatment Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescence Secondary_Ab->Detection End End Detection->End

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of BS-181 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Treat cells with BS-181 at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow Start Start Treat Treat cells with BS-181 Start->Treat Harvest Harvest and wash cells Treat->Harvest Fix Fix in cold ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Analyze by flow cytometry Stain->Analyze Quantify Quantify cell cycle phases Analyze->Quantify End End Quantify->End

Caption: Workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by BS-181.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with BS-181 for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add additional 1X Binding Buffer and analyze the samples immediately on a flow cytometer.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with BS-181 Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Analyze_Flow Analyze by flow cytometry Stain_Cells->Analyze_Flow Quantify_Apoptosis Quantify apoptotic populations Analyze_Flow->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Workflow for an apoptosis assay.

Conclusion

This compound is a highly selective and potent inhibitor of CDK7 with significant anti-cancer activity across a range of tumor types. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it a promising candidate for further preclinical and clinical development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to effectively evaluate and characterize the therapeutic potential of BS-181 and other CDK7 inhibitors.

References

Preclinical Profile of BS-181 Dihydrochloride: A Selective CDK7 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BS-181 is a potent and selective pyrazolo[1,5-a]pyrimidine-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription.[2] Its overexpression is a common feature in various cancers, making it a compelling target for anticancer drug development.[2] Preclinical studies have demonstrated that BS-181 effectively inhibits CDK7, leading to cell cycle arrest, apoptosis, and significant antitumor activity in a range of cancer models both in vitro and in vivo. This document provides a comprehensive overview of the preclinical data on BS-181, detailing its mechanism of action, efficacy across different cancer types, and associated experimental methodologies.

Mechanism of Action

BS-181 exerts its anticancer effects primarily through the selective inhibition of CDK7. This inhibition disrupts two critical cellular processes: cell cycle progression and transcription.

  • Cell Cycle Regulation: CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, predominantly at the G1 phase.[1]

  • Transcriptional Regulation: As a component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[1][2] BS-181 blocks the phosphorylation of Pol II at Serine 5, thereby inhibiting transcription.[1][3] This leads to the downregulation of key oncogenes and cell cycle proteins, such as Cyclin D1.[1]

The dual inhibition of cell cycle and transcription ultimately induces apoptosis in cancer cells.[1][2][4]

BS_181_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/CDK6 G1_S G1/S Transition CDK4_6->G1_S CDK2_ CDK2 CDK2_->G1_S CDK1_ CDK1 G2_M G2/M Transition CDK1_->G2_M CellCycleArrest Cell Cycle Arrest (G1 Phase) POL_II RNA Polymerase II (Pol II) Transcription Gene Transcription (e.g., Cyclin D1) POL_II->Transcription Apoptosis Apoptosis TFIIH TFIIH Complex CDK7 CDK7 CDK7->CDK4_6 Activates CDK7->CDK2_ Activates CDK7->CDK1_ Activates CDK7->POL_II Phosphorylates Ser5 of CTD BS181 BS-181 BS181->CDK7

Caption: Mechanism of action of BS-181 as a dual inhibitor of cell cycle and transcription.

Quantitative Data

Kinase Inhibitory Activity

BS-181 demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[2][4]

KinaseIC₅₀ (nM)
CDK7 21 [1][4]
CDK2880[1][2]
CDK53000[1]
CDK94200[1]
CDK1>3000[1][2]
CDK4>3000[1][2]
CDK6>3000[1][2]

Table 1: In vitro inhibitory concentrations (IC₅₀) of BS-181 against a panel of CDKs.

In Vitro Anti-proliferative Activity

BS-181 has shown anti-proliferative effects across a wide range of cancer cell lines.

Cancer TypeCell Line(s)IC₅₀ Range (µM)
Colorectal CancerHCT116, HT29, etc.11.5 - 15.3[1]
Breast CancerMCF-7, MDA-MB-231, etc.15.1 - 20[1]
Gastric CancerMKN28, SGC-7901, AGS, BGC82317 - 22[3]
VariousLung, Osteosarcoma, Prostate, Liver11.5 - 37.3[1]

Table 2: In vitro anti-proliferative activity (IC₅₀) of BS-181 in various human cancer cell lines after 48-72 hours of treatment.[1][3]

In Vivo Antitumor Efficacy

In vivo studies using xenograft models have confirmed the antitumor activity of BS-181.

Cancer ModelDosing RegimenDurationTumor Growth Inhibition
MCF-7 Xenograft10 mg/kg/day (i.p.)14 days25%[1][2]
MCF-7 Xenograft20 mg/kg/day (i.p.)14 days50%[1][2]
Gastric Cancer Xenograft10 mg/kg/day or 20 mg/kg/day (i.p.)2 weeksSignificant inhibition (dose-dependent)[3]

Table 3: In vivo efficacy of BS-181 in mouse xenograft models.

Pharmacokinetics

Pharmacokinetic analysis in mice revealed favorable in vivo stability.

ParameterValue
Plasma Elimination Half-life (t₁/₂) 405 minutes[2]
Administration Route Intraperitoneal (i.p.)
Dose 10 mg/kg[2]

Table 4: Pharmacokinetic profile of BS-181 in mice.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is designed to determine the IC₅₀ values of BS-181 against various cancer cell lines.

Cell_Viability_Workflow step1 1. Cell Seeding Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow to adhere overnight. step2 2. Compound Treatment Treat cells with increasing concentrations of BS-181 (e.g., 0-50 µM). step1->step2 step3 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. step2->step3 step4 4. Viability Reagent Addition Add viability reagent (e.g., MTT, CCK-8) to each well and incubate (e.g., 1-4 hours). step3->step4 step5 5. Measurement Read absorbance on a microplate reader. step4->step5 step6 6. Data Analysis Calculate cell viability relative to untreated controls and determine IC50 values. step5->step6

Caption: General workflow for a cell viability assay to determine IC₅₀ values.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a serial dilution of BS-181 dihydrochloride for a specified period (e.g., 72 hours).[1]

  • Assay: A cell viability reagent such as MTT or CCK-8 is added to each well.[3] These assays measure the metabolic activity of viable cells.

  • Quantification: The absorbance is measured using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log concentration of the compound.

Cell Cycle Analysis

This protocol is used to assess the effect of BS-181 on cell cycle distribution.

Methodology:

  • Treatment: Cells are treated with BS-181 at various concentrations (e.g., 0-50 µM) for a set time, such as 24 hours.[1]

  • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye like Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified. Studies show BS-181 treatment leads to an increase in the G1 population and, at higher concentrations, an accumulation in the sub-G1 phase, which is indicative of apoptosis.[1]

Western Blot Analysis

This protocol is used to determine the effect of BS-181 on protein expression and phosphorylation status.

Methodology:

  • Lysate Preparation: Cells are treated with BS-181 for a specified duration (e.g., 4 hours) and then lysed to extract total protein.[1]

  • Protein Quantification: Protein concentration is determined using an assay like the BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Pol II Ser5, Cyclin D1, total CDK4).

  • Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate. Results typically show that BS-181 inhibits the phosphorylation of RNA Pol II and down-regulates Cyclin D1 and CDK4 expression.[1]

In Vivo Xenograft Model

This protocol evaluates the antitumor efficacy of BS-181 in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control (vehicle) and treatment groups. BS-181 is administered, typically via intraperitoneal (i.p.) injection, at specified doses (e.g., 5 or 10 mg/kg twice daily) for a set period (e.g., 14 days).[1][3]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the control group. Studies show BS-181 significantly inhibits tumor growth in a dose-dependent manner without apparent toxicity.[2][3]

Conclusion

The preclinical data for this compound strongly support its development as an anticancer agent. Its potent and selective inhibition of CDK7 provides a dual mechanism of action that effectively induces cell cycle arrest and apoptosis in a broad range of cancer cell lines. Furthermore, BS-181 has demonstrated significant and well-tolerated antitumor activity in in vivo models. These findings establish BS-181 as a promising candidate for further clinical investigation in cancer therapy.

References

Methodological & Application

BS-181 Dihydrochloride: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-a]pyrimidine derivative, it demonstrates significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, making it a valuable tool for cancer research and drug development.[1][3] This document provides detailed application notes and in vitro experimental protocols for the use of this compound.

Mechanism of Action

BS-181 selectively targets CDK7, a crucial kinase involved in both cell cycle regulation and transcription.[1] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.

By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes. This leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[1][3] The inhibition of RNAPII phosphorylation by BS-181 also leads to the downregulation of key anti-apoptotic proteins like XIAP and cell cycle regulators such as Cyclin D1.[1]

BS-181_Mechanism_of_Action BS-181 Signaling Pathway BS181 BS-181 CDK7 CDK7 BS181->CDK7 TFIIH TFIIH CDKs CDK1, CDK2, CDK4, CDK6 CDK7->CDKs Activates RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation XIAP XIAP Transcription_Initiation->XIAP CyclinD1 Cyclin D1 Transcription_Initiation->CyclinD1 G1_S_Transition G1/S Transition CDKs->G1_S_Transition Apoptosis Apoptosis XIAP->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest

Caption: Mechanism of action of BS-181 targeting the CDK7 complex.

Quantitative Data

In Vitro Kinase Inhibitory Activity of BS-181
Kinase TargetIC50 (nM)
CDK721
CDK2880
CDK53000
CDK94200
IC50 values represent the concentration of BS-181 required to inhibit 50% of the kinase activity.[1][3]
In Vitro Anti-proliferative Activity of BS-181 in Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-715.1 - 20
Breast CancerMDA-MB-23115.1 - 20
Breast CancerT47D15.1 - 20
Breast CancerZR-75-115.1 - 20
Colorectal CancerCOLO-20511.5 - 15.3
Colorectal CancerHCT-11611.5 - 15.3
Lung CancerA54911.5 - 37.3
Lung CancerNCI-H46011.5 - 37.3
OsteosarcomaU2OS11.5 - 37.3
Prostate CancerPC311.5 - 37.3
IC50 values were determined after 72 hours of treatment.[1][3]

Experimental Protocols

CDK7 Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol is adapted for determining the IC50 of BS-181 against CDK7.

G start Start prep_inhibitor Prepare BS-181 Dilution Series in 100% DMSO start->prep_inhibitor add_inhibitor Add 2.5 µL of BS-181 Dilutions to 384-well Plate prep_inhibitor->add_inhibitor prep_kinase Prepare 4x Kinase Solution (CDK7/cyclin H/MNAT1) add_kinase Add 2.5 µL of 4x Kinase Solution prep_kinase->add_kinase prep_substrate Prepare 2x Substrate/ATP Solution (e.g., Cdk7/9tide and ATP) add_substrate Add 5 µL of 2x Substrate/ATP Solution to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_kinase add_kinase->add_substrate incubate_reaction Incubate for 60 min at Room Temperature add_substrate->incubate_reaction add_detection Add Adapta™ Detection Solution (Eu-labeled antibody and Alexa Fluor® 647 tracer) incubate_reaction->add_detection incubate_detection Incubate for 30 min at Room Temperature add_detection->incubate_detection read_plate Read TR-FRET Signal on a Plate Reader incubate_detection->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for CDK7 Kinase Assay.

Materials:

  • Recombinant CDK7/cyclin H/MNAT1 enzyme

  • Kinase reaction buffer

  • Substrate peptide (e.g., Cdk7/9tide)

  • ATP

  • This compound

  • Adapta™ Universal Kinase Assay Kit (or similar TR-FRET based assay)

  • 384-well assay plates

Procedure:

  • Prepare BS-181 Dilution Series: Prepare a serial dilution of BS-181 in 100% DMSO at 100-fold the final desired concentrations.

  • Prepare Kinase Solution: Dilute the CDK7/cyclin H/MNAT1 enzyme to a 4x working concentration in kinase reaction buffer. The optimal concentration should be determined experimentally to be near the EC80 value.

  • Prepare Substrate/ATP Solution: Prepare a 2x working solution of the substrate peptide and ATP in kinase reaction buffer. The ATP concentration should be at the Km for the enzyme.

  • Assay Assembly:

    • Add 2.5 µL of the BS-181 dilution series to the wells of a 384-well plate.

    • Add 2.5 µL of the 4x kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Add the Adapta™ detection solution containing the Eu-labeled antibody and Alexa Fluor® 647 tracer.

  • Detection Incubation: Cover the plate and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the BS-181 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT or CCK-8)

This protocol determines the effect of BS-181 on cancer cell proliferation and viability.

G start Start seed_cells Seed Cells in 96-well Plate and Incubate for 24h start->seed_cells treat_cells Treat Cells with a Range of BS-181 Concentrations seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_reagent Add MTT or CCK-8 Reagent to Each Well incubate_cells->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent solubilize If using MTT, Add Solubilization Solution and Incubate Overnight incubate_reagent->solubilize read_absorbance Measure Absorbance on a Microplate Reader incubate_reagent->read_absorbance CCK-8 solubilize->read_absorbance MTT analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8)

  • DMSO (for solubilizing BS-181 and formazan crystals in MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare a serial dilution of BS-181 in complete medium. Remove the old medium from the cells and add 100 µL of the BS-181 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Solubilization (for MTT assay only): After the 4-hour incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of RNAPII and the expression levels of XIAP and Cyclin D1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-RNAPII Ser5, anti-XIAP, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of BS-181 for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of BS-181 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with BS-181 for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population and a decrease in the S and G2/M populations would be indicative of a G1 cell cycle arrest.

References

Application Notes and Protocols for BS-181 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 value of 21 nM.[1][2][3] It exhibits over 40-fold selectivity for CDK7 compared to other CDKs such as CDK1, 2, 4, 5, 6, and 9.[2] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription, leading to cell cycle arrest, primarily in the G1 phase, and subsequent apoptosis in various cancer cell lines.[1][2][3][4] These application notes provide detailed protocols for the dissolution and use of BS-181 dihydrochloride in cell culture experiments.

Mechanism of Action

CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.

BS-181 exerts its anti-proliferative effects by inhibiting the kinase activity of CDK7. This inhibition prevents the phosphorylation of CDK7's substrates, leading to two main downstream effects:

  • Cell Cycle Arrest: The lack of activation of other CDKs, such as CDK2, prevents the cell from progressing through the G1/S checkpoint, leading to an accumulation of cells in the G1 phase of the cell cycle.[1][3][4]

  • Induction of Apoptosis: Inhibition of transcription and disruption of the cell cycle machinery ultimately trigger programmed cell death, or apoptosis.[1][2] Studies have shown that BS-181 can induce the extrinsic apoptosis pathway by upregulating TRAIL and its death receptors, DR4 and DR5.[4]

BS-181_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Transcription CDK4_6_CyclinD CDK4/6-Cyclin D CDK2_CyclinE CDK2-Cyclin E CDK4_6_CyclinD->CDK2_CyclinE G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest leads to RNAPII RNA Pol II mRNA_synthesis mRNA Synthesis RNAPII->mRNA_synthesis mRNA_synthesis->Apoptosis Inhibition leads to CDK7 CDK7 CDK7->CDK4_6_CyclinD Activation CDK7->CDK2_CyclinE Activation CDK7->RNAPII Phosphorylation BS181 BS-181 BS181->CDK7 Inhibition

Caption: Mechanism of action of BS-181 as a CDK7 inhibitor.

Quantitative Data

The following table summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Weight 453.45 g/mol ,
Chemical Formula C₂₂H₃₂N₆·2HCl,
Purity ≥98%,
IC50 for CDK7 21 nM,
Solubility in Water Up to 100 mM (45.34 mg/mL),
Solubility in DMSO Up to 100 mM (45.34 mg/mL),
Storage (Powder) Store at +4°C or -20°C for long-term storage.,[5],
Storage (Solutions) Prepare fresh or store at -80°C for up to 6 months. Solutions are reported to be unstable.[5],[6]

Note: The solubility of the monohydrochloride salt has been reported as 25 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2).[7] Always refer to the manufacturer's product-specific datasheet.

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 453.45 g/mol × 1000 mg/g = 4.53 mg

  • Weigh the compound: Carefully weigh out 4.53 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Ensure complete dissolution: Vortex the tube for 30-60 seconds. If necessary, gently warm the solution to 37°C or use a sonicator bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6] It is recommended to prepare fresh solutions for optimal activity, as some sources suggest instability in solution.[5]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the stock solution: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution:

    • V₁ = (C₂ × V₂) / C₁

    • V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL

    • Where:

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (10 mM = 10,000 µM)

      • V₂ = Final volume of working solution

      • C₂ = Final concentration of working solution

  • Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the treated samples. In the example above, the final DMSO concentration is 0.1%.

  • Treat the cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration.

Important Considerations:

  • Solubility in Media: While BS-181 is soluble in aqueous solutions, high concentrations may precipitate in cell culture media. It is recommended to prepare working solutions fresh and visually inspect for any signs of precipitation before adding to cells. If precipitation occurs, sonication may help to redissolve the compound.[8]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based assay.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Cell Experiment cluster_analysis Analysis weigh Weigh BS-181 Powder dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Start Experiment dilute Dilute in Culture Medium (to final concentration) thaw->dilute treat Treat Cells dilute->treat analyze Perform Assay (e.g., Viability, Apoptosis, Cell Cycle) treat->analyze data Data Analysis analyze->data

Caption: A typical workflow for dissolving and using BS-181.

References

Application Notes and Protocols: Determining the Optimal Concentration of BS-181 Dihydrochloride for MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a critical component of the cell cycle machinery and transcriptional regulation, making it an attractive target for cancer therapy.[1][6] In breast cancer cell lines such as MCF-7, BS-181 has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis.[1][2][4] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for experiments using MCF-7 cells, including detailed protocols and data presentation.

Data Presentation

The effective concentration of this compound in MCF-7 cells can vary depending on the specific experimental endpoint. The following table summarizes the reported quantitative data for various assays.

ParameterCell LineConcentration RangeIncubation TimeEffectReference
IC50 (Cell Growth Inhibition) Breast Cancer Cell Lines15.1 µM - 20 µM72 hoursInhibition of cell growth[2][7][8]
IC50 (General Cancer Cell Lines) Various11.5 µM - 37.3 µM72 hoursInhibition of cell growth[1][2][3][8]
Cell Cycle Arrest (G1 phase) MCF-70 - 50 µM (low concentrations)24 hoursIncrease in G1 phase cell population[2][7][9]
Apoptosis (Sub-G1 peak) MCF-70 - 50 µM (higher concentrations)24 hoursAccumulation of cells in sub-G1 phase[2][7][9]
Inhibition of RNA Polymerase II CTD Phosphorylation (Ser5) MCF-70 - 50 µM4 hoursInhibition of phosphorylation[2][7][8]
Inhibition of RB Phosphorylation (Ser795 & Ser821) MCF-7Apparent IC50 of 15 µMNot SpecifiedInhibition of phosphorylation[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask.

    • When cells reach 70-80% confluency, trypsinize and resuspend them in fresh medium.

    • Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1% in all wells.

    • Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of BS-181 in MCF-7 Cells

BS181_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates G1_Arrest G1 Arrest CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes RNAPII RNA Polymerase II CTD Transcription_initiation Transcription Initiation RNAPII->Transcription_initiation required for Apoptosis Apoptosis CDK7 CDK7 CDK7->CDK4_6 activates (phosphorylates) CDK7->RNAPII phosphorylates BS181 BS-181 BS181->CDK7

Caption: Mechanism of action of BS-181 in MCF-7 cells.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow start Start culture_cells Culture MCF-7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate prepare_drug Prepare BS-181 Dilutions seed_plate->prepare_drug treat_cells Treat Cells with BS-181 prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for cell viability assay.

References

Application Notes and Protocols for BS-181 Dihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with demonstrated anti-tumor activity in various cancer models.[1][2][3] As a key regulator of both the cell cycle and transcription, CDK7 is a compelling target for cancer therapy.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, guidance on solution preparation, and an overview of its mechanism of action.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation and elongation of transcription.[6][7] In many cancers, CDK7 is overexpressed, leading to uncontrolled cell proliferation and dependence on high levels of transcription, making it an attractive therapeutic target.[4][5] BS-181 is a selective inhibitor of CDK7 with an IC50 of 21 nM, demonstrating over 40-fold selectivity for CDK7 over other CDKs.[1][2][3] In vivo studies have shown that BS-181 can inhibit tumor growth in xenograft models, making it a valuable tool for preclinical cancer research.[3]

Physicochemical Properties

PropertyValueReference
Molecular Weight 453.45 g/mol [1]
Formula C₂₂H₃₂N₆·2HCl[1]
Solubility Soluble to 100 mM in water and DMSO[1]
Purity ≥98%[1]
Storage Store at +4°C[1]

Mechanism of Action: CDK7 Inhibition

BS-181 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes:

  • Cell Cycle Arrest: By inhibiting CDK7, BS-181 prevents the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4, CDK6), leading to cell cycle arrest, primarily at the G1 phase.[8]

  • Transcriptional Repression: Inhibition of CDK7's role within the TFIIH complex leads to reduced phosphorylation of RNA polymerase II, thereby suppressing the transcription of key oncogenes and survival factors.[7]

This dual mechanism ultimately induces apoptosis in cancer cells.

CDK7_Inhibition_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control RNA_Pol_II RNA Polymerase II Transcription Oncogene Transcription RNA_Pol_II->Transcription TFIIH TFIIH Complex TFIIH->RNA_Pol_II Phosphorylates Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 Cell_Cycle_Progression Cell Cycle Progression CDK1_2_4_6->Cell_Cycle_Progression Cell_Cycle_Progression->Apoptosis Arrest leads to BS181 This compound CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) BS181->CDK7 Inhibits CDK7->TFIIH CDK7->CDK1_2_4_6 Activates

Fig. 1: Simplified signaling pathway of this compound.

In Vivo Mouse Model Dosages and Administration

Published studies have demonstrated the efficacy of this compound in inhibiting tumor growth in mouse xenograft models. The following table summarizes the dosages and administration routes used in studies with MCF-7 (human breast adenocarcinoma) and BGC-823 (human gastric carcinoma) cell lines.

ParameterMCF-7 Xenograft ModelBGC-823 Xenograft ModelReference
Mouse Strain Nude mice (e.g., BALB/c-nu)Nude mice (e.g., BALB/c-nu)[3][8]
Dosage 10 mg/kg/day and 20 mg/kg/day10 mg/kg/day and 20 mg/kg/day[3][8]
Administration Route Intraperitoneal (i.p.) injectionIntraperitoneal (i.p.) injection[3][8]
Treatment Schedule Daily for 2 weeksTwice daily (5 mg/kg or 10 mg/kg per injection) for 14 days[8]
Vehicle 10% DMSO / 50 mM HCl / 5% Tween 20 / 85% saline10% dimethyl sulfoxide/50 mM HCl/5% Tween 20/85% saline[7]
Observed Efficacy Dose-dependent reduction in tumor growth (25% at 10 mg/kg/day, 50% at 20 mg/kg/day)Significant inhibition of tumor growth[3][8]
Toxicity No apparent toxicityWell-tolerated[3][7]

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Hydrochloric acid (HCl), 50 mM, sterile

  • Tween 20, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • In a sterile conical tube, dissolve the this compound powder in DMSO to make a 10% DMSO solution. Vortex thoroughly to ensure complete dissolution.

  • Add the 50 mM HCl solution.

  • Add the Tween 20 to a final concentration of 5%.

  • Bring the solution to the final volume with sterile saline (85% of the total volume).

  • Vortex the final solution until it is homogeneous.

  • Prepare the formulation fresh daily before administration.

BGC-823 Human Gastric Carcinoma Xenograft Model

Materials:

  • BGC-823 human gastric carcinoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Nude mice (e.g., BALB/c-nu, 4-6 weeks old)

  • Syringes (1 mL) with 27-gauge needles

  • Calipers

Procedure:

  • Culture BGC-823 cells in a T75 flask until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Resuspend the cells in complete culture medium and centrifuge.

  • Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 2 x 10⁷ cells/mL.[6]

  • Subcutaneously inject 0.2 mL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each nude mouse.[6]

  • Monitor the mice for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: Volume = (length × width²)/2 .[5]

  • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[8]

  • Administer this compound or the vehicle control intraperitoneally according to the desired dosage and schedule.

  • Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • Adhere to institutional guidelines for animal welfare and humane endpoints (e.g., tumor size exceeding a certain diameter, significant weight loss, or signs of distress).[3][9]

Intraperitoneal (i.p.) Injection in Mice

Procedure:

  • Properly restrain the mouse by grasping the loose skin at the back of the neck.

  • Turn the mouse over to expose its abdomen.

  • Tilt the mouse's head downwards to move the abdominal organs forward.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[10][11]

  • Gently aspirate to ensure the needle has not entered the bladder or intestines.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the mouse for any immediate adverse reactions.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure Cell_Culture 1. BGC-823 Cell Culture Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation Cell_Harvest->Implantation Drug_Prep 3. BS-181 Formulation Treatment 7. Treatment Administration (i.p.) Drug_Prep->Treatment Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization Tumor_Growth->Randomization Randomization->Treatment Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 9. Humane Endpoint Data_Collection->Endpoint

Fig. 2: General experimental workflow for in vivo studies.

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in DMSO before adding other components of the vehicle to prevent precipitation.

  • Animal Welfare: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, or injection site reactions. Adherence to approved animal care and use protocols is mandatory.

  • Tumor Measurement: Consistent caliper placement is crucial for accurate tumor volume measurements.

  • Control Groups: Always include a vehicle-treated control group to accurately assess the therapeutic effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of CDK7 inhibition in cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse xenograft models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a better understanding of CDK7's role in cancer and the development of novel anti-cancer therapies.

References

Application Note and Protocol: Preparing BS-181 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation of BS-181 dihydrochloride stock solutions for in vitro and in vivo studies.

Abstract: BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for preparing this compound stock solutions, along with relevant chemical data, storage conditions, and a diagram of the CDK7 signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 453.45 g/mol [3]
Molecular Formula C₂₂H₃₂N₆·2HCl[3]
CAS Number 1883548-83-1[3]
Purity ≥98%[3]
IC₅₀ 21 nM for CDK7[1][3][4]
Solubility (Max Conc.) Soluble to 100 mM in Water and 100 mM in DMSO[3]
Storage (Solid) Store at +4°C[3]
Storage (Solution) -20°C for up to 1 year, -80°C for up to 2 years[5]

Experimental Protocols

Materials and Equipment
  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is intended for laboratory research use only.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mM x 1 mL x 453.45 g/mol = 4.53 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[5] For long-term storage (up to 2 years), -80°C is recommended.[5]

Visualizations

Signaling Pathway

BS181_Signaling_Pathway cluster_TFIIH TFIIH Complex cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription Initiation CDK7 CDK7 CyclinH Cyclin H CDK7->CyclinH MAT1 MAT1 CDK7->MAT1 CDK_Substrates CDK1, CDK2, CDK4, CDK6 CDK7->CDK_Substrates Phosphorylates (Activates) RNAPII RNA Polymerase II (CTD) CDK7->RNAPII Phosphorylates Ser5/7 G1_S_Transition G1/S Transition CDK_Substrates->G1_S_Transition G2_M_Transition G2/M Transition CDK_Substrates->G2_M_Transition Transcription Gene Transcription RNAPII->Transcription Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->G1_S_Transition CellCycleArrest->G2_M_Transition BS181 BS-181 BS181->CDK7 Inhibits BS181->Apoptosis Induces BS181->CellCycleArrest Induces

Caption: Inhibition of CDK7 by BS-181 blocks transcription and cell cycle progression, leading to apoptosis.

Experimental Workflow

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage A 1. Equilibrate BS-181 to Room Temp B 2. Weigh Required Mass A->B C 3. Add Solvent (e.g., DMSO) B->C D 4. Vortex/Sonicate Until Dissolved C->D E 5. Aliquot into Single-Use Vials D->E F 6. Store at -20°C or -80°C E->F

Caption: Workflow for the preparation of this compound stock solution.

References

BS-181 dihydrochloride stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability, mechanism of action, and handling of BS-181 dihydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The following protocols are intended to serve as a guide for the preparation and stability testing of this compound in commonly used laboratory solvents.

Introduction to this compound

BS-181 is a potent and selective inhibitor of CDK7 with an IC50 of 21 nM.[1] It displays over 40-fold selectivity for CDK7 compared to other CDKs.[1] By inhibiting CDK7, BS-181 disrupts two critical cellular processes: cell cycle progression and transcription. This dual activity makes it a compound of significant interest in cancer research. In various cancer cell lines, BS-181 has been shown to inhibit the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis.[2][3]

Solubility and Storage

Proper storage and handling of this compound are crucial for maintaining its biological activity. The following table summarizes the known solubility and recommended storage conditions.

ParameterSpecificationSource(s)
Molecular Weight 453.45 g/mol [1]
Solubility in Water Up to 100 mM[1]
Solubility in DMSO Up to 100 mM[1]
Powder Storage Store at +4°C or -20°C, desiccated.[1]
Solution Storage See stability data and protocols below. Generally, prepare fresh solutions.

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for ensuring the reproducibility of experimental results. While some vendor information suggests that solutions are unstable and should be prepared fresh, other sources indicate that DMSO solutions can be stored for short periods under specific conditions. To address this, a detailed protocol for determining the stability of this compound in your specific experimental context is provided below. This protocol is based on the principles outlined in the ICH Q1A guidelines for stability testing of new drug substances.[4][5]

Factors Affecting Stability

Several factors can influence the stability of this compound in solution:

  • Solvent: The chemical nature of the solvent (e.g., DMSO, aqueous buffer) can affect stability.

  • Temperature: Storage temperature is a key determinant of degradation rate.

  • pH: The pH of aqueous solutions can significantly impact the stability of the compound.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Mechanism of Action and Signaling Pathways

BS-181 exerts its biological effects primarily through the inhibition of CDK7. CDK7 is a key regulator of both cell cycle progression and transcription.[6][7][8][9][10]

Inhibition of Transcription

CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5, a crucial step for transcription initiation.[2][11] By inhibiting CDK7, BS-181 prevents this phosphorylation event, leading to a global shutdown of transcription.

G BS181 This compound CDK7 CDK7 BS181->CDK7 Inhibits TFIIH TFIIH Complex CDK7->TFIIH Component of RNAPII RNA Polymerase II TFIIH->RNAPII pRNAPII Phosphorylated RNAPII (Ser5) Transcription Transcription Initiation pRNAPII->Transcription

BS-181 Inhibition of Transcription Pathway
Induction of Cell Cycle Arrest and Apoptosis

The inhibition of CDK7 also affects the cell cycle. CDK7 is a CDK-activating kinase (CAK) responsible for the activating phosphorylation of other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[10] By preventing their activation, BS-181 induces cell cycle arrest, primarily at the G1/S transition.[3] This cell cycle arrest, coupled with the transcriptional inhibition, triggers apoptosis through both intrinsic and extrinsic pathways.[3][12][13]

G cluster_0 BS-181 Action cluster_1 Cell Cycle Control cluster_2 Apoptosis Induction BS181 This compound CDK7 CDK7 BS181->CDK7 Inhibits CDK2 CDK2 CDK7->CDK2 Activates CDK4_6 CDK4/6 CDK7->CDK4_6 Activates G1_S_Transition G1/S Transition CDK2->G1_S_Transition CDK4_6->G1_S_Transition Bax Bax G1_S_Transition->Bax Upregulates Bcl2 Bcl-2 G1_S_Transition->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

BS-181 Induced Cell Cycle Arrest and Apoptosis

Experimental Protocols

Protocol for Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • DMSO Stock Solution (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to make a 10 mM stock solution, add 220.5 µL of DMSO per 1 mg of this compound (MW = 453.45 g/mol ). d. Vortex briefly to dissolve the compound completely. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.

  • Aqueous Stock Solution (e.g., 10 mM): a. Follow steps 1a and 1b. b. Add the appropriate volume of sterile water or buffer to achieve the target concentration. c. Vortex and, if necessary, sonicate briefly to ensure complete dissolution. d. Due to lower stability in aqueous solutions, it is highly recommended to prepare these solutions fresh before each experiment.

Protocol for Stability Assessment of this compound Solutions (Forced Degradation Study)

This protocol is designed to assess the stability of this compound under various stress conditions. It is recommended to analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[14][15][16][17]

Workflow:

G Prep Prepare BS-181 Solutions (DMSO and Aqueous) Stress Apply Stress Conditions (Temp, Light, pH) Prep->Stress Sample Collect Samples at Time Points (0, 2, 4, 8, 24h) Stress->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify BS-181 Peak Area Analyze->Data Plot Plot % Remaining vs. Time Data->Plot

Workflow for BS-181 Stability Assessment

Stress Conditions:

  • Thermal Stability:

    • Incubate aliquots of the BS-181 solution at different temperatures (e.g., 4°C, room temperature (25°C), and an elevated temperature such as 40°C).

  • Photostability:

    • Expose aliquots to a controlled light source (e.g., a photostability chamber with both UV and visible light) and compare with a sample protected from light (e.g., wrapped in aluminum foil).

  • pH Stability (for aqueous solutions):

    • Prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9).

Procedure:

  • Prepare a fresh stock solution of this compound in the desired solvent (DMSO or aqueous buffer) at a known concentration.

  • Divide the solution into separate aliquots for each stress condition and time point.

  • Take a "time 0" sample for immediate analysis.

  • Subject the remaining aliquots to the different stress conditions.

  • At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by HPLC or store them at -80°C until analysis.

  • Quantify the peak area of the intact this compound in each sample.

  • Calculate the percentage of BS-181 remaining at each time point relative to the "time 0" sample.

  • Plot the percentage of remaining BS-181 against time for each condition to determine the degradation rate.

Data Presentation:

The results of the stability study should be presented in a clear, tabular format for easy comparison.

ConditionSolventTime (hours)% BS-181 Remaining
4°C DMSO0100
2
4
8
24
25°C DMSO0100
2
4
8
24
40°C DMSO0100
2
4
8
24
Light Exposure Aqueous (pH 7.4)0100
2
4
8
24
Dark Control Aqueous (pH 7.4)0100
2
4
8
24

Conclusion

This compound is a valuable tool for studying the roles of CDK7 in cell cycle regulation and transcription. Understanding its stability in different solvents and under various storage conditions is paramount for obtaining reliable and reproducible data. The protocols provided herein offer a framework for the proper handling and stability assessment of this compound. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of their results.

References

Application Notes and Protocols for Cell-Based Assays Using BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BS-181 dihydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various cell-based assays. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are provided, along with data presentation and visualization of the relevant signaling pathway.

Introduction to this compound

This compound is a selective inhibitor of CDK7 with a reported IC50 value of 21 nM.[1][2][3] It exhibits significantly less activity against other CDKs, making it a valuable tool for studying the specific roles of CDK7 in cellular processes.[2][3] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby playing a pivotal role in cell cycle regulation.[4][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[6] Due to its dual role in cell cycle control and transcription, CDK7 has emerged as a promising target in cancer therapy.[4][7] BS-181 has been shown to induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis in various cancer cell lines.[2][3]

Data Presentation

Kinase Selectivity of BS-181
KinaseIC50 (nM)
CDK721
CDK2880
CDK53000
CDK94200
CDK1>10000
CDK4>10000
CDK6>10000

Data compiled from multiple sources.[2]

Anti-proliferative Activity of BS-181 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.1 - 20
MDA-MB-231Breast Cancer15.1 - 20
T47DBreast Cancer15.1 - 20
ZR-75-1Breast Cancer15.1 - 20
COLO-205Colorectal Cancer11.5 - 15.3
HCT-116Colorectal Cancer11.5 - 15.3
A549Lung Cancer11.5 - 37.3
NCI-H460Lung Cancer11.5 - 37.3
U2OSOsteosarcoma11.5 - 37.3
SaOS2Osteosarcoma11.5 - 37.3
PC3Prostate Cancer11.5 - 37.3
LNCaPProstate Cancer11.5 - 37.3
BGC823Gastric CancerNot specified

Data compiled from multiple sources.[2][8]

Effects of BS-181 on Cell Cycle Distribution and Apoptosis
Cell LineTreatment Concentration (µM)Incubation Time (hours)Effect
Jurkat (JT/BCL-2)Not SpecifiedNot SpecifiedG1 arrest
Jurkat (JT/Neo)Not SpecifiedNot SpecifiedIncreased sub-G1 population (apoptosis)
MCF-70-5024Low concentrations: G1 arrest; High concentrations: Increased sub-G1 population (apoptosis)

Data compiled from multiple sources.[2][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[1]

    • Prepare serial dilutions of BS-181 in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BS-181. Include a vehicle control (medium with the same concentration of solvent used to dissolve BS-181).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the crystals completely.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[12][13]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[14][15][16]

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.

    • Resuspend the pellet in a small volume of PBS and add the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[15]

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.[15]

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.[16]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Regulation TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates CTD Transcription Gene Transcription RNA_Pol_II->Transcription CDK4_6_CyclinD CDK4/6-Cyclin D G1_S_Progression G1/S Progression CDK4_6_CyclinD->G1_S_Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_Progression CDK2_CyclinA CDK2-Cyclin A G2_M_Progression G2/M Progression CDK2_CyclinA->G2_M_Progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2_M_Progression CDK7 CDK7/ Cyclin H/ MAT1 (CAK) CDK7->TFIIH Activates CDK7->CDK4_6_CyclinD Activates CDK7->CDK2_CyclinE Activates CDK7->CDK2_CyclinA Activates CDK7->CDK1_CyclinB Activates BS181 BS-181 dihydrochloride BS181->CDK7

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle start Seed Cells treatment Treat with BS-181 start->treatment MTT_add Add MTT Reagent treatment->MTT_add Annexin_stain Stain with Annexin V/PI treatment->Annexin_stain PI_stain Fix and Stain with PI treatment->PI_stain MTT_read Read Absorbance MTT_add->MTT_read Annexin_read Flow Cytometry Analysis Annexin_stain->Annexin_read PI_read Flow Cytometry Analysis PI_stain->PI_read

Caption: General workflow for cell-based assays with BS-181.

References

Application Notes: Monitoring CDK7 Inhibition with BS-181 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for assessing the inhibition of Cyclin-Dependent Kinase 7 (CDK7) activity in cultured cells following treatment with the selective inhibitor, BS-181. The primary method of analysis is Western blotting for the phosphorylated form of CDK7 (p-CDK7).

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation.[3][6] Due to its central role in promoting cell proliferation, CDK7 is an attractive target for cancer therapy.[4][5]

BS-181 is a potent and highly selective small molecule inhibitor of CDK7 with a reported IC50 of 21 nM.[4][7] By inhibiting CDK7, BS-181 blocks the phosphorylation of its substrates, leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in various cancer cell lines.[4][7][8] A common method to confirm the efficacy of BS-181 in a cellular context is to measure the phosphorylation status of CDK7 or its downstream targets.

Signaling Pathway and Inhibition

The activity of CDK7 is regulated by its association with Cyclin H and MAT1, and by phosphorylation within its activation T-loop at residues Threonine 170 (T170) and Serine 164 (S164).[1][3] BS-181 acts as an ATP-competitive inhibitor, blocking the kinase activity of CDK7. This prevents the autophosphorylation of CDK7 and the phosphorylation of its downstream substrates. The primary and most direct readout of BS-181 activity is the reduced phosphorylation of CDK7's key substrates, such as Serine 5 on the RNA Polymerase II CTD. While direct measurement of p-CDK7 (T170) can indicate a change in the activation state of the kinase pool, assessing substrate phosphorylation is a more common and direct indicator of target engagement and inhibition.

CDK7_Pathway cluster_0 CDK7-Cyclin H-MAT1 Complex (CAK) cluster_1 BS-181 Inhibition cluster_2 Downstream Effects CDK7 CDK7 Cyclin_H Cyclin H pCDK7 p-CDK7 (T170) (Active) CDK7->pCDK7 Autophosphorylation MAT1 MAT1 BS181 BS-181 BS181->pCDK7 Inhibits Other_CDKs CDK1, CDK2, CDK4/6 pCDK7->Other_CDKs Phosphorylates RNAPolII RNA Pol II CTD pCDK7->RNAPolII Phosphorylates pOther_CDKs p-CDKs (Active) Other_CDKs->pOther_CDKs CellCycle Cell Cycle Progression pOther_CDKs->CellCycle pRNAPolII p-RNA Pol II (Ser5) RNAPolII->pRNAPolII Transcription Transcription Initiation pRNAPolII->Transcription

Caption: CDK7 signaling pathway and its inhibition by BS-181.

Experimental Workflow

The overall experimental process involves treating cultured cells with BS-181, preparing whole-cell lysates, and then using Western blot to detect the levels of phosphorylated CDK7, total CDK7, and a loading control.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis A Seed Cells in Culture Plates B Treat Cells with BS-181 (and vehicle control) A->B C Wash Cells with Cold PBS B->C D Lyse Cells in RIPA Buffer (with Protease/Phosphatase Inhibitors) C->D E Quantify Protein Concentration (e.g., BCA Assay) D->E F Prepare Samples with Laemmli Buffer E->F G SDS-PAGE Gel Electrophoresis F->G H Transfer Proteins to PVDF Membrane G->H I Block Membrane (e.g., 5% BSA or Milk) H->I J Incubate with Primary Antibodies (p-CDK7, Total CDK7, Loading Control) I->J K Incubate with HRP-conjugated Secondary Antibody J->K L Detect with ECL Substrate K->L M Image and Quantify Bands L->M

References

Application Notes and Protocols: BS-181 Dihydrochloride for Immunoprecipitation Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 dihydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its high selectivity makes it an invaluable tool for studying the specific roles of CDK7 in cellular processes such as transcription and cell cycle control. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation kinase assays to investigate CDK7 activity and its downstream signaling pathways.

CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription.[1][4] this compound allows for the specific dissection of these CDK7-dependent pathways.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the CDK7 enzyme. This inhibition prevents the transfer of a phosphate group to CDK7 substrates, thereby blocking their activation and downstream signaling. The primary target of BS-181 is CDK7, with a reported IC50 value of 21 nM.[1][2][3][4][5] Its selectivity is a key advantage, as it shows significantly less potent inhibition against other CDKs.[1][4][5]

cluster_0 Mechanism of this compound BS181 This compound CDK7 CDK7 BS181->CDK7 Inhibits Substrate Substrate (e.g., CDK2, RNA Pol II CTD) CDK7->Substrate Phosphorylates P_Substrate Phosphorylated Substrate CDK7->P_Substrate Phosphorylates ATP ATP ATP->CDK7 Binds Downstream Downstream Effects (Cell Cycle Progression, Transcription) P_Substrate->Downstream

Caption: Mechanism of this compound action on CDK7.

Data Presentation

In Vitro Kinase Inhibitory Activity of BS-181
KinaseIC50 (nM)
CDK721
CDK2880
CDK53000
CDK94200
CDK1>10000
CDK4>10000
CDK6>10000

Data compiled from multiple sources.[1][4][5]

Cellular Activity of BS-181 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) for Cell Growth Inhibition
MCF-7Breast15.1 - 20
MDA-MB-231Breast15.1 - 20
T47DBreast15.1 - 20
ZR-75-1Breast15.1 - 20
COLO-205Colorectal11.5 - 15.3
HCT-116Colorectal11.5 - 15.3
A549Lung11.5 - 37.3
NCI-H460Lung11.5 - 37.3
U2OSOsteosarcoma11.5 - 37.3
SaOS2Osteosarcoma11.5 - 37.3
PC3Prostate11.5 - 37.3
LNCaPProstate11.5 - 37.3

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous CDK7

This protocol describes the immunoprecipitation of CDK7 from cell lysates.

Materials:

  • Cells of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-CDK7 antibody

  • Protein A/G agarose or magnetic beads

  • Microcentrifuge

Procedure:

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the cleared lysate.

  • Incubate 500 µg to 1 mg of cleared lysate with the anti-CDK7 antibody (amount as recommended by the manufacturer) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three times with ice-cold Lysis Buffer and once with Kinase Assay Buffer.

cluster_1 Immunoprecipitation Workflow Start Cell Culture Lysis Cell Lysis Start->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Antibody Add Anti-CDK7 Antibody Clarify->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash End Immunoprecipitated CDK7 Wash->End

Caption: Workflow for the immunoprecipitation of CDK7.

Protocol 2: In Vitro Kinase Assay with this compound

This protocol outlines the steps for an in vitro kinase assay using the immunoprecipitated CDK7 and this compound.

Materials:

  • Immunoprecipitated CDK7 (from Protocol 1)

  • This compound stock solution (in DMSO or water)[2]

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., recombinant CDK2/Cyclin A, GST-RNA Pol II CTD)

  • [γ-³²P]ATP or cold ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or Western blot equipment

Procedure:

  • Resuspend the washed immunoprecipitated CDK7 beads in Kinase Assay Buffer.

  • Prepare reaction tubes with the desired concentrations of this compound (a dose-response curve is recommended, e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO or water).

  • Pre-incubate the immunoprecipitated CDK7 with this compound or vehicle for 15-30 minutes at room temperature.

  • Add the substrate to each reaction tube.

  • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for Western blot detection of phosphorylated substrate).

  • Incubate the reactions at 30°C for 20-30 minutes with gentle agitation.

  • Terminate the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • For radioactive assays, expose the dried gel to a phosphor screen and analyze using a phosphorimager.

  • For non-radioactive assays, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

cluster_2 Kinase Assay Workflow IP_CDK7 Immunoprecipitated CDK7 Inhibitor Add this compound (or Vehicle) IP_CDK7->Inhibitor Substrate Add Substrate Inhibitor->Substrate ATP Add ATP (Initiate Reaction) Substrate->ATP Incubate Incubate at 30°C ATP->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze by SDS-PAGE and Autoradiography/Western Blot Terminate->Analyze Result Quantify Substrate Phosphorylation Analyze->Result

Caption: Workflow for the in vitro kinase assay using BS-181.

Signaling Pathway

CDK7, as part of the CAK complex and TFIIH, plays a dual role in regulating the cell cycle and transcription. This compound can be used to probe both of these functions.

cluster_3 CDK7 Signaling Pathways cluster_4 Cell Cycle Control cluster_5 Transcription Regulation CDK7 CDK7/Cyclin H/MAT1 (CAK Complex & TFIIH) CDK2 CDK2 CDK7->CDK2 Activates CDK1 CDK1 CDK7->CDK1 Activates RNAPII RNA Polymerase II CTD CDK7->RNAPII Phosphorylates BS181 This compound BS181->CDK7 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle CDK1->CellCycle Transcription Transcription Initiation RNAPII->Transcription

Caption: Dual roles of CDK7 in cell cycle and transcription.

Conclusion

This compound is a powerful and specific inhibitor of CDK7, making it an essential tool for cell biology and cancer research. The protocols provided herein offer a framework for investigating CDK7 kinase activity and its role in various cellular pathways. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

Application Note: Analyzing Cell Cycle Arrest Induced by BS-181 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of cell cycle arrest induced by BS-181, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Inhibition of CDK7 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase. This protocol outlines the treatment of a cancer cell line with BS-181, followed by the preparation and staining of cells with propidium iodide (PI) for analysis by flow cytometry. The provided methodology enables researchers, scientists, and drug development professionals to accurately quantify the effects of BS-181 on cell cycle distribution.

Introduction

BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[2] CDK7 is a crucial component of the cell cycle machinery, acting as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1 and CDK2.[1][3] These CDKs, in turn, regulate the transition between different phases of the cell cycle. By inhibiting CDK7, BS-181 effectively blocks this activation cascade, leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in various cancer cell lines.[2][4][5][6]

Flow cytometry with propidium iodide (PI) staining is a widely used and robust technique for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note details a comprehensive protocol for utilizing this technique to study the effects of BS-181.

Signaling Pathway of CDK7 Inhibition by BS-181

BS-181 exerts its effect by targeting CDK7, a key regulator of the cell cycle. The following diagram illustrates the simplified signaling pathway affected by BS-181.

cluster_rb_e2f BS181 BS-181 CDK7 CDK7 BS181->CDK7 Inhibits CDK1_2 CDK1/CDK2 CDK7->CDK1_2 Activates Rb Rb CDK1_2->Rb Phosphorylates pRb p-Rb CDK1_2->pRb E2F E2F pRb->E2F Releases pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb_E2F Rb-E2F Complex

Caption: CDK7 inhibition by BS-181 prevents Rb phosphorylation, leading to G1 arrest.

Experimental Protocol

This protocol is optimized for a human cancer cell line (e.g., BGC823 gastric cancer cells) but can be adapted for other cell types.[7]

Materials
  • BS-181 (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours to allow for cell attachment.

  • BS-181 Treatment:

    • Prepare serial dilutions of BS-181 in complete culture medium. A suggested concentration range is 0 µM (vehicle control, DMSO), 5 µM, 10 µM, and 20 µM.[7]

    • Remove the old medium from the cells and add the medium containing the different concentrations of BS-181.

    • Incubate the cells for 24 to 48 hours.

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the trypsinized cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] This is a critical step to prevent cell clumping.

    • Fix the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[8]

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of PI staining solution.[8]

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.

    • Analyze the PI fluorescence (typically in the FL2 or FL3 channel) on a linear scale.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_BS181 Treat with BS-181 (0-20 µM) Seed_Cells->Treat_BS181 Incubate Incubate (24-48h) Treat_BS181->Incubate Harvest Harvest Cells (Trypsinization) Incubate->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis with BS-181 and flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of BS-181 on the cell cycle distribution.

Table 1: Effect of BS-181 on Cell Cycle Distribution in BGC823 Cells after 48h Treatment [7]

BS-181 Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Control)55.3 ± 2.130.5 ± 1.514.2 ± 0.9
565.8 ± 2.522.1 ± 1.212.1 ± 0.8
1075.2 ± 3.015.6 ± 1.09.2 ± 0.6
2082.1 ± 3.310.3 ± 0.87.6 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Logical Relationship of BS-181's Effect

The following diagram illustrates the logical progression from BS-181 treatment to the observable outcome of G1 phase arrest.

BS181_Treatment BS-181 Treatment CDK7_Inhibition CDK7 Inhibition BS181_Treatment->CDK7_Inhibition Leads to Rb_Hypophosphorylation Rb Hypophosphorylation CDK7_Inhibition->Rb_Hypophosphorylation Results in G1_S_Block Blockage of G1/S Transition Rb_Hypophosphorylation->G1_S_Block Causes G1_Arrest Accumulation of Cells in G1 Phase G1_S_Block->G1_Arrest Observed as

Caption: Logical flow of BS-181's effect on the cell cycle.

Troubleshooting

  • Cell Clumping: Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Add ethanol dropwise while vortexing.

  • High Debris in Flow Cytometry: Gate carefully on the main cell population using FSC vs. SSC to exclude debris. Ensure proper cell handling to maintain viability before fixation.

  • Noisy Histogram: Increase the number of events collected. Ensure proper staining and incubation times.

  • No Effect of BS-181: Verify the activity of the BS-181 compound. Ensure the correct concentration range is used for the specific cell line, as sensitivity can vary.

Conclusion

This application note provides a comprehensive guide for the analysis of cell cycle arrest induced by the CDK7 inhibitor BS-181 using flow cytometry. The detailed protocol and expected results will aid researchers in accurately assessing the anti-proliferative effects of this and similar compounds, contributing to the advancement of cancer research and drug development.

References

Troubleshooting & Optimization

BS-181 dihydrochloride not showing expected inhibitory effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the selective CDK7 inhibitor, BS-181 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It exhibits high selectivity for CDK7 over other CDKs, making it a valuable tool for studying CDK7 function and for potential therapeutic development.[3][4][5]

Q2: What are the expected effects of this compound in cancer cell lines?

In various cancer cell lines, BS-181 has been shown to inhibit the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II at serine 5.[1][6] This leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[1][6][7]

Q3: What is the recommended storage and handling for this compound?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[8][9] Stock solutions are unstable and it is highly recommended to prepare them fresh for each experiment or store aliquots at -80°C for a limited time (up to 1 month).[3][8][9] Avoid repeated freeze-thaw cycles.[8][9]

Q4: In which solvents is this compound soluble?

This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[7][10] For cell-based assays, DMSO is commonly used to prepare stock solutions.[8]

Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect

If you are not observing the expected inhibitory effect of this compound in your experiments, please follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Preparation

Issue: The inhibitor may have degraded or been improperly prepared.

Troubleshooting Steps:

  • Fresh Stock Solution: Prepare a fresh stock solution of this compound. Solutions are known to be unstable.[3]

  • Proper Dissolution: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).[8] Gentle warming and vortexing can aid dissolution.

  • Storage Conditions: Confirm that the solid compound has been stored correctly at -20°C.

  • Purity: If possible, verify the purity of your this compound batch.

Step 2: Review Experimental Protocol and Conditions

Issue: Suboptimal experimental conditions can significantly impact the inhibitor's efficacy.

Troubleshooting Steps:

  • Concentration Range: Perform a dose-response experiment with a wide range of BS-181 concentrations. IC50 values in cell-based assays are typically in the micromolar range (11.5-37.3 μM), which is significantly higher than the biochemical IC50 (21 nM).[1][6]

  • Incubation Time: Ensure a sufficient incubation time for the inhibitor to exert its effects. For cell proliferation assays, incubation times of 72 hours have been reported to be effective.[1][6] For analyzing phosphorylation of direct targets, shorter incubation times (e.g., 4 hours) may be sufficient.[1][6]

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic to your cells, typically below 0.5%.[7] Include a vehicle-only control in your experiments.

  • Serum Concentration: Serum proteins can bind to small molecule inhibitors and reduce their effective concentration. Consider performing experiments in low-serum conditions or conducting a serum-dependence test.

Step 3: Assess Cell Line-Specific Factors

Issue: The response to BS-181 can vary between different cell lines.

Troubleshooting Steps:

  • CDK7 Expression and Activity: Confirm that your cell line expresses active CDK7. You can assess this by checking for the phosphorylation of its downstream targets, such as the RNA polymerase II CTD at serine 5.

  • Cell Permeability: While BS-181 is generally cell-permeable, issues with cellular uptake could be a factor in resistant cell lines.

  • Compensatory Pathways: Cells may activate compensatory signaling pathways that circumvent the inhibition of CDK7.

Step 4: Evaluate the Assay Readout

Issue: The method used to measure the inhibitory effect may not be sensitive enough or appropriate.

Troubleshooting Steps:

  • Direct Target Engagement: Assess the phosphorylation status of a known direct substrate of CDK7, such as the RNA polymerase II CTD at serine 5, via Western blotting. This provides a direct measure of target inhibition.[1][6]

  • Cell Viability vs. Apoptosis: If you are using a cell viability assay (e.g., MTT), consider that the inhibitor might be causing cell cycle arrest without immediate cell death. An apoptosis assay (e.g., Annexin V staining) may be a more sensitive readout.[11]

  • Assay Controls: Ensure you have appropriate positive and negative controls in your assay to validate the experimental setup.

Data Summary

Inhibitory Activity of this compound
TargetIC50 (in vitro)Cell LineIC50 (Cell-based)Reference
CDK721 nMBreast Cancer15.1 - 20 µM[1][3]
CDK2880 nMColorectal Cancer11.5 - 15.3 µM[1][6]
CDK53000 nMLung Cancer11.5 - 37.3 µM[1][6]
CDK94200 nMOsteosarcoma11.5 - 37.3 µM[1][6]
Prostate Cancer11.5 - 37.3 µM[1][6]
Liver Cancer11.5 - 37.3 µM[1][6]

Experimental Protocols

Protocol 1: Western Blot for Phospho-RNA Polymerase II CTD (Ser5)
  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RNA Polymerase II CTD (Ser5) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Normalize the signal to a loading control like β-actin or GAPDH.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound (e.g., 0-50 µM) or vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G1 population and a decrease in the S and G2/M populations would indicate G1 arrest.[1][6]

Visualizations

G cluster_0 BS-181 Troubleshooting Workflow A No Inhibitory Effect Observed B Step 1: Check Compound Integrity A->B C Prepare Fresh Stock Solution Verify Storage Conditions B->C D Step 2: Review Experimental Protocol B->D Compound OK E Optimize Concentration & Incubation Time Check Solvent & Serum Effects D->E F Step 3: Assess Cell Line Factors D->F Protocol OK G Confirm CDK7 Expression/Activity Consider Cell Permeability F->G H Step 4: Evaluate Assay Readout F->H Cell Line OK I Use Direct Target Engagement Assay Select Appropriate Viability/Apoptosis Assay H->I J Expected Inhibitory Effect Observed H->J Assay OK

Caption: A logical workflow for troubleshooting the lack of an inhibitory effect with this compound.

G cluster_1 CDK7 Signaling Pathway Inhibition by BS-181 BS181 BS-181 CDK7 CDK7/ Cyclin H/ MAT1 BS181->CDK7 Inhibits RNAPII RNA Polymerase II (CTD-Ser5) CDK7->RNAPII Phosphorylates CDK_activation CDK1, CDK2, CDK4, CDK6 Activation CDK7->CDK_activation Activates Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression CDK_activation->CellCycle CellCycleArrest G1 Arrest CellCycle->CellCycleArrest Inhibited leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis and

Caption: The signaling pathway of CDK7 and its inhibition by BS-181, leading to cell cycle arrest and apoptosis.

References

improving solubility of BS-181 dihydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BS-181 dihydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a specific focus on improving its solubility in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It exhibits high selectivity for CDK7 over other CDKs, with an IC50 value of 21 nM.[1][2] By inhibiting CDK7, BS-181 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines. It has been shown to inhibit the growth of tumor xenografts in mice.

Q2: What are the general solubility properties of this compound?

This compound is readily soluble in water and dimethyl sulfoxide (DMSO). Some suppliers also report its solubility in other organic solvents such as ethanol and N,N-dimethylformamide (DMF), as well as in phosphate-buffered saline (PBS) at a pH of 7.2.[3] However, achieving high concentrations in complex aqueous solutions like cell culture media can be challenging.

Q3: Why might I be experiencing solubility issues with this compound in my cell culture media?

Precipitation of small molecules like this compound upon dilution into aqueous buffers or cell culture media is a common issue.[4] This can occur if the compound's concentration exceeds its solubility limit in the final medium. The complex composition of cell culture media, including salts, proteins, and other organic molecules, can influence the solubility of the compound.

Q4: What is the recommended storage condition for this compound?

For long-term stability, this compound powder should be stored at +4°C. Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to maintain their integrity.[1] It is advisable to prepare fresh solutions or use pre-packaged sizes to avoid issues with solution instability.[2]

Solubility Data

The following table summarizes the reported solubility of BS-181 in various solvents. Please note that there can be batch-to-batch variability, and it is always recommended to refer to the certificate of analysis provided with your specific lot of the compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
Water45.34100
DMSO45.34100
DMSO25-[3]
PBS (pH 7.2)10-[3]
Ethanol12-[3]
DMF5-[3]

Note: The molecular weight of this compound is approximately 453.45 g/mol , which is used for the mM concentration calculations. There are slight variations in the reported molecular weight for different salt forms (hydrochloride vs. dihydrochloride).[1][2][3]

Troubleshooting Guide: Improving Solubility in Media

If you are encountering precipitation or poor solubility of this compound when preparing your working solutions in cell culture media, follow this troubleshooting workflow.

G cluster_0 Start: Solubility Issue Observed cluster_1 Initial Checks & Preparation cluster_2 Dilution Strategy cluster_3 Optimization Steps cluster_4 Resolution Start Precipitation or cloudiness observed in media Prep_Stock Prepare a fresh, high-concentration stock solution in 100% DMSO (e.g., 10-100 mM) Start->Prep_Stock Begin troubleshooting Vortex Ensure complete dissolution of stock (vortex/sonicate if needed) Prep_Stock->Vortex Dilution_Method Add DMSO stock to pre-warmed media (not the other way around) Vortex->Dilution_Method Rapid_Mix Mix vigorously immediately after adding stock Dilution_Method->Rapid_Mix Final_DMSO Keep final DMSO concentration low (ideally <0.1%, max 0.5%) Rapid_Mix->Final_DMSO Lower_Conc Decrease the final working concentration of BS-181 Final_DMSO->Lower_Conc If precipitation persists Success Solubility issue resolved Final_DMSO->Success If successful Adjust_pH Adjust the pH of the media (if experimentally permissible) Lower_Conc->Adjust_pH Co_Solvent Consider a co-solvent system (e.g., with ethanol or PEG), with appropriate vehicle controls Adjust_pH->Co_Solvent Co_Solvent->Success Re-evaluate with optimized conditions

Caption: Troubleshooting workflow for improving this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight (approximately 453.45 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Mass (mg) / 453.45) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Dilutions in Cell Culture Media

  • Prepare Intermediate Dilutions (Optional but Recommended): From your 10 mM stock solution in DMSO, you can prepare intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help prevent localized high concentrations of the compound from precipitating when added to the aqueous media.[5]

  • Pre-warm Media: Warm your cell culture media to the desired experimental temperature (e.g., 37°C).

  • Dilution Step: Add a small volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed media. Crucially, always add the DMSO stock to the aqueous media, not the other way around. [5]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the formation of precipitates.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally below 0.1%) and is consistent across all experimental and control groups.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by BS-181.

G cluster_0 Cell Cycle Regulation cluster_1 Transcription cluster_2 Inhibitor cluster_3 Cellular Outcomes CDK7 CDK7/ Cyclin H/ MAT1 CDK_Substrates CDK1, CDK2, CDK4, CDK6 CDK7->CDK_Substrates Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest CDK_Substrates->Cell_Cycle_Arrest Leads to TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates C-terminal domain RNA_Pol_II->Cell_Cycle_Arrest Inhibition leads to BS181 BS-181 BS181->CDK7 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: BS-181 inhibits CDK7, leading to cell cycle arrest and apoptosis.

References

potential off-target effects of BS-181 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BS-181 dihydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this selective CDK7 inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a reported IC50 of 21 nM.[1][2] CDK7 is a crucial kinase involved in the regulation of the cell cycle and transcription.[2]

Q2: What are the known primary off-target effects of this compound?

The most well-characterized off-target effect of BS-181 is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] However, this inhibition is significantly less potent than its effect on CDK7.[1][2][3]

Q3: How significant is the inhibition of CDK2 by BS-181?

BS-181 is over 40-fold more selective for CDK7 than for other CDKs, including CDK2.[3] The IC50 for CDK2 inhibition is reported to be 880 nM, which is 35- to 42-fold higher than the IC50 for CDK7.[1][2][3]

Q4: Does BS-181 inhibit other kinases?

Screening against a panel of 69 other kinases showed that BS-181 has high selectivity for CDK7.[2][3][4] Slight inhibition of CDK1, CDK4, CDK5, CDK6, and CDK9 was observed, but only at IC50 values greater than 3.0 µM.[2][3][4] Inhibition of other kinases from different classes was only seen at high concentrations (>10 µM).[2][3][4]

Q5: What are the potential cellular consequences of BS-181 treatment?

BS-181 promotes cell cycle arrest and apoptosis in various cancer cell lines.[2][5] Specifically, it can induce G1 cell cycle arrest.[5][6] At higher concentrations, an increase in the sub-G1 population is observed, which is indicative of apoptosis.[5] BS-181 has been shown to inhibit the phosphorylation of the CDK7 substrate, the C-terminal domain (CTD) of RNA polymerase II.[2][5]

Q6: Is there any information on the in vivo toxicity of BS-181?

In vivo studies in mice with MCF-7 xenografts showed that BS-181 administered at doses of 10 mg/kg/day and 20 mg/kg/day for two weeks did not show apparent toxicity.[2][4] The plasma elimination half-life in mice was found to be 405 minutes after an intraperitoneal administration of 10 mg/kg.[2][4]

Troubleshooting Guides

Issue 1: Unexpected Cell Cycle Arrest Profile

Symptom: You observe a cell cycle arrest phenotype that is not consistent with pure CDK7 inhibition (e.g., significant G2/M arrest at low concentrations).

Potential Cause: At higher concentrations, the off-target inhibition of CDK2 by BS-181 might contribute to the observed cell cycle phenotype. CDK2 is a key regulator of the G1/S transition and S phase progression.

Troubleshooting Steps:

  • Concentration Titration: Perform a dose-response experiment using a wide range of BS-181 concentrations.

  • Selective Inhibitors: Use a highly selective CDK2 inhibitor as a control to dissect the effects of CDK2 inhibition from CDK7 inhibition.

  • Biochemical Analysis: Analyze the phosphorylation status of known CDK2 substrates (e.g., Rb, p27) in your experimental system.

Issue 2: Apoptosis Induction at Lower-Than-Expected Concentrations

Symptom: You are observing significant apoptosis in your cell line at concentrations of BS-181 where you would primarily expect to see cytostatic effects.

Potential Cause: The cellular context, including the expression levels of pro- and anti-apoptotic proteins, can significantly influence the cellular response to BS-181. For example, BS-181 has been shown to upregulate TRAIL, DR4, and DR5, and down-regulate c-FLIP, sensitizing cells to apoptosis.[6][7]

Troubleshooting Steps:

  • Protein Expression Analysis: Profile the expression of key apoptosis-related proteins (e.g., BCL-2 family members, caspases, TRAIL receptors) in your cell line.

  • Combination Treatment: Investigate the synergistic effects of BS-181 with other apoptosis-inducing agents, such as recombinant TRAIL.[7]

  • Resistant Cell Lines: As a control, utilize cell lines known to be resistant to apoptosis (e.g., those overexpressing BCL-2) to confirm if the observed effect is apoptosis-dependent.[6]

Data Presentation

Table 1: Kinase Inhibitory Potency of BS-181

KinaseIC50 (nM)Selectivity vs. CDK7Reference(s)
CDK721-[1][2]
CDK2880>40-fold[1][2][3]
CDK1>3000>140-fold[2][3][4]
CDK4>3000>140-fold[2][3][4]
CDK5>3000>140-fold[2][3][4]
CDK6>3000>140-fold[2][3][4]
CDK9>3000>140-fold[2][3][4]

Experimental Protocols

1. Kinase Selectivity Profiling (General Methodology)

A common method to determine kinase selectivity is through in vitro kinase assays.

  • Principle: The ability of BS-181 to inhibit the phosphorylation of a specific substrate by a panel of purified kinases is measured.

  • Procedure:

    • A panel of purified kinases is prepared.

    • Each kinase is incubated with its specific substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in the presence of varying concentrations of BS-181.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by methods such as filter binding assays, scintillation counting, or using phosphospecific antibodies in an ELISA format.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the BS-181 concentration.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure:

    • Treat cells with BS-181 for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C.

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Visualizations

G cluster_0 BS-181 Action cluster_1 Primary Target cluster_2 Primary Off-Target cluster_3 Minor Off-Targets BS181 BS-181 CDK7 CDK7 (IC50 = 21 nM) BS181->CDK7 High Potency Inhibition CDK2 CDK2 (IC50 = 880 nM) BS181->CDK2 Low Potency Inhibition OtherCDKs CDK1, 4, 5, 6, 9 (IC50 > 3000 nM) BS181->OtherCDKs Very Low Potency Inhibition G cluster_workflow Troubleshooting Workflow: Unexpected Cellular Effects Start Unexpected Cellular Phenotype Observed CheckConc Is the BS-181 concentration high? Start->CheckConc OffTarget Consider Off-Target Effects (e.g., CDK2) CheckConc->OffTarget Yes OnTarget Likely On-Target (CDK7) Effect CheckConc->OnTarget No Titration Perform Concentration Titration OffTarget->Titration Controls Use Selective Inhibitor Controls Titration->Controls Analyze Analyze Downstream Substrates Controls->Analyze G cluster_cdk7 CDK7 Inhibition cluster_apoptosis Apoptosis Induction BS181 BS-181 CDK7_Inhibition Inhibition of CDK7 BS181->CDK7_Inhibition Transcription_Arrest Inhibition of Transcription CDK7_Inhibition->Transcription_Arrest CellCycle_Arrest Cell Cycle Arrest (G1) CDK7_Inhibition->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis TRAIL_up TRAIL/DR4/DR5 Upregulation Apoptosis->TRAIL_up cFLIP_down c-FLIP Downregulation Apoptosis->cFLIP_down

References

Technical Support Center: BS-181 Dihydrochloride In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BS-181 dihydrochloride in in vivo experiments. The information provided is intended to help anticipate and resolve potential issues related to the compound's toxicity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Mortality Dose exceeds the Maximum Tolerated Dose (MTD).Immediately cease dosing and perform a necropsy to investigate the cause of death. For future studies, conduct a dose-range finding study to determine the MTD.[1][2] Start with a dose well below the reported efficacious doses of 10-20 mg/kg/day and escalate in subsequent cohorts.[3]
Formulation issues (e.g., precipitation, incorrect pH).Prepare fresh formulations for each use.[4] Visually inspect the solution for any precipitates before administration. Ensure the vehicle is well-tolerated by the animal model. A common formulation is 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline.
Significant Weight Loss (>15-20%) or Reduced Food/Water Intake On-target or off-target toxicity.Reduce the dose or the frequency of administration. Monitor animal body weight daily.[5] If weight loss persists, consider a less frequent dosing schedule (e.g., every other day).
Gastrointestinal toxicity.CDK inhibitors can sometimes cause gastrointestinal issues.[6][7] Ensure animals have easy access to food and water. If necessary, provide supportive care such as softened food or subcutaneous fluids after consulting with a veterinarian.
Signs of Dehydration (e.g., skin tenting, sunken eyes) Diarrhea or reduced water intake.As with weight loss, reduce the dose and monitor fluid intake. Provide supportive care as needed. Diarrhea has been noted as a side effect of some CDK inhibitors.[7]
Lethargy, Hunched Posture, or Ruffled Fur General malaise due to toxicity.These are non-specific signs of distress in rodents. Reduce the dose and closely monitor the animals. If symptoms are severe, consider humane euthanasia and a full pathology work-up.
No Apparent Anti-Tumor Efficacy Insufficient dose or target engagement.Confirm that the administered dose is within the reported therapeutic window (e.g., 10-20 mg/kg/day).[3] It may be necessary to perform pharmacodynamic studies to confirm target engagement in tumor tissue.[5]
Poor bioavailability of the formulation.Although BS-181 has a reported plasma half-life of 405 minutes in mice after intraperitoneal injection, issues with the formulation can affect its absorption.[3] Ensure proper solubilization and administration technique.
Resistance to CDK7 inhibition in the chosen model.The specific genetic background of the tumor model may confer resistance. Verify the dependence of your tumor model on the CDK7 pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[8][9] It has an IC50 of 21 nM for CDK7 and displays over 40-fold selectivity for CDK7 over other CDKs.[8][9] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[3][10]

Q2: What are the known off-target effects of BS-181?

A2: BS-181 shows high selectivity for CDK7. It inhibits CDK2 at a concentration 35- to 42-fold higher than that for CDK7 (IC50 of 880 nM).[3] Inhibition of other kinases such as CDK1, CDK4, CDK5, CDK6, and CDK9 occurs at much higher concentrations (IC50 > 3.0 µM).[3] At therapeutic doses, significant off-target effects on other kinases are not expected to be a primary driver of toxicity, but this possibility should not be entirely ruled out, especially at higher doses.

Q3: What is the recommended starting dose for an in vivo efficacy study?

A3: Based on published data, daily doses of 10 mg/kg and 20 mg/kg administered via intraperitoneal injection have been shown to be effective in mouse xenograft models without apparent toxicity.[3] A maximum tolerated single dose of 30 mg/kg has also been reported.[10] For a new study, it is advisable to start with a dose at the lower end of this range (e.g., 10 mg/kg/day) and escalate if necessary, while closely monitoring for any signs of toxicity.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in water and DMSO up to 100 mM.[8] A previously described formulation for in vivo use in mice is 10% dimethyl sulfoxide (DMSO), 50 mM HCl, 5% Tween 20, and 85% saline. It is recommended to prepare the solution fresh for each administration.

Q5: What are the expected signs of toxicity for CDK inhibitors in general?

A5: Common toxicities associated with CDK inhibitors include bone marrow suppression (leading to neutropenia) and gastrointestinal issues like diarrhea.[6][7][11] While these have not been specifically reported for BS-181 at therapeutic doses, they are important parameters to monitor in any in vivo study with a CDK inhibitor, especially during dose-escalation studies.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
CDK7 IC50 21 nMCell-free assay[8][9]
CDK2 IC50 880 nMCell-free assay[3]
CDK1, 4, 5, 6, 9 IC50 >3.0 µMCell-free assay[3]
In Vitro IC50 (Cancer Cell Lines) 11.5 - 37 µMBreast, lung, prostate, colorectal[3]
Effective In Vivo Dose 10-20 mg/kg/day (i.p.)Nude mice with MCF-7 xenografts[3]
Maximum Tolerated Single Dose 30 mg/kg (i.p.)BALB/c-nu mice[10]
Plasma Half-life 405 minutesMice (after 10 mg/kg i.p. dose)[3]

Detailed Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Determination in Mice

This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.[1][2]

  • Animal Model: Use the same strain, sex, and age of mice as planned for the efficacy studies. A common choice is 6-8 week old female athymic nude mice.

  • Group Size: A small group size (e.g., n=3-5 mice per group) is typically sufficient for an MTD study.

  • Dose Escalation:

    • Based on existing data, start with a dose of 10 mg/kg.

    • Prepare at least 3-4 additional dose levels, escalating by a factor of 1.5x to 2x (e.g., 15 mg/kg, 22.5 mg/kg, 33.75 mg/kg, 50 mg/kg).

    • Include a vehicle control group.

  • Administration:

    • Administer this compound via the intended route of administration (e.g., intraperitoneal injection) daily for a set period (e.g., 5-14 days).

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring:

    • Clinical Observations: Observe the animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and grooming. Note any instances of diarrhea, lethargy, or ruffled fur.

    • Body Weight: Measure and record the body weight of each animal daily.

    • Food and Water Intake: Monitor and record food and water consumption daily if possible.

  • Endpoint and MTD Definition:

    • The MTD is defined as the highest dose that does not cause:

      • Mortality.

      • More than a 15-20% loss of body weight.

      • Significant, irreversible clinical signs of toxicity.

    • If a dose level results in unacceptable toxicity, the next lower dose level is typically considered the MTD.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • Summarize all clinical observations.

    • At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any target organs of toxicity.

Visualizations

CDK7_Signaling_Pathway CDK7 Signaling Pathway Inhibition by BS-181 cluster_cdk_activation CDK Activation cluster_transcription Transcription CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK_Cyclin CDK-Cyclin Complex CDK1_2_4_6->CDK_Cyclin Cyclins Cyclins Cyclins->CDK_Cyclin Active_CDK Active CDK Complex (Phosphorylated) CDK_Cyclin->Active_CDK RNAPII RNA Polymerase II Active_RNAPII Active RNAPII (Phosphorylated) RNAPII->Active_RNAPII TFIIH TFIIH Complex TFIIH->Active_RNAPII Transcription_Initiation Transcription Initiation Active_RNAPII->Transcription_Initiation CDK7 CDK7-CyclinH-MAT1 (CAK Complex) CDK7->CDK_Cyclin T-loop Phosphorylation CDK7->TFIIH Phosphorylation of RNAPII CTD BS181 BS-181 BS181->CDK7

Caption: CDK7 signaling pathway and its inhibition by BS-181.

InVivo_Toxicity_Workflow Experimental Workflow for In Vivo Toxicity Troubleshooting Start Start: In Vivo Experiment with BS-181 Observe_Toxicity Observe Signs of Toxicity? (e.g., weight loss, lethargy) Start->Observe_Toxicity No_Toxicity No Toxicity Observed Observe_Toxicity->No_Toxicity No Toxicity_Observed Toxicity Observed Observe_Toxicity->Toxicity_Observed Yes Continue_Study Continue Experiment with Monitoring No_Toxicity->Continue_Study Troubleshoot Troubleshooting Steps Toxicity_Observed->Troubleshoot Check_Dose 1. Verify Dose Calculation and Administration Troubleshoot->Check_Dose Check_Formulation 2. Check Formulation (Solubility, Stability, pH) Troubleshoot->Check_Formulation Reduce_Dose 3. Reduce Dose or Dosing Frequency Troubleshoot->Reduce_Dose Supportive_Care 4. Implement Supportive Care Troubleshoot->Supportive_Care MTD_Study 5. Conduct Formal MTD Study Troubleshoot->MTD_Study Stop_Study Stop Experiment Re-evaluate Protocol MTD_Study->Stop_Study

Caption: A logical workflow for troubleshooting in vivo toxicity.

References

optimizing BS-181 dihydrochloride treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BS-181 dihydrochloride. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate the optimization of treatment duration and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] By inhibiting CDK7, BS-181 disrupts cell cycle progression, leading to cell cycle arrest, and can induce apoptosis (programmed cell death) in various cancer cell lines.[4][5] It also plays a role in regulating transcription as part of the transcription factor TFIIH complex.[3]

Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?

A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific biological question being investigated. Based on published data, a good starting point for dose-response experiments is a concentration range of 1 µM to 50 µM. For treatment duration, initial experiments can be conducted at 24, 48, and 72 hours to assess the time-dependent effects on cell viability, cell cycle, and apoptosis.[1][4][6]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[8] It is important to note that solutions of BS-181 can be unstable, and it is recommended to prepare fresh working solutions or use small, pre-packaged sizes.[7] Before use, allow the vial to warm to room temperature for at least an hour before opening.[9]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC₅₀ (nM)
CDK721
CDK2880
CDK53000
CDK94200
This table summarizes the in vitro kinase inhibitory activity of this compound against various cyclin-dependent kinases. Data sourced from multiple suppliers and publications.[1][2][10]

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC₅₀ (µM)Treatment Duration
Breast CancerMCF-715.1 - 2072 hours
Colorectal CancerVarious11.5 - 15.372 hours
Gastric CancerMKN28, SGC-7901, AGS, BGC82317 - 2248 hours
Lung, Osteosarcoma, Prostate, Liver CancerVarious11.5 - 37.372 hours
This table provides a range of reported IC₅₀ values for this compound in different cancer cell lines. These values can serve as a reference for designing initial dose-response experiments.[1][2][4]

Experimental Protocols & Troubleshooting

Cell Viability Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[4][9]

  • Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • Assay: Add a cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.[4][9]

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[4][9]

Troubleshooting:

  • High Variability Between Replicates: Ensure uniform cell seeding and proper mixing of the compound in the media. Check for and address any edge effects in the 96-well plate.

  • IC₅₀ Value Significantly Different from Published Data: This could be due to differences in cell line passage number, confluency at the time of treatment, or media components. It is crucial to maintain consistent experimental conditions.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's protocol.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[11]

Troubleshooting:

  • Low Percentage of Apoptotic Cells: The treatment duration may be too short. Consider a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.[4] The concentration of BS-181 may also be too low.

  • High Percentage of Necrotic Cells (PI positive, Annexin V negative or positive): This could indicate that the concentration of BS-181 is too high, causing rapid cell death. Consider using a lower concentration range.

Visualizations

CDK7_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription CDK4_6 CDK4/6 G1_S_transition G1/S Transition CDK4_6->G1_S_transition pRb CyclinD Cyclin D CDK2 CDK2 CDK2->G1_S_transition CyclinE Cyclin E CDK1 CDK1 G2_M_transition G2/M Transition CDK1->G2_M_transition CyclinB Cyclin B TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation of CTD Transcription_initiation Transcription Initiation RNA_Pol_II->Transcription_initiation CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation CDK7->TFIIH Component of BS181 This compound BS181->CDK7 Inhibition

Caption: CDK7 Signaling Pathway and Inhibition by BS-181.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment BS-181 Treatment (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (CCK-8 / MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V / PI) treatment->apoptosis_assay western_blot Western Blot (p-RNA Pol II, Cyclins, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Standard Experimental Workflow for BS-181.

Troubleshooting_Guide start Unexpected Result q1 No effect on cell viability Yes No start->q1 a1_yes Check compound stability and concentration. Verify cell line sensitivity. q1:yes->a1_yes q2 Unexpected cell morphology Yes No q1:no->q2 end Consult further literature or technical support a1_yes->end a2_yes Check for contamination. Verify compound solubility in media. q2:yes->a2_yes q3 Inconsistent results Yes No q2:no->q3 a2_yes->end a3_yes Standardize cell seeding density and passage number. Ensure consistent treatment conditions. q3:yes->a3_yes q3:no->end a3_yes->end

Caption: Troubleshooting Decision Tree for BS-181 Experiments.

References

BS-181 dihydrochloride degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BS-181 dihydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound to ensure experimental success and reagent stability.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound powder?

This compound powder is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at +4°C.[1][2][3][4] Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.

2. How should I prepare stock solutions of this compound?

To prepare stock solutions, it is recommended to use either DMSO or water.[1] For high concentrations, DMSO is a suitable solvent.[5] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5] For in vivo experiments, ensure the final solution is clear; if precipitation occurs, gentle heating and/or sonication can aid dissolution.[6]

3. What are the recommended storage conditions for this compound stock solutions?

Once prepared, stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3][5] Some suppliers suggest that solutions are unstable and should be prepared fresh before use.[7]

4. What are the signs of this compound degradation?

While specific degradation pathways are not extensively documented in publicly available literature, signs of degradation can include:

  • Reduced biological activity: A noticeable decrease in the expected inhibitory effect on CDK7 or downstream cellular effects.

  • Changes in physical appearance: Discoloration of the powder or solution, or the presence of precipitates in a solution that was previously clear.

  • Inconsistent experimental results: High variability in data between experiments using the same stock solution.

To mitigate degradation, it is crucial to adhere to the recommended storage and handling procedures.

5. How does this compound exert its biological effect?

BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[8] CDK7 is a key regulator of both the cell cycle and transcription. By inhibiting CDK7, BS-181 can lead to cell cycle arrest, typically at the G1 phase, and induce apoptosis (programmed cell death) in cancer cells.[9][10] It has been shown to inhibit the phosphorylation of CDK7 substrates, such as the C-terminal domain of RNA polymerase II.[4][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the compound - Incorrect solvent used.- Solvent is not of high purity (e.g., contains water).- Compound has degraded due to improper storage.- Use high-purity, anhydrous DMSO or water for reconstitution.[1][5]- Gentle warming or sonication may aid dissolution.[6]- If solubility issues persist, consider using a fresh vial of the compound.
Inconsistent or no biological activity - Compound has degraded in solution.- Repeated freeze-thaw cycles of the stock solution.- Incorrect concentration used.- Prepare fresh stock solutions before each experiment.[7]- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Verify the concentration of your stock solution and dilute accurately for your experiments.
Precipitate forms in the stock solution upon storage - Solution may be supersaturated.- The solvent has absorbed moisture.- Degradation of the compound.- Gently warm the solution to redissolve the precipitate before use.- Ensure vials are tightly sealed to prevent moisture absorption.- Prepare fresh solutions if the precipitate does not redissolve.

Data Summary Tables

Table 1: Solubility of this compound

Solvent Maximum Concentration Reference
Water100 mM (45.34 mg/mL)[1]
DMSO100 mM (45.34 mg/mL)[1]
PBS (pH 7.2)10 mg/mL[11]
Ethanol12 mg/mL[11]
DMF5 mg/mL[11]

Table 2: Storage and Stability of this compound

Form Storage Temperature Duration Reference
Powder+4°CLong-term[1]
Powder-20°C≥ 4 years[11]
Powder-20°C2-3 years[2][4][5]
In DMSO-80°C6 months - 1 year[2][3][5]
In DMSO-20°C2 weeks - 1 month[2][3][5]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 453.45 g/mol ), you would add 220.5 µL of DMSO.

  • Reconstitution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex or sonicate the vial until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.

Diagrams

experimental_workflow Experimental Workflow: BS-181 Stock Solution Preparation start Start: BS-181 Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_dmso Add anhydrous DMSO equilibrate->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store end Ready for experimental use store->end

Caption: Workflow for preparing this compound stock solution.

signaling_pathway Simplified Signaling Pathway of BS-181 Action cluster_effects Cellular Effects BS181 BS-181 CDK7 CDK7 BS181->CDK7 inhibits CellCycle Cell Cycle Progression CDK7->CellCycle promotes Transcription Transcription CDK7->Transcription promotes G1_Arrest G1 Phase Arrest Apoptosis Apoptosis CellCycle->G1_Arrest Transcription->Apoptosis

Caption: Mechanism of action of BS-181 via CDK7 inhibition.

References

Technical Support Center: Overcoming Resistance to BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK7 inhibitor, BS-181 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

BS-181 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] The primary mechanism involves inhibiting the kinase activity of CDK7, which plays a crucial dual role in cellular processes:

  • Cell Cycle Regulation: CDK7 is a core component of the CDK-Activating Kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, BS-181 prevents this activation, leading to cell cycle arrest, typically at the G1 phase.[1][3]

  • Transcription Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[1] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] Inhibition of this function by BS-181 leads to widespread disruption of gene expression, contributing to apoptosis in cancer cells.[5]

Q2: What is the reported potency of BS-181 against CDK7 and other kinases?

BS-181 is highly selective for CDK7. In cell-free kinase assays, it demonstrates an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of approximately 21 nM for CDK7.[1][2] Its selectivity is over 40-fold higher for CDK7 compared to other CDKs. For instance, its IC₅₀ for CDK2 is around 880 nM, and for CDK1, CDK4, CDK5, CDK6, and CDK9, the IC₅₀ values are typically in the micromolar range (>3.0 µM).[1][2][4]

Q3: What are the potential mechanisms of acquired resistance to BS-181 in cancer cells?

While specific studies on BS-181 resistance are limited, mechanisms can be extrapolated from other kinase inhibitors and, specifically, other non-covalent CDK7 inhibitors.[6] Potential mechanisms include:

  • Target Alteration: Acquisition of point mutations in the CDK7 gene that reduce the binding affinity of BS-181 to the ATP-binding pocket. A study on the CDK7 inhibitor samuraciclib identified a conserved residue mutation (D97N) that conferred resistance.[6]

  • Activation of Compensatory Pathways: Cancer cells may upregulate parallel signaling pathways to bypass their dependency on CDK7 for survival and proliferation.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump BS-181 out of the cell, reducing its intracellular concentration and efficacy.[8]

  • Gene Amplification: Increased copy numbers of the CDK7 target gene could lead to higher protein expression, requiring a higher concentration of the inhibitor to achieve a therapeutic effect.[9]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with BS-181.

Issue 1: BS-181 shows lower-than-expected potency or no effect on my cancer cell line.

  • Question: I've treated my cells with BS-181, but the IC₅₀ is much higher than published values, or I see no significant decrease in cell viability. What should I check?

  • Answer: This issue can arise from several factors related to the compound, the cells, or the assay itself. Follow these troubleshooting steps:

    • Inhibitor Integrity and Concentration:

      • Solubility: Ensure the this compound is fully dissolved. It is soluble in water and DMSO up to 100 mM. Always prepare fresh dilutions from a concentrated stock for each experiment.

      • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[10]

      • Concentration Verification: If possible, verify the concentration of your stock solution.

    • Cell Line Characteristics:

      • Intrinsic Resistance: Your cell line may have intrinsic resistance to CDK7 inhibition. This could be due to pre-existing mutations or reliance on alternative survival pathways.

      • Cell Health and Passage Number: Use cells in the logarithmic growth phase with a consistent, low passage number. High passage numbers can lead to phenotypic drift.

    • Experimental Setup:

      • Treatment Duration: Ensure the treatment duration is sufficient. For cell viability assays, an incubation time of 48 to 72 hours is common.[2][5]

      • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment if a defined medium is not an option.

      • Assay Type: Confirm that your viability assay (e.g., MTT, CCK-8) is optimized for your cell line and that the final DMSO concentration is not causing toxicity.

Issue 2: My in vitro kinase assay shows poor inhibition with BS-181.

  • Question: My in vivo experiments show a clear effect, but when I perform an in vitro kinase assay with recombinant CDK7, BS-181 is not inhibiting phosphorylation effectively. Why?[11]

  • Answer: Discrepancies between cellular and biochemical assays are common.[12] Consider these factors for your in vitro assay:

    • ATP Concentration: BS-181 is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will outcompete the inhibitor, leading to an artificially high IC₅₀. For comparability, it is recommended to use an ATP concentration close to the Michaelis constant (Km) of the enzyme.[13]

    • Enzyme Quality: Ensure the recombinant CDK7/Cyclin H/MAT1 complex is active and correctly folded.

    • Assay Conditions: Check the buffer composition, pH, and incubation time. The stability and activity of both the enzyme and the inhibitor can be sensitive to these parameters.

Issue 3: I am trying to develop a BS-181 resistant cell line, but the cells die at higher concentrations.

  • Question: I'm following a dose-escalation protocol to create a resistant cell line, but I'm experiencing mass cell death when I increase the drug concentration. What can I do?

  • Answer: Developing a stable resistant cell line requires a gradual and patient approach, as it can take several months.[14][15]

    • Initial Concentration: Start with a low concentration of BS-181, typically around the IC₂₀ or IC₅₀, to allow a sub-population of cells to survive and adapt.[16]

    • Incremental Increases: Increase the drug concentration very slowly and in small steps (e.g., 25-50% increments).[16] Only increase the dose after the surviving cells have recovered, are proliferating steadily, and have reached >80% confluency.[8]

    • Recovery Periods: It is crucial to allow the cells sufficient time to adapt to each new concentration. This may take several passages.

    • Freeze Backup Stocks: At each stage of successful adaptation to a higher concentration, freeze a stock of the cells.[8][16] This is critical to prevent the loss of your work.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeAssay DurationReported IC₅₀ (µM)Reference
MKN28Gastric Cancer48 hours~22[5]
SGC-7901Gastric Cancer48 hours~18[5]
AGSGastric Cancer48 hours~17[5]
BGC823Gastric Cancer48 hours~20[5]
MCF-7Breast Cancer72 hours15.1[2]
HCT-116Colorectal Cancer72 hours11.5[2]
HT-29Colorectal Cancer72 hours15.3[2]
A549Lung Cancer72 hours11.5[2]
U2OSOsteosarcoma72 hours37.3[2]

Table 2: Hypothetical Data for a BS-181 Sensitive vs. Resistant Cell Line.

Cell LineTreatmentIC₅₀ (µM)Fold Resistance
Parent (Sensitive)BS-181151x
Resistant DerivativeBS-1811208x

Key Experimental Protocols

Protocol 1: Generation of a BS-181 Resistant Cell Line

This protocol describes a stepwise method for developing a drug-resistant cell line.[8]

  • Determine Initial IC₅₀: First, accurately determine the IC₅₀ of BS-181 for your parental (sensitive) cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Culture the parental cells in medium containing BS-181 at a starting concentration equal to the IC₂₀ or IC₅₀.

  • Culture and Monitor: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a large percentage of cells will die.

  • Recovery and Expansion: Allow the small population of surviving cells to grow until they reach 80-90% confluency. This may take several weeks.

  • Dose Escalation: Once the cells are proliferating robustly at the current concentration, passage them and increase the BS-181 concentration by a small increment (e.g., 1.5-fold).

  • Repeat Cycle: Repeat steps 3-5, gradually increasing the drug concentration over several months.

  • Characterization: Periodically (e.g., every 5-10 passages), determine the new IC₅₀ to quantify the level of resistance. A 3- to 10-fold increase in IC₅₀ is often considered a sign of acquired resistance.[14][17]

  • Cryopreservation: Freeze vials of cells at each successful concentration step.[16]

Protocol 2: Cell Viability (CCK-8/MTT) Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]

  • Drug Treatment: Prepare serial dilutions of BS-181 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a cell culture incubator.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours, until a color change is apparent.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Western Blot for CDK7 Pathway Activity

  • Cell Lysis: Treat cells with BS-181 at various concentrations and for different times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-RNA Polymerase II (Ser5) (to assess CDK7 activity)[5]

    • Total RNA Polymerase II

    • Cyclin D1[5]

    • Cleaved Caspase-3 (to assess apoptosis)[5]

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

BS181_Mechanism_of_Action cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcription Regulation CDK46_CyclinD CDK4/6-Cyclin D G1_S_Transition G1/S Transition CDK46_CyclinD->G1_S_Transition CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1_S_Transition Apoptosis Apoptosis & Cell Cycle Arrest G1_S_Transition->Apoptosis TFIIH TFIIH Complex RNA_Pol_II RNA Pol II TFIIH->RNA_Pol_II phosphorylates CTD Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) RNA_Pol_II->Transcription Transcription->Apoptosis CAK CAK Complex (CDK7, Cyclin H, MAT1) CAK->CDK46_CyclinD activates CAK->CDK2_CyclinE activates BS181 BS-181 BS181->TFIIH BS181->CAK

Caption: Mechanism of action of BS-181, inhibiting CDK7 within the CAK and TFIIH complexes.

Resistance_Workflow start Parental Cell Line (BS-181 Sensitive) determine_ic50 Determine IC50 (e.g., 15 µM) start->determine_ic50 treat_low Continuous Treatment (Start at IC20 - IC50) determine_ic50->treat_low cell_death Mass Cell Death (Selection Pressure) treat_low->cell_death survivors Expand Surviving Clones cell_death->survivors increase_dose Gradually Increase BS-181 Concentration survivors->increase_dose freeze Freeze Stocks at Each Step survivors->freeze increase_dose->survivors Culture until stable check_resistance Periodically Check IC50 increase_dose->check_resistance After several passages resistant_line Stable Resistant Line (e.g., IC50 > 100 µM) check_resistance->resistant_line

Caption: Workflow for generating a BS-181 resistant cancer cell line via dose escalation.

Troubleshooting_Logic start Problem: BS-181 Ineffective in Cells check_inhibitor 1. Check Inhibitor - Solubility - Storage - Age start->check_inhibitor check_cells 2. Check Cells - Passage Number - Health - Contamination start->check_cells check_protocol 3. Check Protocol - Treatment Duration - Seeding Density - Serum Effects start->check_protocol investigate_resistance 4. Investigate Resistance - Intrinsic (Baseline) - Acquired check_protocol->investigate_resistance If basics are correct

Caption: Logical workflow for troubleshooting ineffective BS-181 treatment in cell culture.

References

Technical Support Center: BS-181 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the selective CDK7 inhibitor, BS-181 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its primary mechanism of action is the inhibition of CDK7's kinase activity, which is crucial for the regulation of the cell cycle and transcription.[3][4] By inhibiting CDK7, BS-181 can lead to cell cycle arrest, primarily in the G1 phase, and induce apoptosis (programmed cell death) in various cancer cell lines.[1][4]

Q2: What is the selectivity profile of BS-181?

BS-181 exhibits high selectivity for CDK7, with a reported IC50 value of 21 nM.[1][2][5][6] It is significantly less potent against other CDKs, showing over 40-fold selectivity for CDK7 compared to CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3][5] Its IC50 values for CDK2, CDK5, and CDK9 are 880 nM, 3000 nM, and 4200 nM, respectively, and it does not effectively block CDK1, 4, and 6 at lower concentrations.[1][6]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in water and DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at +4°C. While stock solutions can be prepared, some sources indicate that solutions of BS-181 hydrochloride are unstable and should be prepared fresh.[5] To ensure reproducibility, it is advisable to prepare fresh working solutions for each experiment or use small, pre-packaged sizes.[5] For in vivo experiments, it is recommended to prepare the formulation freshly on the same day of use.[1]

Q4: What are the expected outcomes of treating cancer cells with BS-181?

Treatment of cancer cells with BS-181 is expected to result in several key outcomes:

  • Inhibition of CDK7 Substrate Phosphorylation: A primary effect is the reduced phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II at serine 5.[1][3]

  • Cell Cycle Arrest: BS-181 typically induces cell cycle arrest in the G1 phase.[1][7]

  • Induction of Apoptosis: The compound promotes apoptosis, which can be observed through markers like increased caspase-3 and Bax expression, and decreased Bcl-2 levels.[4][8]

  • Anti-proliferative Activity: BS-181 inhibits the growth of a range of cancer cell lines, including breast, lung, prostate, colorectal, and gastric cancers.[1][3][4][9]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Q: My calculated IC50 value for BS-181 in the same cell line varies significantly between experimental replicates. What could be the cause?

A: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments. Cell passage number can also influence experimental outcomes.[10]

  • Compound Solubility and Stability: As solutions of BS-181 may be unstable, always prepare fresh dilutions from a stock solution for each experiment.[5] If you observe any precipitation, you can try gentle heating or sonication to aid dissolution.[1]

  • Assay-Specific Parameters: The duration of inhibitor treatment, the specific endpoint being measured (e.g., metabolic activity, DNA content), and the type of microplate used can all contribute to variability.[10] Standardize these parameters across all experiments.

  • DMSO Concentration: If using DMSO as a solvent, ensure the final concentration is consistent across all wells and is at a level that does not affect cell viability.[11]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Q: The effective concentration of BS-181 in my cellular assay is much higher than its reported biochemical IC50 of 21 nM. Why is this?

A: It is common for the effective concentration in a cellular assay (cellular IC50) to be higher than the biochemical IC50. This discrepancy can be attributed to:

  • Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target, and poor permeability can lead to a lower effective intracellular concentration.

  • Cellular ATP Concentration: As an ATP-competitive inhibitor, the high intracellular concentration of ATP can compete with BS-181 for binding to CDK7, requiring a higher concentration of the inhibitor for efficacy.[12]

  • Off-Target Effects: At higher concentrations, the inhibitor might engage other kinases or cellular targets, leading to a complex cellular response that may differ from the specific inhibition of CDK7.[13]

  • Drug Efflux Pumps: Cancer cells can express efflux pumps that actively transport small molecules out of the cell, reducing the intracellular concentration of the inhibitor.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

Q: I am observing significant cytotoxicity at concentrations where I don't expect to see specific CDK7 inhibition, or my results are inconsistent with genetic knockdown of CDK7. How can I troubleshoot this?

A: These observations may indicate off-target effects. Here is a guide to investigate this:

  • Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration range where BS-181 is effective without causing general cellular toxicity.[13] This can be done using a simple viability assay.

  • Rescue Experiments: If possible, a "rescue" experiment can be performed. For example, if the phenotype is due to the inhibition of a specific downstream target, overexpressing a constitutively active form of that target might rescue the effect.

  • Validate with Genetic Controls: The gold standard for validating on-target effects is to compare the phenotype from the small molecule inhibitor with that from genetic knockdown (siRNA, shRNA) or knockout (CRISPR) of the target protein.[13] Discrepancies may point to off-target effects of the small molecule.[14]

Data Presentation

Table 1: Kinase Inhibitory Profile of BS-181

Kinase TargetIC50 (nM)
CDK721[1][2][5][6]
CDK2880[1][6][9]
CDK53000[1][6]
CDK94200[1][6]
CDK1>3000[9]
CDK4>3000[9]
CDK6>3000[9]

Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (µM)
BreastMCF-7, etc.15.1 - 20[1]
ColorectalHCT116, etc.11.5 - 15.3[1]
LungA549, etc.11.5 - 37.3[1]
OsteosarcomaU2OS, etc.11.5 - 37.3[1]
ProstatePC3, etc.11.5 - 37.3[1]
LiverHepG2, etc.11.5 - 37.3[1]
GastricBGC823Not specified, but effective[4][8]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Weight453.45 g/mol
FormulaC₂₂H₃₂N₆·2HCl
SolubilitySoluble to 100 mM in water and DMSO
Purity≥98%
StorageStore at +4°C

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (MTT Assay)

Objective: To determine the effect of BS-181 on the proliferation of a cancer cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should span from well below to well above the expected IC50 value.

  • Incubation: Remove the medium from the cells and replace it with the medium containing the different concentrations of BS-181. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor). Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for CDK7 Target Inhibition

Objective: To assess the effect of BS-181 on the phosphorylation of a downstream target of CDK7, such as the C-terminal domain of RNA Polymerase II.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of BS-181 for a specified period (e.g., 4 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-RNA Pol II CTD Ser5).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative change in phosphorylation of the target protein with increasing concentrations of BS-181.

Visualizations

CDK7_Signaling_Pathway CDK7 CDK7/ Cyclin H/MAT1 CDK_Activation CDK Activation (CDK1, CDK2, CDK4, CDK6) CDK7->CDK_Activation Activates Transcription Transcription (RNA Pol II Phos.) CDK7->Transcription Activates BS181 BS-181 BS181->CDK7 Inhibits Cell_Cycle Cell Cycle Progression CDK_Activation->Cell_Cycle Transcription->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis G1_Arrest G1 Arrest Cell_Cycle->G1_Arrest

Caption: CDK7 signaling pathway and its inhibition by BS-181.

Experimental_Workflow Start Start: Prepare BS-181 Stock Cell_Culture Cell Culture (Seed Cells) Start->Cell_Culture Treatment Treat Cells with BS-181 Dilutions Cell_Culture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Assay Perform Assay Incubation->Assay Proliferation Proliferation (MTT, etc.) Assay->Proliferation Western_Blot Western Blot (p-Target) Assay->Western_Blot Data_Analysis Data Analysis (IC50, etc.) Proliferation->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for BS-181 cell-based assays.

Troubleshooting_Workflow Start Unexpected Result (Variability, Off-Target) Check_Reagent Check Reagent Stability (Prepare Fresh BS-181) Start->Check_Reagent Check_Cells Check Cell Health (Passage #, Density) Start->Check_Cells Validate_On_Target Validate On-Target Effect? Check_Reagent->Validate_On_Target Check_Cells->Validate_On_Target Genetic_Control Use Genetic Control (siRNA, CRISPR) Validate_On_Target->Genetic_Control Yes Dose_Response Run Dose-Response for Cytotoxicity Validate_On_Target->Dose_Response No Orthogonal_Inhibitor Use Orthogonal Inhibitor Genetic_Control->Orthogonal_Inhibitor Conclusion Refine Protocol or Re-evaluate Hypothesis Genetic_Control->Conclusion Orthogonal_Inhibitor->Conclusion Dose_Response->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

References

impact of serum concentration on BS-181 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BS-181 dihydrochloride, with a specific focus on the impact of serum concentration on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its mechanism of action involves binding to the ATP-binding site of CDK7, which prevents the phosphorylation of its substrates. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation. By inhibiting CDK7, BS-181 can induce cell cycle arrest and apoptosis in cancer cells.

Q2: What is the reported IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of BS-181 for CDK7 has been reported to be approximately 21 nM in biochemical assays. In live cell engagement assays, the potency for CDK7 was determined to be around 470 nM.[1] It is important to note that the IC50 value can vary depending on the experimental conditions, such as the specific cell line used, assay format, and the concentration of ATP and serum in the culture medium.

Q3: How does serum concentration in cell culture media affect the activity of this compound?

A3: Serum, most commonly fetal bovine serum (FBS), contains a complex mixture of proteins, growth factors, and other molecules.[2] Small molecule inhibitors like BS-181 can bind to serum proteins, particularly albumin. This binding reduces the free concentration of the inhibitor available to interact with its target, CDK7, within the cells.[3][4] Consequently, a higher concentration of BS-181 may be required to achieve the same level of biological effect in the presence of serum compared to serum-free or low-serum conditions. This can lead to an apparent increase in the IC50 value.[5][6]

Q4: Should I use serum-free or serum-containing media for my experiments with BS-181?

A4: The choice between serum-free and serum-containing media depends on the specific goals of your experiment.

  • Serum-free media: Using serum-free or low-serum media will minimize the interference from serum protein binding and provide a more direct measure of the intrinsic activity of BS-181 on the cells. This is often preferred for mechanistic studies.

  • Serum-containing media: If the goal is to mimic a more physiological environment, using serum-containing media is appropriate. However, it is crucial to be aware of the potential for serum to affect the inhibitor's potency. When using serum, it is recommended to maintain a consistent serum concentration across all experiments to ensure reproducibility. It may also be necessary to perform a dose-response curve to determine the optimal concentration of BS-181 under your specific serum conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower-than-expected activity of BS-181 in cell-based assays. Serum Interference: High concentrations of serum in the culture medium may be binding to BS-181, reducing its effective concentration.1. Perform a dose-response experiment comparing the activity of BS-181 in your standard serum concentration (e.g., 10% FBS) with a lower concentration (e.g., 1-2% FBS) or in serum-free medium. 2. If serum is necessary for cell health, ensure the serum concentration is kept consistent across all experiments and plates. 3. Consider increasing the concentration of BS-181 to compensate for the effects of serum binding.
High variability in IC50 values between experiments. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum lot can affect the cellular response to the inhibitor.1. Use cells within a consistent and narrow range of passage numbers. 2. Seed cells at a consistent density to ensure they are in a similar growth phase at the time of treatment. 3. If possible, use the same lot of serum for a series of related experiments to minimize lot-to-lot variability.[6]
BS-181 appears to be inactive in the assay. Inhibitor Degradation or Precipitation: The compound may be unstable in the culture medium or may have precipitated out of solution.1. Prepare fresh stock solutions of this compound. 2. When diluting the stock solution into aqueous culture medium, ensure thorough mixing to prevent precipitation. 3. Visually inspect the culture wells under a microscope for any signs of drug precipitation.
Observed cellular effects do not correlate with CDK7 inhibition. Off-Target Effects: At high concentrations, BS-181 may inhibit other kinases or cellular processes.1. Consult the literature for known off-target effects of BS-181. 2. Use the lowest effective concentration of the inhibitor. 3. Confirm the on-target effect by assessing the phosphorylation status of a known CDK7 substrate, such as the C-terminal domain of RNA Polymerase II (Ser5 phosphorylation).

Quantitative Data

Table 1: Reported Potency of this compound

Assay TypeTargetReported IC50 / Potency
Biochemical AssayCDK7~21 nM
Live Cell EngagementCDK7~470 nM[1]

Table 2: Illustrative Example of the Impact of Serum Concentration on BS-181 IC50

Disclaimer: The following data is for illustrative purposes only to demonstrate the expected trend. Actual results may vary depending on the cell line and experimental conditions.

Fetal Bovine Serum (FBS) ConcentrationIllustrative IC50 in a Cell Viability Assay (µM)
0%0.5
2.5%1.2
5%2.5
10%5.0

Experimental Protocols

Protocol: Cell Viability Assay to Determine the Impact of Serum Concentration on BS-181 Activity

This protocol describes a method to assess the effect of varying serum concentrations on the cytotoxic activity of this compound using a resazurin-based cell viability assay.

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to CDK7 inhibition)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium containing 10% FBS.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of Serum-Containing Media:

    • Prepare different batches of culture medium with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, and 10%).

  • Preparation of BS-181 Dilutions:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • For each serum concentration, prepare a series of 2X working solutions of BS-181 by serially diluting the stock solution in the corresponding serum-containing medium. A typical concentration range to test would be from 0.1 µM to 100 µM (final concentration).

    • Prepare a vehicle control (DMSO) in each of the different serum-containing media.

  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the appropriate serum-containing medium with the corresponding 2X BS-181 dilutions or vehicle control to the wells. This will result in a 1X final concentration of the inhibitor and serum.

    • Include wells with medium only (no cells) for background fluorescence measurement.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other values.

    • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells for each serum concentration.

    • Plot the percentage of cell viability against the logarithm of the BS-181 concentration for each serum condition.

    • Calculate the IC50 value for each serum concentration using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).

Visualizations

CDK7_Signaling_Pathway cluster_0 Cell Cycle Control cluster_1 Transcription Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CyclinD Cyclin D CDK2 CDK2 CDK2->G1_S CyclinE Cyclin E CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CyclinB Cyclin B TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII phosphorylates Ser5 Gene_Transcription Gene Transcription PolII->Gene_Transcription CDK7 CDK7/ Cyclin H/ MAT1 CDK7->CDK4_6 activates (p) CDK7->CDK2 activates (p) CDK7->CDK1 activates (p) BS181 BS-181 BS181->CDK7 inhibits

Caption: CDK7 Signaling Pathway and the inhibitory action of BS-181.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A 1. Seed Cells in 96-well plate B 2. Prepare Media with Varying Serum % A->B C 3. Prepare Serial Dilutions of BS-181 in each serum media B->C D 4. Treat Cells with BS-181 (48-72h incubation) C->D E 5. Add Resazurin Reagent D->E F 6. Incubate (2-4h) E->F G 7. Measure Fluorescence F->G H 8. Normalize Data & Plot Dose-Response Curves G->H I 9. Calculate IC50 for each serum concentration H->I

Caption: Experimental workflow for assessing the impact of serum on BS-181 activity.

References

troubleshooting inconsistent results with BS-181 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BS-181 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its primary mechanism of action is the inhibition of CDK7, a key regulator of both the cell cycle and transcription. By inhibiting CDK7, BS-181 can induce cell cycle arrest and apoptosis in cancer cells.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into single-use volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in water and DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.

Q4: What are the typical IC50 values for BS-181?

The half-maximal inhibitory concentration (IC50) of BS-181 can vary depending on the target kinase and the assay conditions. The following table summarizes reported IC50 values.

KinaseIC50 (nM)
CDK721
CDK2880
CDK53000
CDK94200

Q5: What are the known off-target effects of this compound?

While BS-181 is highly selective for CDK7, like many kinase inhibitors, it can exhibit off-target activities at higher concentrations.[2] It has been shown to inhibit CDK2, CDK5, and CDK9, but with significantly lower potency compared to CDK7.[3] Researchers should be aware of potential off-target effects, especially when using high concentrations of the inhibitor. Comprehensive kinase profiling can help identify unintended targets.[2]

Troubleshooting Guides

Problem 1: Inconsistent or no induction of apoptosis.

Possible Causes & Solutions

CauseTroubleshooting Steps
Suboptimal BS-181 Concentration The induction of apoptosis is often dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]
Incorrect Assay Timing Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity.
Insensitive Apoptosis Assay Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blot for PARP cleavage.[1]
Cell Detachment Apoptotic cells can detach from the culture surface. When harvesting, ensure that both adherent and floating cells are collected for analysis.
Compound Precipitation BS-181 may precipitate in the culture medium, especially at high concentrations. Visually inspect the media for any precipitate. If observed, prepare a fresh, lower concentration solution.

Problem 2: High variability in cell cycle analysis results.

Possible Causes & Solutions

CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.
Inconsistent Staining Use a consistent staining protocol with sufficient incubation time. Ensure the propidium iodide (PI) and RNase concentrations are optimal.
Cell Clumping Gently pipette the cells to break up clumps before and during staining. Filtering the cell suspension through a cell strainer may be necessary.
Instrument Flow Rate Run samples at a low flow rate on the flow cytometer to ensure accurate data acquisition and better resolution of cell cycle phases.[4]
Data Analysis Gating Use consistent gating strategies for all samples to exclude debris and doublets.

Experimental Protocols

1. Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the cell cycle distribution of a cell population treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired duration. Include a vehicle-treated control.

  • Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS and centrifuge.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Visualizations

CDK7_Signaling_Pathway CDK7 Signaling Pathway cluster_transcription Transcription Regulation CDK4_6 CDK4/6 CDK2 CDK2 CDK1 CDK1 TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation CDK7 CDK7 / Cyclin H / MAT1 CDK7->CDK4_6 Activation CDK7->CDK2 Activation CDK7->CDK1 Activation CDK7->TFIIH BS181 This compound BS181->CDK7 Inhibition

Caption: CDK7's dual role in cell cycle and transcription.

Experimental_Workflow General Experimental Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment BS-181 Treatment cell_culture->treatment harvest Cell Harvesting treatment->harvest staining Staining (e.g., PI or Annexin V) harvest->staining analysis Flow Cytometry Analysis staining->analysis data Data Interpretation analysis->data end End data->end Troubleshooting_Tree Troubleshooting Inconsistent Results start Inconsistent Results? check_reagents Check Reagent Stability & Solubility start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Experimental Protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_cells Verify Cell Health & Passage Number cells_ok Cells Healthy? check_cells->cells_ok reagent_ok->check_protocol Yes consult Consult Literature / Technical Support reagent_ok->consult No protocol_ok->check_cells Yes protocol_ok->consult No optimize_conc Optimize BS-181 Concentration cells_ok->optimize_conc Yes cells_ok->consult No optimize_time Optimize Incubation Time optimize_conc->optimize_time optimize_time->consult

References

Validation & Comparative

BS-181 Dihydrochloride: A Comparative Guide to CDK7 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclin-dependent kinase 7 (CDK7) inhibitor, BS-181 dihydrochloride, with other known CDK7 inhibitors. The information presented herein is intended to aid researchers in making informed decisions regarding the selection of chemical probes for studying CDK7 biology and for potential therapeutic development.

Executive Summary

BS-181 is a potent and selective inhibitor of CDK7 with a reported IC50 of 21 nM.[1] It demonstrates significant selectivity for CDK7 over other cyclin-dependent kinases, making it a valuable tool for dissecting the specific roles of CDK7 in transcription and cell cycle control. This guide presents a comparative analysis of BS-181's selectivity profile against other prominent CDK7 inhibitors, detailed experimental protocols for assessing kinase inhibition, and visual representations of the CDK7 signaling pathway and experimental workflows.

Comparative Selectivity of CDK7 Inhibitors

The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of the intended target. The following table summarizes the inhibitory activity (IC50/Kᵢ/Kₑ) of BS-181 and other well-characterized CDK7 inhibitors against a panel of kinases.

KinaseBS-181 (IC50, nM)THZ1 (Kᵢ, nM)YKL-5-124 (IC50, nM)SY-5609 (Kᵢ, nM)
CDK7 21 3.2 9.7 (complex), 53.5 <1 (Kᵈ)
CDK1>1000---
CDK2880-13002600
CDK4>1000---
CDK53000---
CDK6>1000---
CDK94200-3020960
CDK12-equipotent to CDK7inactive870
CDK13-equipotent to CDK7inactive-
Other KinasesCK1 (7,360 nM), DYRK1A (2,300 nM)MLK3, PIP4K2C, JNK1/2/3, MER, TBK1, IGF1R, NEK9, PCTAIRE2 (>75% inhibition at 1µM)-10 kinases with >70% inhibition at 1µM

Data compiled from references[1][2][3][4][5][6][7]. Please note that assay conditions and methodologies may vary between studies.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Detection)

This protocol is representative of the method used to determine the IC50 values for BS-181. It measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Kinase substrate (e.g., a peptide substrate for CDK7)

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ATP detection reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the CDK7 enzyme solution (at 2x the final desired concentration) in kinase buffer to all wells except the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at 2x the final desired concentrations) in kinase buffer to all wells. The final ATP concentration should be at or near the Km for CDK7.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Landscape of CDK7 Inhibition

CDK7 Signaling Pathway

CDK7 plays a central, dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[8] As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcription initiation.[8] As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[8]

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control (CAK Activity) TFIIH TFIIH Complex CDK7_H_M_TFIIH CDK7/CycH/MAT1 TFIIH->CDK7_H_M_TFIIH RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription CDK7_H_M_TFIIH->RNAPII P-Ser5/7 on CTD CDK4_6 CDK4/6-CycD G1_S G1/S Transition CDK4_6->G1_S CDK2_E CDK2-CycE CDK2_E->G1_S CDK2_A CDK2-CycA S_Phase S Phase CDK2_A->S_Phase CDK1_B CDK1-CycB G2_M G2/M Transition CDK1_B->G2_M CDK7_H_M_CAK CDK7/CycH/MAT1 CDK7_H_M_CAK->CDK4_6 P CDK7_H_M_CAK->CDK2_E P CDK7_H_M_CAK->CDK2_A P CDK7_H_M_CAK->CDK1_B P BS181 BS-181 BS181->CDK7_H_M_TFIIH BS181->CDK7_H_M_CAK Kinase_Selectivity_Workflow A Compound Synthesis (e.g., BS-181) B Primary Screen: Inhibition of CDK7 A->B C IC50 Determination for CDK7 B->C D Secondary Screen: Panel of CDKs C->D E IC50 Determination for other CDKs D->E F Broad Kinome Screen (e.g., >400 kinases) E->F G Determine Selectivity Profile (e.g., KinomeScan) F->G H Data Analysis and Comparison G->H

References

A Head-to-Head Comparison of CDK Inhibitors: BS-181 Dihydrochloride and Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics. Among these, BS-181 dihydrochloride and Roscovitine have garnered significant attention for their potential to halt uncontrolled cell proliferation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

At a Glance: Key Performance Indicators

FeatureThis compoundRoscovitine (Seliciclib, CYC202)
Primary Target CDK7[1]CDK2, CDK5, Cdc2 (CDK1)[2][3]
Potency (IC50) 21 nM for CDK7[1][4][5][6][7][8]~0.16-0.7 µM for target CDKs[9][10]
Cellular Effects Induces G1 cell cycle arrest and apoptosis[4][6][8][11][12]Induces cell cycle arrest (G0/G1, S, or G2/M) and apoptosis[9][13][14]
Selectivity Highly selective for CDK7 over other CDKs[1][15][16]Selective for CDK1, CDK2, CDK5, CDK7, and CDK9[9]

In-Depth Analysis: Efficacy and Selectivity

This compound is a highly potent and selective inhibitor of CDK7.[1] Its high selectivity, with an IC50 value of 21 nM for CDK7, is more than 40-fold greater than for other CDKs.[1] In contrast, Roscovitine, also known as Seliciclib or CYC202, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the range of 0.2-0.7 µM.[9] Roscovitine shows poor inhibition of CDK4 and CDK6.[9]

The cellular effects of both compounds culminate in cell cycle arrest and apoptosis. BS-181 has been shown to induce G1 arrest, followed by apoptosis at higher concentrations.[4][6][8] Roscovitine's effect on the cell cycle can vary depending on the cell line, dose, and duration of treatment, leading to arrest in the G0, G1, S, or G2/M phases.[9][14]

Kinase Inhibitory Profile

The following tables summarize the inhibitory concentrations (IC50) of each compound against a panel of kinases, providing a clearer picture of their selectivity.

Table 1: IC50 Values of this compound against various CDKs

KinaseIC50 (nM)
CDK721[4][5][6][8]
CDK2880[4][5][6][8]
CDK53000[4][5][6][8]
CDK94200[4][5][6][8]
CDK1>10000
CDK4>10000
CDK6>10000

Table 2: IC50 Values of Roscovitine against various CDKs

Kinase/Cyclin ComplexIC50 (µM)
CDK5/p250.16[9]
CDK5/p350.16[3][17]
CDK7/cyclin H0.46[9]
CDK9/cyclin T10.60[9]
CDK1/cyclin B0.65[9][10]
CDK2/cyclin A0.70[9][10]
CDK2/cyclin E0.70[9][10]
CDK4/cyclin D1>100[9]
CDK6/cyclin D3>100[9]

Visualizing the Mechanism of Action

To understand how these inhibitors exert their effects, it is crucial to visualize their roles in cellular signaling pathways.

CDK_Inhibition_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2) G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDK1) M->G1 BS181 BS-181 CDK7 CDK7 BS181->CDK7 Roscovitine Roscovitine Roscovitine->CDK7 CDK1 CDK1 Roscovitine->CDK1 CDK2 CDK2 Roscovitine->CDK2 CDK_activating_kinase CDK-Activating Kinase (CAK) CDK_activating_kinase->CDK1 Activates CDK_activating_kinase->CDK2 Activates

Caption: Simplified signaling pathway showing the points of intervention for BS-181 and Roscovitine.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of CDK inhibitors.

Experimental_Workflow cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Treatment with BS-181 or Roscovitine cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis end End data_analysis Data Analysis and Comparison viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis data_analysis->end

Caption: A standard experimental workflow for comparing the efficacy of kinase inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[19][20] Incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or Roscovitine and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[21]

  • Cell Preparation: Harvest and wash the treated cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[22]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[23]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[24]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[25]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[25]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[25]

  • Propidium Iodide Staining (Optional): Add a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Analysis: Analyze the cells by flow cytometry as soon as possible.[24]

Conclusion

Both this compound and Roscovitine are effective inducers of cell cycle arrest and apoptosis. The primary distinction lies in their selectivity profile. BS-181 is a highly specific inhibitor of CDK7, making it a valuable tool for studying the specific roles of this kinase. Roscovitine, with its broader spectrum of CDK inhibition, may have different therapeutic applications and can be used to target multiple points in the cell cycle. The choice between these two inhibitors will ultimately depend on the specific research question and the desired biological outcome. The provided data and protocols offer a solid foundation for designing and executing comparative studies to further elucidate their respective efficacies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted cancer therapies, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profile of BS-181 dihydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable CDK7 inhibitors. The information presented herein, supported by experimental data, is intended to aid researchers in making informed decisions for their drug discovery and development programs.

This compound: A Profile of a Selective CDK7 Inhibitor

This compound is a potent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its primary mechanism of action involves the inhibition of CDK7, leading to cell cycle arrest and apoptosis in cancer cells. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the known inhibitory activity of this compound against its primary target and other kinases.

Table 1: Cross-Reactivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK7
CDK7 21 1
CDK2880>40
CDK53000>140
CDK94200>200
CDK1, 4, 6>10,000>476

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.

Comparative Analysis with Alternative CDK7 Inhibitors

To provide a comprehensive overview, the cross-reactivity profiles of several alternative CDK7 inhibitors are presented below. It is important to note that direct head-to-head comparisons in a single comprehensive kinase panel screen are limited, and data is often generated under varying experimental conditions.

THZ1

THZ1 is a covalent inhibitor of CDK7. While potent against its primary target, it has known cross-reactivity with other cyclin-dependent kinases, particularly CDK12 and CDK13.

Table 2: Cross-Reactivity Profile of THZ1

Kinase TargetIC50 (nM)Notes
CDK7 3.2 Covalent inhibitor
CDK126.8Significant off-target activity
CDK136.8Significant off-target activity
JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2->75% inhibition at 1 µM in KiNativ profiling[1]
LDC4297

LDC4297 is described as a highly selective, non-covalent inhibitor of CDK7. While some reports suggest high selectivity, others indicate some activity against CDK1 and CDK2.

Table 3: Cross-Reactivity Profile of LDC4297

Kinase TargetIC50 (nM)Notes
CDK7 <5
CDK26.4
CDK153.7
CDK91710
CDK4, CDK6>10,000
Panel of 150 non-related kinases-No significant reactivity reported[2]
Samuraciclib (ICEC0942)

Samuraciclib is an orally bioavailable CDK7 inhibitor that has entered clinical trials.

Table 4: Cross-Reactivity Profile of Samuraciclib (ICEC0942)

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK7
CDK7 40-41 1
CDK2578~15
CDK9-~30
CDK1-~45
CDK5-~230
Q901

Q901 is a highly selective covalent inhibitor of CDK7. It reportedly shows singular inhibition of CDK7 in a broad kinome panel.[3][4]

SY-5609

SY-5609 is a potent and highly selective oral inhibitor of CDK7. It is reported to be over 4000-fold selective for CDK7 compared to the closest off-target kinase.[5]

Table 5: Selectivity of SY-5609

Kinase TargetFold Selectivity vs. CDK7
CDK12>2492
CDK9>2508
CDK2>8068
YKL-5-124

YKL-5-124 is a covalent inhibitor of CDK7 with high selectivity over other CDKs.

Table 6: Cross-Reactivity Profile of YKL-5-124

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK7
CDK7 9.7 1
CDK21300>130
CDK93020>311
CDK12/13Inactive-

Summary of Comparative Selectivity

The following table provides a high-level comparison of the selectivity profiles of the discussed CDK7 inhibitors.

Table 7: Comparative Selectivity of CDK7 Inhibitors

InhibitorPrimary TargetKey Off-TargetsSelectivity Notes
This compound CDK7 CDK2, CDK5, CDK9>40-fold selective over other CDKs.
THZ1CDK7CDK12, CDK13, various other kinasesPotent, but with significant off-target activity on CDK12/13.
LDC4297CDK7CDK1, CDK2Generally high selectivity, though some activity on CDK1/2 reported.
Samuraciclib (ICEC0942)CDK7CDK1, CDK2, CDK5, CDK9Moderate selectivity over other CDKs.
Q901CDK7MinimalReported to be extremely selective for CDK7.
SY-5609CDK7MinimalReported to be highly selective (>4000-fold).
YKL-5-124CDK7CDK2, CDK9High selectivity over other CDKs, particularly inactive against CDK12/13.

Signaling Pathway and Experimental Workflow

To visually represent the context of CDK7 inhibition and the methodologies used to assess cross-reactivity, the following diagrams are provided.

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Control CDK4_6 CDK4/6 Cyclin D G1_S G1/S Transition CDK4_6->G1_S CDK2_E CDK2 Cyclin E CDK2_E->G1_S CDK2_A CDK2 Cyclin A S_phase S Phase CDK2_A->S_phase CDK1 CDK1 Cyclin B G1_S->CDK2_A G2_M G2/M Transition S_phase->G2_M G2_M->CDK1 TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII P-Ser5 Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7 Cyclin H MAT1 (CAK) CDK7->CDK4_6 Activation CDK7->CDK2_E Activation CDK7->CDK2_A Activation CDK7->CDK1 Activation BS181 BS-181 BS181->CDK7

Caption: CDK7's dual role in cell cycle and transcription.

Kinase_Profiling_Workflow cluster_prep Sample Preparation cluster_assay Kinase Activity Assay cluster_analysis Data Analysis Compound Test Compound (e.g., BS-181) Incubation Incubation Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Substrate Substrate (peptide or protein) Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection Quantification Quantification of Inhibition Detection->Quantification IC50 IC50 Determination Quantification->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: General workflow for kinase inhibitor profiling.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. Several robust methodologies are employed for this purpose. Below are detailed protocols for three common kinase screening assays.

Radiometric Kinase Assay (e.g., HotSpot™ or ³³PanQinase™)

This method is often considered the "gold standard" for its direct measurement of kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

Methodology:

  • Reaction Setup:

    • In a multi-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and a buffer solution with necessary cofactors (e.g., Mg²⁺, Mn²⁺).

    • Add the test compound (e.g., this compound) at various concentrations to different wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution of ATP, which includes a known amount of [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (typically 30°C or 37°C) for a specific duration to allow for substrate phosphorylation.

  • Termination and Separation:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat or membrane. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will not.

    • Wash the filter extensively to remove any unbound radiolabeled ATP.

  • Detection and Quantification:

    • Dry the filter and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

    • The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.

Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate as described for the radiometric assay, but using non-radiolabeled ATP.

    • Incubate the reaction to allow for ADP production.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion and the luminescent reaction to stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.

KiNativ™ In-Situ Kinase Profiling

This chemical proteomics approach allows for the profiling of kinase inhibitors directly in a more physiologically relevant context, such as cell or tissue lysates.

Principle: This method utilizes ATP- and ADP-biotin probes that covalently label a conserved lysine residue in the active site of kinases. The extent of labeling is inversely proportional to the occupancy of the active site by a competing inhibitor.

Methodology:

  • Lysate Preparation:

    • Prepare cell or tissue lysates under conditions that preserve kinase activity.

  • Inhibitor Treatment:

    • Incubate the lysate with the test compound (e.g., this compound) at various concentrations to allow for binding to target kinases.

  • Probe Labeling:

    • Add the ATP- or ADP-biotin probe to the lysate. The probe will covalently label the active site of kinases that are not occupied by the inhibitor.

  • Enrichment of Labeled Peptides:

    • Digest the proteins in the lysate into peptides using trypsin.

    • Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis:

    • Compare the abundance of labeled peptides from the inhibitor-treated samples to a vehicle control.

    • A decrease in the abundance of a specific kinase peptide in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

    • Determine the IC50 values for inhibitor binding to each kinase by analyzing the dose-dependent decrease in peptide abundance.

By employing these rigorous experimental methodologies, researchers can obtain a comprehensive understanding of the cross-reactivity profile of kinase inhibitors like this compound, facilitating the development of more selective and effective targeted therapies.

References

Comparative Guide to Validating Downstream Target Engagement of BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of BS-181 dihydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We will compare its performance with other known CDK7 inhibitors, THZ1 and Samuraciclib (CT7001), and provide supporting experimental data and protocols.

This compound is a potent and selective, non-covalent inhibitor of CDK7 with a reported IC50 of 21 nM.[1][2][3][4] CDK7 is a crucial kinase that plays a dual role in regulating the cell cycle and transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[5] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation of transcription.[2][5][6]

This guide will explore key experimental approaches to validate the downstream target engagement of this compound and its alternatives, focusing on methods that assess the direct interaction with CDK7 in cells and the subsequent effects on its downstream signaling pathways.

Quantitative Comparison of CDK7 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound in comparison to THZ1, a covalent CDK7 inhibitor, and Samuraciclib (CT7001), another selective CDK7 inhibitor.

Inhibitor Type CDK7 IC50 (nM) CDK2 IC50 (nM) CDK9 IC50 (nM) Selectivity (CDK2/CDK7) Reference
This compound Non-covalent218804200>40-fold[1][2][3]
THZ1 Covalent53.5>10,000>10,000>186-fold[7]
Samuraciclib (CT7001) Non-covalent40600120015-fold[6]

Experimental Protocols for Target Validation

Validating the downstream target engagement of CDK7 inhibitors like this compound involves a multi-pronged approach, from confirming direct target binding in a cellular context to measuring the impact on downstream signaling events. Here, we provide detailed methodologies for key experiments.

Western Blotting for Phospho-RNA Polymerase II

This assay assesses the inhibition of CDK7's transcriptional activity by measuring the phosphorylation of its primary substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 (p-RNA Pol II Ser5).

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, HCT116) and allow cells to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 to 10 µM), a comparator compound, or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-RNA Pol II Ser5 overnight at 4°C.[8][9][10][11][12] Also, probe a separate membrane or strip and re-probe the same membrane for total RNA Polymerase II and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-RNA Pol II Ser5 and normalize to the total RNA Polymerase II or the loading control. Plot the normalized values against the inhibitor concentration to determine the IC50 for target inhibition in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13][14][15]

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[14]

  • Heating Step: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[14]

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the samples by Western Blot using an antibody specific to CDK7. Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein in real-time using bioluminescence resonance energy transfer (BRET).[1][16][17][18]

Protocol:

  • Cell Preparation and Transfection: Culture HEK293 cells and transfect them with a vector encoding a NanoLuc®-CDK7 fusion protein. Allow for protein expression for 18-24 hours.[17]

  • Assay Plate Preparation: Harvest the transfected cells and resuspend them in Opti-MEM. Add the cells to a white, non-binding 96-well plate.[19]

  • Compound and Tracer Addition: Add a dilution series of this compound to the wells, followed by the addition of a cell-permeable fluorescent tracer that binds to CDK7.

  • Substrate Addition and BRET Measurement: Add the NanoLuc® substrate to the cells. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.[17]

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The binding of this compound will displace the fluorescent tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the CDK7 signaling pathway and a typical workflow for validating target engagement.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7 CDK7 TFIIH->CDK7 contains RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II phosphorylates p_RNA_Pol_II p-RNA Pol II (Ser5) Transcription_Initiation Transcription Initiation p_RNA_Pol_II->Transcription_Initiation leads to CAK CAK Complex CDK7_cc CDK7 CAK->CDK7_cc contains CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7_cc->CDK1_2_4_6 phosphorylates p_CDKs p-CDKs (activated) Cell_Cycle_Progression Cell Cycle Progression p_CDKs->Cell_Cycle_Progression drives BS181 BS-181 BS181->CDK7 BS181->CDK7_cc

Caption: CDK7's dual role in transcription and cell cycle progression.

Target_Validation_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Target Engagement cluster_downstream Downstream Effects Kinase_Assay Biochemical Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm direct binding) Kinase_Assay->CETSA NanoBRET NanoBRET Assay (Quantify cellular affinity) Kinase_Assay->NanoBRET Western_Blot Western Blot for p-RNA Pol II (Measure pathway inhibition) CETSA->Western_Blot NanoBRET->Western_Blot Cell_Viability Cell Viability/Apoptosis Assays (Assess phenotypic outcome) Western_Blot->Cell_Viability Start Start: CDK7 Inhibitor (BS-181) Start->Kinase_Assay

Caption: Experimental workflow for validating CDK7 target engagement.

References

Synergistic Potential of BS-181 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective CDK7 inhibitor, BS-181 dihydrochloride, has emerged as a promising agent in oncology due to its role in regulating the cell cycle and transcription. While its standalone efficacy is under investigation, its potential to synergize with other anticancer drugs presents a compelling avenue for enhancing therapeutic outcomes and overcoming drug resistance. This guide provides a comparative overview of the synergistic effects of BS-181 and other CDK7 inhibitors when combined with various classes of anti-cancer agents, supported by available experimental data and detailed methodologies.

This compound: Demonstrated Synergy with rTRAIL

A key study has demonstrated the synergistic potential of BS-181 in combination with recombinant human Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (rTRAIL) in T-cell acute lymphoblastic leukemia (T-ALL). This combination significantly enhances apoptosis in cancer cells, suggesting a promising therapeutic strategy.

Quantitative Analysis of BS-181 and rTRAIL Synergy

The synergistic effect of combining BS-181 with rTRAIL was evaluated in human T-ALL Jurkat T cells. The combination treatment resulted in a significant increase in apoptosis compared to either agent alone.

Cell LineTreatmentConcentrationApoptosis Rate (%)Synergy Assessment
Jurkat TBS-181 aloneNot SpecifiedModerate-
Jurkat TrTRAIL aloneNot SpecifiedLow-
Jurkat TBS-181 + rTRAILNot SpecifiedSignificantly IncreasedSynergistic

Experimental Protocol: Assessment of Apoptosis

The induction of apoptosis by BS-181 and rTRAIL, alone and in combination, was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture: Jurkat T cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 6-well plates and treated with BS-181, rTRAIL, or a combination of both for a specified duration (e.g., 24 or 48 hours).

  • Apoptosis Staining: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Flow Cytometry: Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark at room temperature for 15 minutes. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells (early and late) was calculated for each treatment group to determine the extent of synergy.

Signaling Pathway of BS-181 and rTRAIL Synergy

The synergistic induction of apoptosis by the combination of BS-181 and rTRAIL is mediated through the engagement of both the extrinsic and intrinsic apoptosis pathways.

Synergy_Pathway Signaling Pathway of BS-181 and rTRAIL Synergy BS181 BS-181 CDK7 CDK7 Inhibition BS181->CDK7 rTRAIL rTRAIL DR4_DR5 Death Receptors (DR4/DR5) rTRAIL->DR4_DR5 DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Outer Membrane Permeabilization Bid->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of BS-181 and rTRAIL synergistic apoptosis induction.

Comparative Synergistic Effects of Other CDK7 Inhibitors

While direct combination studies with BS-181 are limited, research on other selective CDK7 inhibitors, such as THZ1, provides valuable insights into potential synergistic partners. These findings suggest that the mechanism of CDK7 inhibition can potentiate the effects of various classes of anticancer drugs.

CDK7 Inhibitors in Combination with Topoisomerase I Inhibitors

Studies have shown that the CDK7 inhibitor THZ1 acts synergistically with the topoisomerase I inhibitor topotecan in small cell lung cancer (SCLC).[1][2][3][4][5]

Cancer TypeCDK7 InhibitorCombination DrugEffect
Small Cell Lung CancerTHZ1TopotecanSynergistic cytotoxicity
CDK7 Inhibitors in Combination with Tyrosine Kinase Inhibitors (TKIs)

In MYCN-amplified neuroblastoma, THZ1 has been shown to synergize with TKIs like ponatinib and lapatinib to induce apoptosis.[6][7][8][9]

Cancer TypeCDK7 InhibitorCombination DrugEffect
MYCN-amplified NeuroblastomaTHZ1PonatinibSynergistic apoptosis
MYCN-amplified NeuroblastomaTHZ1LapatinibSynergistic apoptosis
CDK7 Inhibitors in Combination with EGFR Inhibitors

The combination of THZ1 with the EGFR inhibitor erlotinib has demonstrated synergistic or additive effects in various breast cancer subtypes.[10][11][12][13]

Cancer TypeCDK7 InhibitorCombination DrugEffect
Breast CancerTHZ1ErlotinibSynergistic/Additive growth inhibition

Experimental Workflow for Synergy Assessment

The following diagram illustrates a general workflow for evaluating the synergistic effects of drug combinations, a process central to the findings presented in this guide.

Experimental_Workflow General Workflow for Drug Synergy Assessment cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Line Selection and Culture Dose_Response 2. Single-Agent Dose-Response Assays (Determine IC50) Cell_Culture->Dose_Response Combination_Treatment 3. Combination Treatment (Fixed-ratio or Matrix design) Dose_Response->Combination_Treatment Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Combination_Treatment->Viability_Assay Synergy_Analysis 5. Synergy Quantification (e.g., Chou-Talalay CI) Viability_Assay->Synergy_Analysis Mechanism_Study 6. Mechanistic Studies (Apoptosis, Western Blot) Synergy_Analysis->Mechanism_Study

A generalized workflow for in vitro drug synergy evaluation.

Conclusion

The available evidence strongly suggests that inhibiting CDK7, as with this compound, can lead to synergistic anti-cancer effects when combined with other therapeutic agents. The demonstrated synergy of BS-181 with rTRAIL in T-ALL provides a direct rationale for further investigation of this specific combination. Furthermore, the broader synergistic interactions observed with other CDK7 inhibitors highlight a promising strategy of combining CDK7 inhibition with a range of targeted and conventional chemotherapies. Future preclinical and clinical studies are warranted to explore the full potential of BS-181 in combination regimens for various cancer types.

References

A Head-to-Head Comparison of BS-181 and Other Pan-CDK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. Among these, pan-CDK inhibitors, which target multiple CDKs, have been a subject of intense research. This guide provides a detailed head-to-head comparison of BS-181, a selective CDK7 inhibitor, with other notable pan-CDK inhibitors, including Flavopiridol, Roscovitine, Dinaciclib, and AT7519. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Cell Cycle Engine

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression and transcription. Pan-CDK inhibitors, as their name suggests, exhibit activity against a broad range of these kinases. BS-181, while sometimes grouped with pan-CDK inhibitors due to its multi-CDK activity at higher concentrations, is primarily a highly selective inhibitor of CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, BS-181 indirectly curtails the activity of these downstream CDKs, leading to cell cycle arrest and apoptosis.[1]

First-generation pan-CDK inhibitors like Flavopiridol and Roscovitine have a broader and less specific inhibitory profile.[2][3][4] Second-generation inhibitors such as Dinaciclib and AT7519 were developed to have improved selectivity and potency.[2]

In Vitro Kinase Inhibitory Profile: A Comparative Analysis

The potency and selectivity of CDK inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BS-181 and other pan-CDK inhibitors against a panel of CDKs. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

InhibitorCDK1CDK2CDK4CDK5CDK6CDK7CDK9Reference
BS-181 >10,000 nM880 nM>10,000 nM3,000 nM>10,000 nM21 nM 4,200 nM[1]
Flavopiridol ~40 nM~40 nM~40 nM-~40 nM-~40 nM[1]
Roscovitine ~0.7 µM~0.7 µM>100 µM~0.2 µM>100 µM~0.7 µM~0.7 µM[5]
Dinaciclib 3 nM1 nM-1 nM--4 nM[6][7]
AT7519 210 nM47 nM100 nM11-13 nM170 nMLess Active<10 nM[8][9][10]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Cellular Activity: Proliferation, Cell Cycle Arrest, and Apoptosis

The ultimate goal of CDK inhibitors in cancer therapy is to halt the uncontrolled proliferation of cancer cells. The following table summarizes the reported cellular activities of BS-181 and its counterparts.

InhibitorCell LinesIC50 (Proliferation)Cell Cycle ArrestApoptosis InductionReference
BS-181 Various human cancer cell lines0.5 - 2.0 µMG1/SYes
Flavopiridol Various human tumor cell lines~100 nMG1/S and G2/MYes[11]
Roscovitine Wide variety of cancer cell lines~15 µMG0, G1, S or G2/MYes[5]
Dinaciclib Glioma cell lines20 - 40 nM-Yes[12]
AT7519 Multiple myeloma cell lines0.5 - 2 µMG0/G1 and G2/MYes[13]

In Vivo Efficacy and Clinical Trial Status

The preclinical and clinical development of these inhibitors provides insights into their therapeutic potential and limitations.

InhibitorIn Vivo ModelsClinical Trial StatusKey Findings/ToxicitiesReference
BS-181 Mouse xenograft modelsPreclinicalAntitumor activity in various cancer models.
Flavopiridol Human tumor xenograftsPhase I/IIAntitumor activity observed, but dose-limiting toxicities include diarrhea and hypotension.[11][14]
Roscovitine Xenograft modelsPhase I/IILimited objective tumor responses in monotherapy. Disease stabilization observed. Toxicities include fatigue, rash, and electrolyte imbalances.[5][15]
Dinaciclib Murine xenograft modelsPhase IIIPotent antitumor activity.[16]
AT7519 Human MM xenograft mouse modelPhase IITumor growth inhibition and prolonged survival. Dose-limiting toxicities include mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[9][17]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits S_Phase_Genes S Phase Genes E2F->S_Phase_Genes activates CDK2 CDK2 CDK2->S_Phase_Genes promotes replication CyclinE Cyclin E CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis CyclinB Cyclin B CyclinB->CDK1 CDK7_CAK CDK7 (CAK) CDK7_CAK->CDK4_6 activates CDK7_CAK->CDK2 activates CDK7_CAK->CDK1 activates BS181 BS-181 BS181->CDK7_CAK Pan_CDK_Inhibitors Pan-CDK Inhibitors Pan_CDK_Inhibitors->CDK4_6 Pan_CDK_Inhibitors->CDK2 Pan_CDK_Inhibitors->CDK1

Caption: Simplified CDK signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with CDK Inhibitor cell_culture->treatment kinase_assay Kinase Inhibition Assay (IC50 determination) treatment->kinase_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, CCK-8) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay in_vivo In Vivo Efficacy (Xenograft Models) treatment->in_vivo data_analysis Data Analysis and Comparison kinase_assay->data_analysis proliferation_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis in_vivo->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for evaluating CDK inhibitors.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)
  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex, a kinase-specific substrate (e.g., Histone H1 for CDK1/2, Retinoblastoma protein (Rb) fragment for CDK4/6), and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the kinase activity using a suitable method, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™). The amount of product formed is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Cell Proliferation Assay (MTT Assay - General Protocol)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the CDK inhibitor for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.

Cell Cycle Analysis (Flow Cytometry - General Protocol)
  • Cell Culture and Treatment: Culture cancer cells and treat them with the CDK inhibitor for a defined period.

  • Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content of each cell.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

BS-181 distinguishes itself from traditional pan-CDK inhibitors with its high selectivity for CDK7. This targeted approach offers the potential for a more favorable therapeutic window by minimizing off-target effects. While first and second-generation pan-CDK inhibitors like Flavopiridol, Roscovitine, Dinaciclib, and AT7519 have demonstrated potent anti-proliferative activity, their broader kinase inhibition profiles have been associated with significant toxicities in clinical trials. The development of more selective inhibitors like BS-181 and the next generation of CDK-specific inhibitors represents a promising direction in the pursuit of more effective and less toxic cancer therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these agents.

References

Validating the Anti-Tumor Efficacy of BS-181 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of BS-181 in xenograft models, supported by experimental data. We will delve into its performance against other cyclin-dependent kinase (CDK) inhibitors and provide detailed methodologies for key experiments to aid in the design and interpretation of preclinical studies.

BS-181 Demonstrates Potent Anti-Tumor Activity in Gastric Cancer Xenografts

BS-181, a selective inhibitor of CDK7, has shown significant anti-tumor efficacy in preclinical xenograft models of gastric cancer. In a key study, BS-181 administered to BALB/c-nu mice bearing BGC823 human gastric cancer xenografts led to a dose-dependent reduction in tumor volume over a 14-day treatment period.

Comparative Efficacy of BS-181 and Other CDK Inhibitors

To provide a comprehensive performance overview, the following table summarizes the in vivo efficacy of BS-181 in comparison to the broad-spectrum CDK inhibitor Roscovitine and other selective CDK7 inhibitors, THZ1 and Samuraciclib (ICEC0942).

CompoundCancer ModelXenograft ModelDosing RegimenTumor Growth InhibitionReference
BS-181 Gastric CancerBGC823 in BALB/c-nu mice10 mg/kg/day, i.p.Significant reduction in tumor volume[1]
BS-181 Gastric CancerBGC823 in BALB/c-nu mice20 mg/kg/day, i.p.More pronounced reduction in tumor volume than 10 mg/kg/day[1]
Roscovitine Gastric CancerBGC823 in BALB/c-nu mice20 mg/kg/day, i.p.Less effective than BS-181 at the same dose[1]
Roscovitine Colorectal CancerLoVo in CD1 nude mice100 mg/kg, i.p., 3x/day for 5 days45% reduction in tumor growth[2]
Roscovitine Uterine CarcinomaMESSA-DX5 in CD1 nude mice500 mg/kg, oral, 3x/day for 4 days62% reduction in tumor growth[2]
THZ1 Urothelial CarcinomaT24 or BFTC-905 in nude mice10 mg/kg/day, i.p. for 4 weeksSignificant tumor growth suppression[3]
Samuraciclib (ICEC0942) Breast & Colorectal CancerXenografts in nude miceNot specifiedSubstantial anti-tumor effects[4]

Experimental Protocols

Gastric Cancer Xenograft Model with BS-181

This protocol outlines the methodology for evaluating the in vivo anti-tumor activity of BS-181 in a subcutaneous gastric cancer xenograft model.

1. Cell Culture:

  • Human gastric cancer cell line BGC823 is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Cells are harvested during the logarithmic growth phase for implantation.

2. Animal Model:

  • Six- to eight-week-old male BALB/c-nu mice are used for the study.

  • Animals are allowed to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • BGC823 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium.

  • A total of 5 x 10^6 cells in a volume of 0.2 mL are injected subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored daily or every other day.

  • Tumor dimensions (length and width) are measured using digital calipers.

  • Tumor volume is calculated using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[5]

5. Treatment Administration:

  • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

  • BS-181 Treatment Groups: BS-181 is administered intraperitoneally (i.p.) at doses of 10 mg/kg/day and 20 mg/kg/day for 14 consecutive days.[1]

  • Roscovitine Treatment Group: Roscovitine is administered i.p. at a dose of 20 mg/kg/day for 14 consecutive days.[1]

  • Control Group: The control group receives intraperitoneal injections of the vehicle (the solvent used to dissolve the drugs) following the same schedule.

  • Animal body weight is monitored regularly as an indicator of toxicity.

6. Efficacy Evaluation:

  • The primary endpoint is the measurement of tumor volume at the end of the treatment period.

  • Tumor growth inhibition is calculated and compared between the treatment and control groups.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).

Mechanism of Action: BS-181 Signaling Pathway

BS-181 exerts its anti-tumor effects by selectively inhibiting Cyclin-Dependent Kinase 7 (CDK7). This inhibition disrupts the cell cycle and transcriptional machinery within cancer cells, ultimately leading to apoptosis.

BS181_Signaling_Pathway BS-181 Signaling Pathway BS181 BS-181 CDK7 CDK7 BS181->CDK7 Inhibits Bcl2 Bcl-2 (Downregulation) BS181->Bcl2 Bax_Caspase3 Bax & Caspase-3 (Upregulation) BS181->Bax_Caspase3 RNAPII_CTD RNA Polymerase II (CTD Ser5) CDK7->RNAPII_CTD Phosphorylates CyclinD1_XIAP Cyclin D1 & XIAP (Downregulation) CDK7->CyclinD1_XIAP Transcription Transcription RNAPII_CTD->Transcription CellCycleArrest G1/S Phase Cell Cycle Arrest CyclinD1_XIAP->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax_Caspase3->Apoptosis

Caption: BS-181 inhibits CDK7, leading to cell cycle arrest and apoptosis.

The inhibition of CDK7 by BS-181 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5, a critical step for transcription initiation.[1] This disruption in transcription leads to the downregulation of key anti-apoptotic and cell cycle regulatory proteins such as Cyclin D1 and XIAP.[1] Consequently, the cell cycle is arrested, and the intrinsic apoptotic pathway is activated, as evidenced by the decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic proteins Bax and Caspase-3.[1] This cascade of molecular events culminates in programmed cell death of the cancer cells.

References

assessing the specificity of BS-181 dihydrochloride using kinase panel screening

Author: BenchChem Technical Support Team. Date: December 2025

BS-181 dihydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Its specificity is a critical attribute for its utility as a research tool and potential therapeutic agent. This guide provides an objective comparison of this compound's performance against other kinase inhibitors, supported by experimental data from kinase panel screenings.

Comparative Kinase Inhibition Profile

The selectivity of this compound is best understood by comparing its half-maximal inhibitory concentration (IC50) against its primary target, CDK7, and a panel of other kinases. This data is contrasted with other known CDK inhibitors, including the less selective, first-generation inhibitor Seliciclib (Roscovitine) and the highly selective covalent inhibitor THZ1.

BS-181 demonstrates high selectivity for CDK7, with an IC50 value of 21 nM.[1][2][3][4][5] It exhibits significantly less potency against other cyclin-dependent kinases, such as CDK2, CDK5, and CDK9, and fails to block CDK1, CDK4, and CDK6 at meaningful concentrations.[2][3][4][6] Specifically, it is over 40-fold more selective for CDK7 than for CDK2.[1][5]

Kinase TargetBS-181 IC50 (nM)Seliciclib (Roscovitine) IC50 (nM)THZ1 IC50 (nM)
CDK7 21 [1][2][3][4][5]490[3][7]3.2 [1][6]
CDK1 (Cdc2)>3000650[3][8]>1000[1]
CDK2880[2][3][4][6]700[4][8]>1000[1]
CDK4>3000>100,000[7]-
CDK53000[2][4][6]160 - 200[3][4][8]-
CDK6>3000>100,000[7]-
CDK94200[2][4][6]->1000[1]

Note: IC50 values can vary between experiments based on assay conditions, such as ATP concentration.

Experimental Protocols

In Vitro Kinase Panel Screening (Luminescence-Based Assay)

This protocol outlines a typical procedure for determining the IC50 values of a test compound against a panel of kinases using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

  • Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent like DMSO. A common starting range is from 10 mM to 0.1 µM.[8]
  • Kinase, Substrate, and ATP Solutions: Prepare the kinase, its specific substrate, and ATP solutions in a kinase buffer at predetermined optimal concentrations.[8] The final ATP concentration should ideally be close to its Michaelis constant (Km) for each specific kinase.

2. Assay Plate Setup:

  • Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, a broad-spectrum inhibitor like Staurosporine for 0% activity) to the wells of a white, opaque 96-well or 384-well plate.[8]
  • Add the diluted kinase solution to each well, excluding "no enzyme" control wells.[8]

3. Kinase Reaction:

  • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.[8]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[8]

4. Signal Detection:

  • Stop the kinase reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.[8] Incubate at room temperature for approximately 40 minutes.[8]
  • Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for about 30 minutes at room temperature.[8]
  • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]

5. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" controls) from all other measurements.[8]
  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.[8]
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Compound Dilution Assay_Plate Dispense into Assay Plate Compound->Assay_Plate Kinase Kinase Solution Kinase->Assay_Plate Substrate_ATP Substrate/ATP Mix Substrate_ATP->Assay_Plate Initiate Reaction Incubation Incubate (e.g., 30°C for 60 min) Assay_Plate->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Generate_Signal Generate Luminescent Signal Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calc_Inhibition % Inhibition Calculation Read_Plate->Calc_Inhibition IC50_Curve IC50 Curve Fitting Calc_Inhibition->IC50_Curve

Caption: Workflow for an in vitro luminescent kinase panel screening assay.

Caption: The dual roles of CDK7 in transcription and cell cycle control and its inhibition by BS-181.

References

Safety Operating Guide

Proper Disposal of BS-181 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of BS-181 dihydrochloride, a chemical compound utilized in scientific research. The following protocols are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment. While specific toxicity data for this compound is limited, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Hazard CategoryPrecautionary Measures and Required PPE
Inhalation Avoid forming dust and aerosols.[1][2] Use in a well-ventilated area or chemical fume hood.[1] If ventilation is inadequate, wear a suitable respirator.
Skin Contact Avoid contact with skin.[1][2] Wear protective gloves (e.g., nitrile) and a lab coat.[2]
Eye Contact Avoid contact with eyes.[1][2] Wear safety glasses or goggles.[2]
Ingestion Do not ingest. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures

All laboratory chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.[3][4] A chemical is considered waste when it is no longer intended for use.[5][6]

  • Waste Identification and Collection :

    • Treat all unused or contaminated this compound as hazardous waste.[6]

    • Collect waste this compound, including any contaminated materials from spill cleanups, in a designated and compatible waste container.[5][6]

  • Container Selection and Labeling :

    • Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[5][7] The container material must be compatible with the chemical.[7]

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[5]

    • The label must be fully completed, identifying the contents clearly. For mixtures, list all components and their approximate percentages.[7]

  • Waste Segregation and Storage :

    • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][7]

    • Segregate the waste from incompatible materials to prevent accidental reactions.[5][6][7] For instance, store it separately from strong acids, bases, and oxidizing agents.[7][8]

    • Ensure the container is kept closed except when adding waste.[5]

  • Arranging for Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.[2][9] It should not be allowed to enter sewer systems or contaminate water sources.[2][9]

    • The recommended disposal method is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[2][9]

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[3][6]

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, the container can be offered for recycling or reconditioning.[2][9] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill as per institutional guidelines.[2][9]

Experimental Protocol: Small Spill Cleanup

In the event of a small spill of this compound, follow these steps. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : Wear a lab coat, gloves, and eye protection.

  • Contain the Spill : If it is a liquid solution, use an absorbent material to contain the spill.

  • Clean the Spill :

    • For a solid spill, carefully sweep up the material and place it in the hazardous waste container.[1] Avoid creating dust.[1][2]

    • For a liquid spill, use absorbent pads or other suitable absorbent material to collect the liquid.[1]

  • Decontaminate the Area : Clean the spill area with a suitable solvent and then soap and water. All cleanup materials, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.[5][6]

  • Label Waste : Place all contaminated cleanup materials into the designated hazardous waste container and ensure it is properly labeled.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Step 1: Assessment cluster_handling Step 2: Waste Handling & Collection cluster_disposal Step 3: Final Disposal cluster_end start Start: Have this compound for Disposal is_waste Is the material waste? start->is_waste collect_waste Collect in a compatible, labeled hazardous waste container. is_waste->collect_waste Yes prohibited Prohibited Disposal Methods: - Sink/Sewer - Regular Trash - Evaporation is_waste->prohibited No, but will not be used segregate Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatibles. collect_waste->segregate contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup. segregate->contact_ehs end_disposal End: Waste disposed of by licensed contractor. contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling BS-181 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with BS-181 dihydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protective ClothingFire/flame resistant and impervious clothing.[1][2]
GlovesChemical impermeable gloves. Must be inspected before use.[1][2]
Respiratory RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Procedural Guidance: Handling and Disposal

Follow these step-by-step instructions for the safe handling and disposal of this compound.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a laboratory fume hood is recommended where possible.[3]

  • Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1][2]

  • Personal Protection: Before beginning work, ensure all personnel are wearing the appropriate PPE as detailed in the table above.

  • Avoid Contact: Prevent direct contact with skin and eyes.[1][2]

  • Tools: Use non-sparking tools to prevent ignition from electrostatic discharge.[1][2]

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[3]
Eye Contact Flush eyes with plenty of water for at least 15 minutes.[3] Seek medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][3]
Spill and Disposal Plan
  • Containment: In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Evacuation: Evacuate personnel to a safe area, keeping them upwind of the spill.[1][2]

  • Cleanup: Cover the spillage with a suitable absorbent material.[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace / Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh Proceed when ready handle_prepare Prepare Solution handle_weigh->handle_prepare post_decontaminate Decontaminate Work Area handle_prepare->post_decontaminate After experiment completion post_doff Doff PPE post_decontaminate->post_doff dispose_waste Dispose of Contaminated Materials post_doff->dispose_waste dispose_container Store in Sealed Container dispose_waste->dispose_container

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BS-181 dihydrochloride
Reactant of Route 2
BS-181 dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.